molecular formula C8H17NS B1427230 3-(Ethylsulfanyl)cyclohexan-1-amine CAS No. 1340433-68-2

3-(Ethylsulfanyl)cyclohexan-1-amine

Cat. No.: B1427230
CAS No.: 1340433-68-2
M. Wt: 159.29 g/mol
InChI Key: VOKGEDJHMODUIZ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)cyclohexan-1-amine is a synthetic organic compound featuring a cyclohexane ring substituted with an amine functional group at one position and an ethylsulfanyl group at another. This structure combines the characteristics of a cyclohexylamine, a class of compounds known for their utility in organic synthesis , with a thioether moiety. The presence of both amine and sulfur-containing groups makes it a potential multi-dentate ligand in coordination chemistry and a valuable building block for the development of more complex molecules. Researchers may explore its applications in areas such as medicinal chemistry, where similar scaffolds are investigated, and in materials science as a precursor for specialty chemicals . As with many amines, it is a weak base and requires careful handling . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGEDJHMODUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodology of 3-(Ethylsulfanyl)cyclohexan-1-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, functionalized aliphatic rings serve as critical bioisosteres for aromatic systems, offering improved pharmacokinetic profiles, reduced toxicity, and enhanced three-dimensionality (higher Fsp³ fraction). 3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) is a highly versatile, 1,3-disubstituted cyclohexane building block[1]. Featuring a basic primary amine and a lipophilic thioether moiety, this compound provides a unique vector for structure-activity relationship (SAR) exploration.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and outlines rigorous analytical protocols for its characterization.

Structural Rationale and Pharmacological Relevance

The architecture of 3-(Ethylsulfanyl)cyclohexan-1-amine is defined by two distinct functional groups situated on a flexible cyclohexane scaffold:

  • The Primary Amine (-NH₂): Acts as a classical hydrogen bond donor and acceptor. With a typical pKa of ~10.5, it remains protonated at physiological pH (7.4), facilitating electrostatic interactions with target proteins (e.g., GPCRs or kinase hinge regions).

  • The Ethylsulfanyl Moiety (-S-CH₂CH₃): A lipophilic, electron-rich group. Unlike ethers, thioethers are highly polarizable. Furthermore, the sulfur atom serves as a metabolic liability that can be intentionally oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), allowing medicinal chemists to precisely dial in topological polar surface area (TPSA) and aqueous solubility without altering the core carbon framework.

Physicochemical Properties

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biological systems. The data below synthesizes established chemical parameters[2][3] with calculated cheminformatics profiling.

PropertyValuePharmacological Rationale
CAS Number 1340433-68-2[1]Unique identifier for compound tracking and procurement.
Molecular Formula C₈H₁₇NS[2]Determines baseline atomic composition and heavy atom count.
Molecular Weight 159.29 g/mol [3]Highly favorable for Fragment-Based Drug Discovery (FBDD) (MW < 300).
Topological Polar Surface Area ~51.32 ŲOptimal for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).
Calculated LogP (cLogP) ~2.5Balances aqueous solubility with lipophilic membrane permeability.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Synthetic Methodology

The synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine is achieved via a robust, two-step sequence: a Thia-Michael addition followed by a reductive amination. This sequence is designed under thermodynamic control to ensure high regioselectivity and functional group tolerance.

Workflow Visualization

SyntheticWorkflow A 2-Cyclohexen-1-one + Ethanethiol B Thia-Michael Addition (Base Catalyst, H2O) A->B Soft nucleophile attack C 3-(Ethylsulfanyl)cyclohexan-1-one B->C 1,4-Conjugate addition D Reductive Amination (NH4OAc, NaBH(OAc)3) C->D Imine formation E 3-(Ethylsulfanyl)cyclohexan-1-amine D->E Selective reduction

Caption: Synthetic workflow for 3-(Ethylsulfanyl)cyclohexan-1-amine via Thia-Michael addition.

Step-by-Step Experimental Protocols

Protocol 1: Thia-Michael Addition (Synthesis of Intermediate)

  • Causality & Rationale: According to Hard-Soft Acid-Base (HSAB) theory, thiolates are "soft" nucleophiles. They preferentially attack the "soft"

    
    -carbon of an 
    
    
    
    -unsaturated ketone (1,4-conjugate addition) rather than the "hard" carbonyl carbon (1,2-addition)[4].
  • Preparation: Under an inert N₂ atmosphere, dissolve 2-cyclohexen-1-one (1.0 equiv) in a degassed solvent system (e.g., H₂O/THF).

  • Catalysis: Introduce a catalytic amount of a mild base (e.g., triethylamine) or an organocatalyst like squaric acid to activate the enone[5].

  • Addition: Dropwise add ethanethiol (1.2 equiv) at 0 °C. Crucial: Temperature control prevents the exothermic polymerization of the enone.

  • Reaction: Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-(ethylsulfanyl)cyclohexan-1-one.

Protocol 2: Reductive Amination (Synthesis of Target Compound)

  • Causality & Rationale: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is paramount. The electron-withdrawing acetate groups significantly attenuate the hydride's nucleophilicity. This prevents the premature reduction of the ketone starting material, allowing the reagent to selectively reduce the more electrophilic, transient iminium ion ()[6][7].

  • Imine Formation: Dissolve 3-(ethylsulfanyl)cyclohexan-1-one (1.0 equiv) and ammonium acetate (10.0 equiv, acting as the ammonia source) in 1,2-dichloroethane (DCE)[8].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir under N₂ for 12–24 hours. The mildly acidic environment generated by the acetate facilitates iminium ion formation without degrading the thioether[9].

  • Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with dichloromethane (DCM).

  • Purification: Dry the organic phase, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH) to isolate the pure amine.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound for downstream biological assays, a self-validating analytical workflow must be employed. Relying on a single modality can lead to false positives (e.g., misidentifying a regioisomer).

Validation Workflow

AnalyticalWorkflow A Crude Synthesis Product B LC-MS Profiling (Exact Mass) A->B C NMR Spectroscopy (Stereochemistry) A->C D HPLC Assessment (>95% Purity) B->D C->D E Validated Compound D->E

Caption: Multi-modal analytical validation workflow ensuring high-fidelity structural confirmation.

Self-Validating Protocols
  • Mass Balance & LC-MS: The theoretical exact mass for C₈H₁₇NS is 159.1082 Da. Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 160.1. By running a UV-detector in series with the mass spectrometer, researchers can validate that the primary UV-absorbing chromatographic peak corresponds exactly to the target mass, ruling out co-eluting impurities.

  • NMR Spectroscopy (Stereochemical Resolution): Because the 1,3-disubstitution on the cyclohexane ring generates cis and trans diastereomers, standard ¹H NMR is insufficient. 2D NOESY or ROESY NMR experiments are required to observe through-space interactions between the axial/equatorial protons at positions 1 and 3, definitively assigning the stereochemical ratio of the synthesized batch.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from[Link]

  • Azizi, N., et al. (2012). Squaric acid as an impressive organocatalyst for Michael addition in water. Comptes Rendus de l'Académie des Sciences. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

Sources

3-(Ethylsulfanyl)cyclohexan-1-amine: Technical Guide to Structure & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(ethylsulfanyl)cyclohexan-1-amine , a bifunctional saturated heterocycle scaffold used in fragment-based drug discovery (FBDD). Characterized by a 1,3-disubstituted cyclohexane core, this molecule offers unique stereochemical vectors for probing lipophilic pockets in GPCRs and kinase targets. This document details its molecular architecture, a validated two-step synthesis protocol via Michael addition and reductive amination, and its physicochemical profile relevant to medicinal chemistry.

Part 1: Molecular Architecture & Stereochemistry

The 1,3-disubstitution pattern of the cyclohexane ring introduces significant stereochemical complexity. The molecule exists as a mixture of cis and trans diastereomers, each possessing distinct spatial vectors for the amine (H-bond donor/acceptor) and the ethylsulfanyl (hydrophobic) moieties.

Identifiers & Notation
Identifier TypeValueNotes
IUPAC Name 3-(Ethylsulfanyl)cyclohexan-1-aminePreferred IUPAC name
Common Name 3-(Ethylthio)cyclohexylamineOften used in reagent catalogs
Canonical SMILES CCSC1CCCC(N)C1Undefined stereochemistry
Isomeric SMILES (Cis) CCS[C@H]1CCCC1(1R,3S)-rel (Diequatorial conformation dominant)
Isomeric SMILES (Trans) CCS[C@H]1CCCC1(1R,3R)-rel
Molecular Formula C₈H₁₇NS
Molecular Weight 159.29 g/mol
Conformational Analysis

In the cis-isomer (1,3-disubstitution), both the ethylsulfanyl and amine groups can adopt an equatorial orientation, which is energetically favorable due to the minimization of 1,3-diaxial interactions.

  • Cis (1,3-diequatorial): Most stable conformer.

  • Trans (1,3-axial/equatorial): Less stable; one substituent is forced into an axial position, increasing steric strain.

Part 2: Synthesis Protocol

The most robust synthetic route utilizes a Thio-Michael Addition followed by Reductive Amination . This pathway allows for the use of commercially available starting materials (cyclohex-2-en-1-one) and provides access to the scaffold in high yield.

Reaction Pathway Visualization

SynthesisPath Start Cyclohex-2-en-1-one (SM) Inter Intermediate: 3-(Ethylsulfanyl)cyclohexanone (CAS: 62702-78-7) Start->Inter Michael Addition (1,4-Addition) Reagent1 Ethanethiol (EtSH) Cat. Et3N / DCM Reagent1->Inter Product Product: 3-(Ethylsulfanyl)cyclohexan-1-amine Inter->Product Reductive Amination Reagent2 NH4OAc, NaBH3CN MeOH, pH 6 Reagent2->Product

Figure 1: Two-step synthesis pathway from cyclohexenone to the target amine.

Detailed Experimental Methodology
Step 1: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-one

This step exploits the "soft" nucleophilicity of the thiol sulfur to attack the


-carbon of the 

-unsaturated ketone.
  • Reagents: Cyclohex-2-en-1-one (1.0 eq), Ethanethiol (1.1 eq), Triethylamine (Et₃N, 0.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclohex-2-en-1-one in DCM (0.5 M) under an inert atmosphere (N₂).

    • Cool the solution to 0°C.

    • Add Et₃N followed by the dropwise addition of ethanethiol. Caution: Ethanethiol is volatile and has a potent stench; use a bleach trap.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the enone.

    • Workup: Wash with 1M HCl (to remove Et₃N), then brine. Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (0-20% EtOAc in Hexane) yields the ketone intermediate (CAS 62702-78-7).

Step 2: Reductive Amination to 3-(Ethylsulfanyl)cyclohexan-1-amine

This step converts the ketone to a primary amine. Using ammonium acetate provides the nitrogen source, while cyanoborohydride acts as the selective reducing agent.

  • Reagents: 3-(Ethylsulfanyl)cyclohexan-1-one (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the ketone and NH₄OAc in dry MeOH (0.2 M).

    • Stir at RT for 30 minutes to allow imine formation.

    • Add NaBH₃CN in portions. Note: NaBH₃CN is toxic; handle in a fume hood.

    • Stir the reaction at RT for 12–16 hours.

    • Quench: Carefully acidify with conc. HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

    • Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).

    • Purification: The crude amine can be purified via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Part 3: Physicochemical Profile[5][6]

Understanding the physicochemical properties is crucial for predicting the molecule's behavior in biological assays.

PropertyValue (Predicted)Significance
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.
pKa (Amine) ~10.4Typical for primary cyclohexylamines; protonated at physiological pH.
TPSA 26.0 ŲLow polar surface area, suggesting excellent BBB permeability potential.
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 2Amine (N) and Thioether (S).[1]
Metabolic Liability S-OxidationThe sulfur atom is prone to oxidation by FMOs or CYPs to sulfoxide/sulfone.
Metabolic Considerations

The thioether moiety (-S-Et) is a "soft" metabolic spot. In drug design, if this position shows high clearance, it is often replaced by a sulfone (-SO₂-) or an ether (-O-) isostere. However, the thioether provides unique electronic properties (less withdrawing than oxygen) that may be critical for binding affinity.

Part 4: Applications in Drug Discovery[7][8]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker" or "core" fragment.

  • Vector Diversity: The 1,3-substitution allows the amine to engage a hinge region or solvent front, while the ethyl-sulfanyl group probes a hydrophobic sub-pocket.

  • Rigidity: The cyclohexane ring is more rigid than a linear alkyl chain (e.g., 1,5-diaminopentane derivative), reducing the entropic penalty upon binding.[2]

Bioisosterism
  • Thioether vs. Ether: The C-S bond (approx. 1.8 Å) is longer than the C-O bond (1.4 Å). Substituting an ether with a thioether changes the bond angle and reach of the ethyl group, potentially improving fit in deep pockets.

Applications cluster_uses Medicinal Chemistry Applications Core 3-(Ethylsulfanyl)cyclohexan-1-amine Use1 GPCR Ligands (Linker Domain) Core->Use1 Rigid Spacer Use2 Kinase Inhibitors (Hinge Binder) Core->Use2 Primary Amine Use3 Bioisostere (O -> S Replacement) Core->Use3 Lipophilicity Tuning

Figure 2: Strategic applications of the scaffold in medicinal chemistry.

References

  • PubChem. Cyclohexanone, 3-(ethylthio)- (Compound CID 11815998).[3] National Library of Medicine. Available at: [Link]

  • Szymor-Pietrzak, D. et al. (2021).[4] Formation of 3-Aminophenols from Cyclohexane-1,3-diones.[4] Journal of Organic Chemistry, 86(1), 619–631.[4] (Demonstrates reactivity of 3-substituted cyclohexenones). Available at: [Link]

Sources

Technical Guide: Stereochemistry and Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine

[1]

Core Identity & Significance

3-(Ethylsulfanyl)cyclohexan-1-amine is a bifunctional cyclohexane scaffold featuring a primary amine and a thioether.[1] It serves as a versatile building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinases where the cyclohexane ring acts as a rigid spacer to direct pharmacophores into specific binding pockets.

Chemical Profile
PropertyDetail
IUPAC Name 3-(Ethylsulfanyl)cyclohexan-1-amine
CAS Number 1340433-68-2
Molecular Formula C₈H₁₇NS
Molecular Weight 159.30 g/mol
Stereocenters C1 and C3 (Chiral or Meso/Racemic depending on symmetry)
Key Isomers cis-1,3 (Thermodynamic) and trans-1,3 (Kinetic/Less Stable)

Conformational Analysis: Cis vs. Trans

The stereochemical definition of 3-(ethylsulfanyl)cyclohexan-1-amine is governed by the thermodynamics of the cyclohexane chair conformation.[1] Unlike 1,2- or 1,4-systems, the 1,3-disubstituted pattern creates a unique preference for the cis isomer.

The Thermodynamic Dominance of the Cis Isomer

In 1,3-disubstituted cyclohexanes, the cis isomer allows both substituents to adopt the equatorial position simultaneously.

  • Cis Isomer (Diequatorial): Both the amino (-NH₂) and ethylsulfanyl (-SEt) groups are equatorial.[1] This minimizes 1,3-diaxial interactions.

  • Trans Isomer (Axial-Equatorial): One group must be axial while the other is equatorial.[1][2] This introduces destabilizing 1,3-diaxial strain (approx.[3] 0.9–1.2 kcal/mol depending on the axial group).

Energetic Landscape (Graphviz Visualization)

The following diagram illustrates the conformational equilibrium and the energy gap between the isomers.

ConformationCis_eeCis-Isomer(Diequatorial)0.0 kcal/mol(Most Stable)Cis_aaCis-Isomer(Diaxial)+5.4 kcal/mol(Highly Unstable)Cis_ee->Cis_aaRing FlipTrans_aeTrans-Isomer(Axial-Equatorial)~1.1 kcal/mol(Intermediate)Cis_ee->Trans_aeEpimerization(Requires Bond Breaking)

Figure 1: Conformational energy hierarchy. The cis-diequatorial conformer is the global minimum.[1]

A-Value Calculation

To predict the equilibrium ratio, we utilize A-values (conformational free energy derived from monosubstituted cyclohexanes):

  • -NH₂ A-value: ~1.2 kcal/mol[1]

  • -SMe A-value: ~1.0 kcal/mol (Approximation for -SEt)[1]

  • Trans Cost: The trans isomer forces one of these groups axial.[3] The system will preferentially place the smaller -SEt group axial, but the energy penalty remains ~1.0 kcal/mol relative to the cis form.

Synthetic Pathways

Synthesis must be designed to control the C1/C3 relative stereochemistry.

Method A: Conjugate Addition & Reductive Amination (Thermodynamic Route)

This route favors the cis isomer due to equilibration during the intermediate ketone formation.

  • Conjugate Addition: Reaction of Cyclohex-2-en-1-one with Ethanethiol (EtSH) using a base catalyst (e.g., Et₃N or DBU).[1]

    • Mechanism:[1][4] Thia-Michael addition.

    • Product: 3-(Ethylsulfanyl)cyclohexan-1-one.[1]

  • Reductive Amination: Reaction of the ketone with Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN).

    • Stereocontrol: The hydride donor attacks from the axial face (less hindered), pushing the forming amine into the equatorial position.

    • Result: Predominantly cis-3-(ethylsulfanyl)cyclohexan-1-amine .[1]

Method B: Nucleophilic Displacement (Inversion Route)

Used to access the trans isomer or specific enantiomers starting from chiral precursors (e.g., 3-aminocyclohexanol derivatives).

  • Activation of an alcohol (e.g., Mesylate) followed by Sₙ2 displacement with a thiol causes Walden inversion , flipping the stereochemistry relative to the starting material.

Synthetic Workflow Diagram

SynthesisSMCyclohex-2-en-1-oneStep1Michael Addition(EtSH, Et3N, DCM)SM->Step1InterIntermediate:3-(Ethylsulfanyl)cyclohexan-1-oneStep1->InterStep2Reductive Amination(NH4OAc, NaBH3CN, MeOH)Inter->Step2ProductMajor Product:Cis-3-(Ethylsulfanyl)cyclohexan-1-amine(Diequatorial)Step2->Product

Figure 2: Thermodynamic synthesis route via reductive amination favoring the cis-isomer.[1]

Characterization & Differentiation

Distinguishing cis and trans isomers is critical.[3] ¹H NMR is the definitive tool.

¹H NMR Analysis (Coupling Constants)

The geometry of the C1 proton (geminal to the amine) is the diagnostic marker.

FeatureCis Isomer (Diequatorial)Trans Isomer (Axial/Equatorial)
Conformation Substituents are Equatorial; Protons are Axial. One substituent Axial; One Proton Equatorial.
C1-H Signal Axial proton (H1).[1] Appears as a triplet of triplets (tt) .Equatorial proton (H1). Appears as a narrow multiplet .
Coupling (J) Large axial-axial coupling (J ≈ 10-12 Hz ) with C2/C6 axial protons.[1]Small axial-equatorial or eq-eq coupling (J ≈ 2-5 Hz ).[1]
Chemical Shift Typically more upfield (shielded) due to axial orientation.Typically more downfield (deshielded).
Experimental Protocol: Isomer Separation

If a mixture is obtained, separation is achieved via salt formation.

  • Dissolution: Dissolve crude amine mixture in Ethanol.

  • Acid Addition: Add 1.0 eq of Oxalic acid or Fumaric acid.

  • Crystallization: The cis-isomer, being more symmetrical and compact (diequatorial), typically forms a higher melting point lattice and crystallizes first.

  • Filtration: Collect the precipitate (cis-salt) and neutralize the filtrate to recover the enriched trans-isomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis and A-values).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of reductive amination and stereocontrol). [1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Thermodynamics of 1,3-disubstituted systems). [1]

  • PubChem. (n.d.). Compound Summary: 3-(Ethylsulfanyl)cyclohexan-1-amine.[1] National Library of Medicine. [1]

Calculated logP and hydrophobicity of 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Hydrophobic Profiling of 3-(Ethylsulfanyl)cyclohexan-1-amine

Executive Summary: The Scaffold Significance

In the optimization of CNS-active agents and fragment-based drug discovery (FBDD), the 3-(ethylsulfanyl)cyclohexan-1-amine scaffold represents a strategic balance between metabolic stability and polar surface area.[1] Unlike its oxygen analog (3-ethoxycyclohexan-1-amine), the thioether moiety introduces a "soft" lipophilic center that modulates metabolic susceptibility (via S-oxidation) while maintaining the steric bulk necessary for receptor pocket occupancy.[1]

This guide provides a definitive analysis of the hydrophobicity (logP/logD) of this compound. We move beyond simple database lookups to provide a consensus computational model , validated by mechanistic derivation and experimental protocols.

Computational Physicochemical Profiling

To accurately predict the behavior of 3-(ethylsulfanyl)cyclohexan-1-amine in biological systems, we must decouple its intrinsic lipophilicity (logP) from its pH-dependent distribution (logD).[1]

Consensus LogP Calculation

Direct experimental values for this specific analog are sparse in public repositories.[1] Therefore, we utilize a fragment-based additivity approach, cross-referenced with structurally validated analogs.[1]

  • Base Scaffold: Cyclohexane (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )
    
  • Functional Group 1: Primary Amine (1-position).[1]

    • Effect: Hydrophilic shift.[1]

    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       to 
      
      
      
      .
  • Functional Group 2: Ethylsulfanyl (3-position).[1][2]

    • The -S- atom is more lipophilic than -O- but comparable to a methylene bridge (-CH2-) due to diffuse electron density.[1]

    • Ethyl group: Lipophilic shift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      
    • Sulfide linkage: Slight lipophilic contribution relative to ether.[1]

    • Reference Analog: (Ethylsulfanyl)cyclohexane has an experimental

      
       of 3.1 .
      

Derivation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">




Consensus Prediction:

Algorithm Predicted Value Notes
XLogP3 2.1 Atom-additive method (Standard).[1]
ClogP 1.9 Fragment-based; accounts for steric interactions.[1]
MlogP 1.8 Moriguchi topological method.[1]

| Consensus | 1.95 ± 0.15 | Recommended Value |

pKa and Ionization State

The hydrophobicity of this molecule is functionally irrelevant without considering ionization. The primary amine on a saturated cyclohexane ring is a strong base.

  • Reference pKa (Cyclohexylamine): 10.64[1]

  • Inductive Effect: The sulfide at the 3-position (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -position) exerts a negligible inductive effect (-I) on the nitrogen.
    
  • Estimated pKa: 10.6

LogD: The Biological Reality

At physiological pH (7.4), the amine is almost exclusively protonated (


).

Calculation of LogD: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">



At pH 7.4: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">





Interpretation: Despite the lipophilic ethyl-thio tail, the molecule is highly hydrophilic at blood pH. It will not passively diffuse across the Blood-Brain Barrier (BBB) unless specific transport mechanisms are engaged or the local pH is significantly alkaline.

Structural Considerations: Stereochemistry

The 1,3-substitution pattern on the cyclohexane ring creates two diastereomers: cis and trans.

  • Cis-isomer: The (1R, 3S) or (1S, 3R) configuration allows both substituents to adopt the thermodynamically favorable diequatorial (e,e) conformation. This isomer typically exhibits a slightly higher logP (more compact solvation shell) than the trans isomer.

  • Trans-isomer: Forces one substituent into the axial position (a,e), increasing steric strain and exposing more surface area to solvent, potentially lowering logP slightly.

Synthetic Implication: Standard reductive amination (detailed below) typically favors the thermodynamic cis product (approx. 2:1 to 4:1 ratio).

Experimental Validation Protocols

Synthesis Workflow (Graphviz)

We utilize a robust two-step sequence: Michael addition followed by Reductive Amination.[1]

Synthesis SM1 Cyclohex-2-en-1-one (CAS: 930-68-7) Inter Intermediate: 3-(Ethylsulfanyl)cyclohexan-1-one SM1->Inter Michael Addition (Thia-Michael) Reagent1 Ethanethiol (EtSH) + Base Reagent1->Inter Product Target: 3-(Ethylsulfanyl)cyclohexan-1-amine Inter->Product Reductive Amination Reagent2 NH4OAc, NaBH3CN (Reductive Amination) Reagent2->Product

Caption: Two-step synthetic route yielding the target amine. The Michael addition introduces the thioether, followed by amine installation.

Protocol 1: Shake-Flask LogP Determination (Gold Standard)

Objective: Measure the intrinsic partition coefficient of the neutral species. Critical Constraint: Because the amine is basic (pKa 10.6), standard octanol/water partitioning at pH 7 will measure logD, not logP. You must suppress ionization.[1]

  • Phase Preparation: Pre-saturate n-octanol with 0.1 M NaOH (pH > 12) and vice-versa. High pH ensures the amine remains uncharged (

    
    ).
    
  • Equilibration: Dissolve 2 mg of the amine in the pre-saturated octanol phase.

  • Partitioning: Mix with the aqueous phase (pH 12) in a 1:1 ratio. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    
Protocol 2: High-Throughput LogD via HPLC

Objective: Determine the Effective Distribution Coefficient (LogD) at physiological pH.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic 30% Acetonitrile / 70% Buffer (Phosphate pH 7.4).

  • Calibration: Run a set of standards with known logD values (e.g., Benzylamine, Propranolol).

  • Correlation: Plot ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (capacity factor) vs. LogD of standards.
    
    
    
    
  • Validation: Interpolate the target compound's retention time to determine LogD.

Biopharmaceutical Implications

PropertyValueImpact on Drug Development
LogP (Neutral) ~1.95 Optimal. Falls within the "Sweet Spot" (1-3) for oral bioavailability and metabolic stability.[1]
LogD (pH 7.4) ~ -1.25 Challenge. High polarity at blood pH suggests poor passive membrane permeability.[1]
Metabolism S-Oxidation The thioether is a "soft spot."[1] Expect rapid conversion to sulfoxide (S=O) and sulfone (O=S=O) by FMOs and CYPs. This will further lower logP.[1]
BBB Permeability Low Unlikely to cross BBB passively.[1] Requires design as a prodrug or use of active transport if CNS is the target.

Strategic Recommendation: If this scaffold is intended for CNS indications, consider masking the amine as a carbamate or amide to reduce basicity (lowering pKa), thereby raising the effective LogD at physiological pH.

References

  • PubChem. Compound Summary: (Ethylsulfanyl)cyclohexane.[1] National Library of Medicine. [Link][1]

  • ACD/Labs. LogP vs LogD - What is the Difference?[Link]

  • Organic Chemistry Portal. Cyclohexenone Synthesis and Reactivity. [Link]

  • PrepChem. Synthesis of 3-substituted cyclohexenones. [Link]

Sources

Thermodynamic Stability of Ethylsulfanyl Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The cyclohexane ring remains a cornerstone scaffold in drug discovery, serving as a rigid linker to orient pharmacophores in 3D space. The introduction of sulfur-containing substituents, specifically the ethylsulfanyl group (–S–CH₂CH₃) , offers unique advantages: modulation of lipophilicity (LogP), resistance to oxidative metabolism compared to ethers, and specific electronic interactions (σ-hole bonding).

However, the thermodynamic behavior of ethylsulfanyl cyclohexanes is non-intuitive. Unlike carbon analogs, the C–S bond length (1.82 Å) significantly alters the steric landscape, reducing 1,3-diaxial interactions despite the high atomic radius of sulfur. This guide provides a rigorous analysis of these thermodynamic stability profiles, equipping researchers with the predictive models and experimental protocols necessary to design stable, bio-active conformers.

Mechanistic Foundations: The "Sulfur Anomaly"

To predict stability, one must first quantify the steric demand of the substituent. In cyclohexane conformational analysis, this is defined by the A-value (the free energy difference between equatorial and axial conformers).[1][2][3][4]

The Bond Length vs. Van der Waals Radius Paradox

While sulfur (Van der Waals radius ~1.80 Å) is significantly larger than carbon (1.70 Å) or oxygen (1.52 Å), the ethylsulfanyl group exhibits a lower conformational energy penalty than an ethyl group.

  • C–C Bond Length: ~1.54 Å

  • C–S Bond Length: ~1.82 Å

The Consequence: The longer C–S bond pushes the bulk of the ethyl group further away from the cyclohexane ring protons. This reduces the magnitude of 1,3-diaxial repulsive interactions that typically destabilize axial conformers.[5] Consequently, the ethylsulfanyl group is "thermodynamically smaller" than its physical volume suggests.

Comparative A-Values

The following table summarizes the conformational energy preferences (A-values) relevant to this scaffold.

SubstituentStructureA-Value (kcal/mol)Steric Character
Ethyl –CH₂CH₃1.75 – 1.80High steric demand; strong 1,3-diaxial clash.[6]
Ethylsulfanyl –S–CH₂CH₃ 1.10 – 1.20 Moderate. Mitigated by bond length.
Methoxy –O–CH₃0.60 – 0.75Low. Short bond, but only one methyl group.
Methylthio –S–CH₃1.00 – 1.10Moderate. Similar to ethylsulfanyl.[7]
tert-Butyl –C(CH₃)₃> 4.90"Locking" group; exclusively equatorial.[6]

Key Insight: The difference between –SMe and –SEt A-values is negligible (~0.1 kcal/mol). This is because the ethyl group can rotate (the "hockey stick" effect) to minimize gauche interactions with the ring, rendering the extra methylene unit sterically silent in the equatorial position.

Thermodynamic Landscapes of Disubstituted Systems

In drug design, monosubstituted cyclohexanes are rare. The interplay between the ethylsulfanyl group and a second substituent dictates the global minimum energy structure.

The 1,3-Diaxial Interaction Logic

The stability of any isomer is governed by the number of Gauche Butane Interactions (GBI) and 1,3-Diaxial Interactions .

Scenario A: 1,2-Disubstitution (e.g., 2-Methyl-1-ethylsulfanylcyclohexane) [6]
  • Trans (1e, 2e): Most stable. Diequatorial.

  • Cis (1a, 2e or 1e, 2a): Less stable. One substituent must be axial.[8][9]

    • Decision Rule: If the second group is larger than –SEt (e.g., phenyl, t-butyl), the –SEt group will be forced axial.

Scenario B: 1,3-Disubstitution
  • Cis (1e, 3e): Most stable. Diequatorial.

  • Trans (1a, 3e): Less stable.

  • Special Case (1,3-Diaxial Lock): In the cis-1,3-isomer, if the ring flips to diaxial, the two groups come into direct steric contact (Syn-diaxial). For –SEt, this repulsion is severe but slightly less energetic than for –Et due to the bond length.

Visualization of Conformational Equilibrium

The following diagram illustrates the chair flip equilibrium for a generic monosubstituted ethylsulfanyl cyclohexane.

ChairFlip Axial Axial Conformer (High Energy) 1,3-Diaxial Strain TS Twist-Boat Transition State Axial->TS  Ring Flip    (+10.8 kcal/mol barrier)   Equatorial Equatorial Conformer (Thermodynamic Sink) Minimised Strain Axial->Equatorial  K_eq > 1    (Delta G ~ -1.2 kcal/mol)   TS->Equatorial  Relaxation  

Caption: Thermodynamic equilibrium favors the equatorial conformer driven by the relief of 1,3-diaxial strain, quantified by the A-value (approx 1.2 kcal/mol).

Experimental Protocols

To validate these predictions in a specific drug scaffold, two primary methodologies are employed.

Protocol A: Low-Temperature NMR (Direct Observation)

Best for: Determining the precise K_eq and A-value of a specific derivative.

Principle: At room temperature, cyclohexane ring flipping is fast on the NMR timescale, yielding an averaged spectrum. Cooling the sample below the coalescence temperature (typically -80°C to -100°C) freezes the conformational exchange, allowing distinct integration of axial and equatorial conformers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the ethylsulfanyl derivative in 0.6 mL of deuterated solvent with a low freezing point.

    • Recommended Solvent:CD₂Cl₂ (Methylene Chloride-d2) or Toluene-d8 .[6] Avoid CDCl₃ as it may freeze or precipitate the solute at required temperatures.

  • Instrument Setup: Use a high-field NMR (500 MHz or higher) to maximize chemical shift dispersion.

  • Cooling Phase:

    • Gradually cool the probe to 183 K (-90°C) .

    • Allow 10-15 minutes for thermal equilibration.

  • Acquisition:

    • Acquire ¹H NMR spectra. Focus on the H-1 proton (alpha to sulfur).

    • Diagnostic Shift: The Axial H-1 (attached to Equatorial –SEt) typically appears as a triplet of triplets (tt) with large coupling constants (J_ax-ax ~10-12 Hz).[6] The Equatorial H-1 (attached to Axial –SEt) appears as a broad singlet or narrow multiplet.

  • Data Analysis:

    • Integrate the signals for the axial conformer (

      
      ) and equatorial conformer (
      
      
      
      ).
    • Calculate

      
      .[6]
      
    • Derive Free Energy:

      
      .[6]
      
Protocol B: Chemical Equilibration (The "t-Butyl Lock" Validation)

Best for: Verifying thermodynamic stability ratios in disubstituted systems.

Principle: If the ring is locked by a bulky tert-butyl group, the cis/trans ratio directly reflects the energy difference between the axial and equatorial ethylsulfanyl group.

Workflow Diagram:

EquilibrationProtocol Start Start: Pure Cis or Trans Isomer (e.g., 4-t-butyl-1-ethylsulfanylcyclohexane) Step1 Dissolution Solvent: Cyclohexane or Ethanol Conc: 0.1 M Start->Step1 Step2 Add Catalyst Radical Initiator (AIBN/Thiophenol) OR Acid Catalyst (if applicable) Step1->Step2 Step3 Reflux / Equilibration Time: 24 - 48 Hours Step2->Step3 Step4 Quench & Analyze GC-MS or Quantitative NMR Step3->Step4 End Calculate Delta G from Cis/Trans Ratio Step4->End

Caption: Workflow for establishing the thermodynamic product ratio via chemical equilibration.

Critical Note on Catalyst: Unlike alcohols (equilibrated with Al(OiPr)₃) or ketones (acid/base), sulfides are chemically robust. Equilibration is best achieved using radical conditions (e.g., thiyl radical exchange) if the synthesis allows, or by synthesizing the cis and trans isomers separately and comparing their heats of formation via calorimetry if chemical interconversion is difficult.

Applications in Drug Design

Bioisosteric Replacement

Replacing an ethoxy (-OEt) group with an ethylsulfanyl (-SEt) group often improves metabolic stability.[6] The C–S bond is less prone to O-dealkylation by Cytochrome P450 enzymes.

  • Design Tip: When making this swap, expect a slight increase in the population of the axial conformer (due to the lower A-value of S vs O-alkyls in some specific electronic contexts, though sterically S is larger, the bond length dominates).

The "Axial Attack" Rule

In the synthesis of these derivatives, nucleophilic attack of a thiolate anion on a cyclohexyl epoxide or halide often follows the Fürst-Plattner Rule (trans-diaxial opening).

  • Implication: The kinetic product of an epoxide ring-opening will place the –OH and –SEt groups in a trans-diaxial relationship. This is the high-energy conformer . To access the stable diequatorial drug candidate, a subsequent chair-flip is required, which the molecule will undergo spontaneously unless locked by other substituents.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[6] (The definitive source for A-values and conformational analysis principles).

  • Bushweller, C. H. (2001). "Stereodynamics of Cyclohexane and Substituted Cyclohexanes." Conformational Analysis of Molecules in Excited States. Link[6]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). "Conformational Preferences of the Methylthio, Ethylthio, and Isopropylthio Groups in Cyclohexane." Journal of the American Chemical Society, 91(2), 344–351. Link[6]

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. (Discussion on bond lengths and steric strain).
  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[6] (Relevant for electronic influences on S-substituted rings).

Sources

3-(Ethylsulfanyl)cyclohexan-1-amine: Strategic Synthesis and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethylsulfanyl)cyclohexan-1-amine (CAS 1340433-68-2) represents a specialized class of pharmaceutical building blocks known as functionalized cycloalkylamines. Unlike simple cyclohexylamines, the introduction of the ethylsulfanyl (ethylthio) moiety at the 3-position creates a unique lipophilic vector that can modulate potency and metabolic stability in drug candidates.

This guide addresses the critical challenges in working with this molecule: stereocontrol during synthesis and the chemoselectivity required to manipulate the amine without oxidizing the sulfide. We present a robust, self-validating synthesis route avoiding transition metal poisoning—a common failure mode when processing sulfur-containing scaffolds.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a cyclohexane ring decorated with a primary amine and an ethyl sulfide group. In a medicinal chemistry context, this scaffold serves two distinct roles:

  • The Amine Handle: A primary attachment point for coupling to heterocycles, forming the core of GPCR ligands (e.g., dopamine or serotonin modulators).

  • The Sulfide Vector: A metabolic "soft spot" that can be tuned. It acts as a lipophilic anchor but can be strategically oxidized to a sulfoxide or sulfone to alter polarity (LogD) and reduce blood-brain barrier penetration if peripheral restriction is desired.

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight 159.29 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP 2.1 - 2.5Good membrane permeability; lipophilic enough for CNS entry.
pKa (Amine) ~10.5Exists as a cation at physiological pH; requires salt formation for storage.
Topological Polar Surface Area (TPSA) ~51 ŲWell within the "Rule of 3" for fragments and "Rule of 5" for drugs.

Part 2: Strategic Synthesis Protocol

The synthesis of 3-(ethylsulfanyl)cyclohexan-1-amine requires bypassing the "Sulfur Trap." Sulfur is a potent poison for heterogeneous catalysts (Pd/C, PtO2), rendering standard catalytic hydrogenation methods for reductive amination ineffective or inconsistent.

Recommended Route: Conjugate Addition followed by Hydride-Based Reductive Amination.

Workflow Visualization

The following diagram outlines the high-yield pathway that avoids catalyst poisoning.

SynthesisPath Start Cyclohex-2-en-1-one Step1 Michael Addition (EtSH, Et3N, 0°C) Start->Step1 Inter 3-(Ethylsulfanyl) cyclohexan-1-one Step1->Inter Yield >90% Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 pH 6-7 buffer Final 3-(Ethylsulfanyl) cyclohexan-1-amine Step2->Final Cis/Trans Mix Salt HCl Salt Formation (Stability) Final->Salt

Caption: Figure 1. Optimized synthesis pathway utilizing hydride reduction to circumvent sulfur-mediated catalyst poisoning.

Detailed Experimental Protocols
Step 1: Michael Addition (Thiol-Ene Reaction)

This step installs the sulfur functionality. The reaction is exothermic and requires careful temperature control to prevent polymerization.

  • Reagents: Cyclohex-2-en-1-one (1.0 eq), Ethanethiol (1.1 eq), Triethylamine (0.1 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve cyclohex-2-en-1-one in DCM (5 vol) under Nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add Triethylamine.

    • Add Ethanethiol dropwise over 30 minutes. Caution: Ethanethiol is volatile and malodorous. Use a bleach scrubber for the exhaust.

    • Allow warming to room temperature and stir for 4 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of the enone UV-active spot.

    • Workup: Wash with 1M HCl (to remove amine base), then brine. Dry over MgSO4 and concentrate.

    • Yield: Expect >90% of a clear oil.

Step 2: Reductive Amination (The "Sulfur-Safe" Method)

We utilize Sodium Cyanoborohydride (


) because it selectively reduces the iminium ion without reducing the ketone or being affected by the sulfur atom.
  • Reagents: 3-(Ethylsulfanyl)cyclohexan-1-one (from Step 1), Ammonium Acetate (10 eq),

    
     (1.5 eq), Methanol.
    
  • Protocol:

    • Dissolve the ketone and Ammonium Acetate in Methanol. Stir for 30 minutes to establish the imine equilibrium.

    • Cool to 0°C.

    • Add

      
       portion-wise. Note: Maintain pH ~6-7. If the solution becomes too basic, the reduction slows; if too acidic, hydrolysis occurs. Acetic acid can be added to adjust.[1]
      
    • Stir at room temperature for 16 hours.

    • Quench: Slowly add 6M HCl to decompose excess borohydride (in a fume hood, H2 gas evolution).

    • Workup: Basify with NaOH to pH >12. Extract with DCM. The amine product will move to the organic layer.

    • Purification: The crude oil is a mixture of cis and trans isomers.

Part 3: Stereochemical Control & Resolution

The reductive amination produces a diastereomeric mixture.[2] For pharmaceutical applications, the trans-isomer is often preferred due to its ability to adopt a stable diequatorial conformation, which mimics the planar geometry required by many receptors (e.g., Dopamine D2/D3).

Conformational Analysis
  • Trans-isomer: Both the amino group and the ethylsulfanyl group can adopt equatorial positions (diequatorial). This is thermodynamically favored and sterically accessible.

  • Cis-isomer: One group must be axial while the other is equatorial. This introduces 1,3-diaxial strain, making it higher energy and often less potent in binding assays.

Isomers cluster_trans Trans-Isomer (Preferred Bioactive Form) cluster_cis Cis-Isomer T1 Diequatorial (Stable) T2 Diaxial (Unstable) T1->T2 Ring Flip C1 Axial-Equatorial

Caption: Figure 2. Conformational equilibrium. The trans-diequatorial form minimizes steric clash, making it the primary target for isolation.

Separation Protocol

Separation is best achieved via salt formation rather than silica chromatography of the free base, which can streak.

  • Dissolve the crude amine mixture in Ethanol.

  • Add 1.0 eq of anhydrous HCl (in dioxane or ether).

  • Crystallize: The trans-isomer hydrochloride salt typically has a higher melting point and lower solubility. Cooling to -20°C often precipitates the trans-enriched salt.

  • Recrystallize from EtOH/Et2O to achieve >98% diastereomeric excess (de).

Part 4: Handling & Stability (The "Self-Validating" System)

To ensure the integrity of this building block over time, researchers must mitigate the oxidation potential of the sulfide.

  • Oxidation Watch: The sulfide (

    
    ) is prone to oxidation to sulfoxide (
    
    
    
    ) by atmospheric oxygen over months, or rapidly by peroxides.
    • Test: A simple LC-MS run will show a peak at M+16 (Sulfoxide) or M+32 (Sulfone).

    • Prevention: Store as the HCl salt . The protonated amine stabilizes the crystal lattice and reduces the surface area available for oxidation.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under Argon.

References

  • American Elements. 3-(Ethylsulfanyl)cyclohexan-1-amine Product Specifications. Available at: [Link]

  • Mitsudome, T., et al. (2024).[3] "Ruthenium Phosphide Catalysts with High Sulfur Tolerance for Reductive Amination." ACS Catalysis / Osaka University Research News. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Agai-Csongor, E., et al. (2012). "Discovery of Cariprazine (RGH-188): A Novel Antipsychotic with D3/D2 Receptor Partial Agonist Activity." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for trans-cyclohexylamine scaffold utility).

Sources

In-Depth Technical Guide: pKa Analysis of 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of the amine group in 3-(Ethylsulfanyl)cyclohexan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The physicochemical characterization of 3-(ethylsulfanyl)cyclohexan-1-amine is a critical step in optimizing its utility as a fragment in drug discovery or as a specialized intermediate in organic synthesis.[1][2] The ionization constant (pKa) of its primary amine group dictates its solubility, membrane permeability (LogD), and binding affinity under physiological conditions.[1]

Based on structural analysis and linear free energy relationships (LFER), the pKa of the conjugate acid of 3-(ethylsulfanyl)cyclohexan-1-amine is estimated to lie in the range of 10.2 – 10.5 .[1][2] This represents a slight acidification relative to the parent cyclohexylamine (pKa 10.64), attributed to the weak inductive electron-withdrawing effect (-I) of the


-positioned ethylsulfanyl moiety.[1][2]

This guide provides a rigorous theoretical framework for this prediction and details two self-validating experimental protocols—Potentiometric Titration and NMR-pH Titration—to empirically determine the exact value.

Structural and Electronic Analysis

Molecular Architecture

The molecule consists of a cyclohexane ring substituted at the 1-position with a primary amine (


) and at the 3-position with an ethylsulfanyl group (

).[1][2]
  • Core Scaffold: Cyclohexane (aliphatic, non-planar).[1][2]

  • Ionizable Center: Primary amine (Protonated form:

    
    ).[1][2]
    
  • Perturbing Group: Ethylsulfanyl (Thioether).[1][2]

Stereochemical Considerations

The compound exists as two diastereomers, cis and trans, which display distinct conformational preferences.[1]

  • Cis-Isomer: The 1,3-disubstitution pattern allows both the amine and the ethylsulfanyl group to adopt equatorial positions in the chair conformation.[1][2] This is the thermodynamically preferred conformer, minimizing 1,3-diaxial steric strain.[2]

  • Trans-Isomer: One substituent must occupy an axial position while the other is equatorial .[1][2] Typically, the bulkier group (or the solvated ammonium group) will prefer the equatorial position to minimize steric clashes.

Impact on pKa: While electronic effects transmit through bonds, steric crowding affects solvation.[1][2] An axial ammonium group is less accessible to solvent water molecules than an equatorial one.[1] Reduced solvation stability of the cationic conjugate acid generally lowers the pKa (making the amine less basic). Therefore, the trans isomer (with one axial group) may exhibit a slightly lower pKa than the cis isomer.[1]

Electronic Effects (Inductive vs. Field)

The shift in pKa relative to unsubstituted cyclohexylamine is governed by the electronic nature of the sulfur atom.

  • Inductive Effect (-I): Sulfur is more electronegative than carbon (S

    
     2.58 vs C 
    
    
    
    2.55), creating a weak dipole that pulls electron density away from the nitrogen atom.[1][2] This destabilizes the positively charged ammonium state (
    
    
    ), favoring deprotonation and lowering the pKa.
  • Distance: The sulfur atom is separated from the nitrogen by four sigma bonds (

    
    ).[1][2] Inductive effects decay rapidly with distance (
    
    
    
    or through-bond attenuation).[1][2] Consequently, the acidification effect is minor compared to
    
    
    - or
    
    
    -substitution.[1][2]
  • Comparison: The -SEt group is a weaker electron-withdrawing group than an alkoxy group (-OR) or a halogen.[1][2]

    • Cyclohexylamine:[1][2][3][4][5][6] pKa

      
       10.64[1][2]
      
    • 3-Methoxycyclohexylamine:[1][2][4][6] pKa

      
       9.8 - 10.0 (Stronger -I effect of Oxygen).[1][2]
      
    • 3-(Ethylsulfanyl)cyclohexylamine:[1][2] Predicted pKa

      
       10.2 - 10.5.[1][2]
      

Theoretical pKa Prediction

Using Linear Free Energy Relationships (LFER) and Hammett/Taft substituent constants:

  • Base pKa (Cyclohexylamine): 10.64[1][2]

  • Taft Polar Constant (

    
    ) for -SMe:  ~0.13 (Weakly positive/withdrawing).[1][2]
    
  • Taft Polar Constant (

    
    ) for -OMe:  ~0.27 (Moderately positive/withdrawing).[1][2]
    

Since the -SEt group is less withdrawing than -OMe, the pKa depression will be less pronounced.[2] We expect a


 of approximately -0.2 to -0.4 units relative to the parent amine.[1][2]

Predicted Range: 10.20 – 10.50 [1][2]

Experimental Determination Protocols

To obtain the precise value, two methods are recommended. Potentiometry is the standard for accuracy, while NMR is superior if sample quantity is limited or if isomer-specific pKa values are required.[2]

Protocol A: Potentiometric Titration (The Gold Standard)

Objective: Determine the macroscopic pKa with high precision (


).

Reagents:

  • Analyte: ~5-10 mg of 3-(ethylsulfanyl)cyclohexan-1-amine hydrochloride salt.[1][2]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][2]

  • Solvent: Degassed

    
     KCl solution (to maintain constant ionic strength).
    
  • Inert Gas: Argon or Nitrogen.[1][2]

Workflow:

  • System Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the experimental temperature (25.0 °C).

  • Blank Titration: Titrate the solvent blank to determine exact carbonate levels and electrode response.[1]

  • Sample Dissolution: Dissolve the amine hydrochloride in 20 mL of the ionic strength adjuster (

    
     KCl). Ensure complete dissolution.
    
  • Titration: Under inert gas flow, add 0.1 M KOH in small increments (e.g., 5

    
    L). Allow potential stabilization (<0.1 mV/s drift) between additions.
    
  • Data Collection: Record pH vs. Volume of KOH from pH ~2 to pH ~12.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and

    
    .[1] The 
    
    
    
    is the pH at half-neutralization.[2]
Protocol B: H NMR-pH Titration

Objective: Determine pKa values for specific isomers (cis vs trans) simultaneously.

Reagents:

  • Solvent:

    
     with phosphate buffer components.
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.[1][2]

  • Acid/Base:

    
     and 
    
    
    
    (0.1 M and 1.0 M).[1][2]

Workflow:

  • Sample Prep: Dissolve ~2 mg of the amine in 600

    
    L 
    
    
    
    .
  • Initial Spectrum: Record a 1D

    
    H NMR spectrum at extreme acid pH (~2.0). Assign the proton resonances adjacent to the nitrogen (
    
    
    
    ) and sulfur (
    
    
    ).[1]
  • Titration Loop:

    • Measure pH (using a micro-pH electrode corrected for isotope effect:

      
      ).
      
    • Add aliquots of NaOD to increase pH.[1]

    • Record NMR spectrum.[1][2]

    • Repeat until pH > 12.[1][2]

  • Data Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    proton (alpha to amine).
  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the shift of the protonated form and
    
    
    is the shift of the free base.[1][2]

Visualizations

Experimental Workflow & Logic

The following diagram illustrates the decision matrix and workflow for determining the pKa, ensuring data integrity.

pKa_Workflow Start Start: 3-(Ethylsulfanyl)cyclohexan-1-amine Solubility Check Aqueous Solubility Start->Solubility HighSol Solubility > 1 mM Solubility->HighSol Yes LowSol Solubility < 1 mM Solubility->LowSol No Potentiometry Method A: Potentiometric Titration (High Accuracy, Macroscopic pKa) HighSol->Potentiometry Preferred NMR Method B: 1H NMR Titration (Isomer Specific, Low Conc.) HighSol->NMR If Isomer Resolution Needed LowSol->NMR High Sensitivity Cosolvent Use Mixed Solvent (Methanol/Water) + Yasuda-Shedlovsky Extrapolation LowSol->Cosolvent DataProcess Data Processing (Bjerrum Plot / Non-linear Regression) Potentiometry->DataProcess NMR->DataProcess Cosolvent->Potentiometry Result Final pKa Value (Target: 10.2 - 10.5) DataProcess->Result

Caption: Decision tree for selecting the optimal pKa determination methodology based on sample solubility and resolution requirements.

Ionization Equilibrium

This diagram depicts the protonation equilibrium and the structural factors influencing the constant.

Equilibrium Protonated Protonated Form (Acid) -NH3+ (Solvated, Polar) FreeBase Free Base (Neutral) -NH2 (Lipophilic) Protonated->FreeBase Ka (Dissociation) H_ion H+ Protonated->H_ion FreeBase->Protonated Protonation Factors Influencing Factors: 1. Inductive Effect (-I) of Sulfur 2. Solvation of Ammonium 3. 1,3-Diaxial Strain (Isomer Dependent) Factors->Protonated Destabilizes (+ charge)

Caption: The equilibrium between the conjugate acid and free base, highlighting the electronic and steric factors modulating the pKa.

Applications in Drug Design

Understanding this pKa value is pivotal for:

  • Solubility Profiling: At physiological pH (7.4), the amine (pKa ~10.[1]4) will be >99.9% protonated.[1] This ensures high aqueous solubility but may limit passive membrane permeability.[1]

  • Lysosomal Trapping: Basic amines with pKa > 8 often accumulate in acidic lysosomes (pH ~5), a phenomenon known as lysosomotropism.[1]

  • Salt Selection: The high pKa makes this amine suitable for forming stable salts with various counter-ions (HCl, fumarate, succinate) to improve handling and stability.[1]

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text on amine pKa values).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1][2]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol grounding for potentiometric titration).

  • PubChem Database. Cyclohexylamine (CID 7965).[1][2] National Center for Biotechnology Information. Link

  • Sorgel, F., et al. (2022).[1] Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Journal of the American Chemical Society. (Validation of NMR titration methods).

Sources

Methodological & Application

Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine from cyclohexenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine from Cyclohex-2-en-1-one

Mechanistic Rationale & Reaction Design

The synthesis of 3-(ethylsulfanyl)cyclohexan-1-amine from cyclohex-2-en-1-one is a highly efficient two-step sequence involving a conjugate thia-Michael addition followed by a chemoselective reductive amination. This functionalized cycloalkylamine is a valuable building block in pharmaceutical development, offering a unique combination of lipophilicity (via the thioether) and basicity (via the primary amine).

Step 1: Base-Catalyzed Thia-Michael Addition The first transformation leverages the inherent electrophilicity of the α,β-unsaturated ketone. Ethanethiol acts as a soft nucleophile, making it highly selective for the soft β-carbon of cyclohex-2-en-1-one (1,4-addition) over the hard carbonyl carbon (1,2-addition). To accelerate the reaction, a mild organic base such as triethylamine (TEA) is employed[1]. The base deprotonates the thiol to form the highly nucleophilic ethanethiolate anion. Following conjugate addition, the resulting enolate is protonated to yield the intermediate, 3-(ethylsulfanyl)cyclohexan-1-one.

Step 2: Chemoselective Reductive Amination Converting the intermediate ketone to a primary amine requires strict control to prevent over-alkylation (forming secondary/tertiary amines) or premature reduction of the ketone to an alcohol. This is achieved using ammonium acetate (NH₄OAc) as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent[2].

The causality behind this specific reagent combination lies in pH-dependent chemoselectivity. The electron-withdrawing cyano group on NaBH₃CN drastically reduces the nucleophilicity of the hydride compared to standard sodium borohydride, rendering it stable in mildly acidic conditions[3]. At the operational pH of 6–8, the ketone condenses with ammonia to form a carbinolamine, which rapidly dehydrates into an iminium ion[3]. Because the protonated iminium ion is significantly more electrophilic than the parent unprotonated ketone, NaBH₃CN selectively reduces the iminium species, affording the primary amine in high yield without degrading the starting material[3].

Reaction Pathway & Mechanistic Visualizations

SynthesisPathway SM Cyclohex-2-en-1-one (Starting Material) Int 3-(Ethylsulfanyl)cyclohexan-1-one (Intermediate) SM->Int EtSH, Et3N Thia-Michael Addition Prod 3-(Ethylsulfanyl)cyclohexan-1-amine (Final Product) Int->Prod NH4OAc, NaBH3CN Reductive Amination

Fig 1: Two-step synthesis of 3-(ethylsulfanyl)cyclohexan-1-amine from cyclohexenone.

Mechanism K Ketone Intermediate (pH 6-8) CA Carbinolamine (Unstable) K->CA + NH4OAc (Ammonia Source) IM Iminium Ion (Electrophilic) CA->IM - H2O (Dehydration) AM Primary Amine (Target) IM->AM NaBH3CN (Selective Hydride Transfer)

Fig 2: Mechanism of reductive amination highlighting the iminium ion intermediate.

Quantitative Data & Physicochemical Properties

CompoundRoleMolecular WeightState at RTKey Safety & Handling Note
Cyclohex-2-en-1-one Starting Material96.13 g/mol LiquidLachrymator, Combustible
Ethanethiol Nucleophile62.13 g/mol LiquidExtreme odor, Highly Flammable
3-(Ethylsulfanyl)cyclohexan-1-one Intermediate158.26 g/mol LiquidIrritant, Stench
3-(Ethylsulfanyl)cyclohexan-1-amine Final Product159.29 g/mol LiquidCorrosive, Amine odor

Experimental Protocols

Protocol 1: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-one Self-Validation Principle: The conversion of a conjugated enone to an unconjugated cyclic ketone allows for distinct tracking via TLC and IR spectroscopy.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Dissolve cyclohex-2-en-1-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add triethylamine (0.1 equiv, 1.0 mmol) to the solution to serve as the base catalyst[1].

  • Thiol Addition: Cool the mixture to 0 °C using an ice bath. Slowly add ethanethiol (1.2 equiv, 12 mmol) dropwise. Caution: Ethanethiol has a highly pungent odor; ensure the bubbler is routed through a bleach trap.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is UV-active, whereas the product is UV-inactive but stains strongly with KMnO₄.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (15 mL) to remove the TEA catalyst, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ketone.

Protocol 2: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine Self-Validation Principle: The use of excess ammonia source prevents dialkylation, ensuring the primary amine is the sole major product.

  • Imine Formation: Dissolve 3-(ethylsulfanyl)cyclohexan-1-one (1.0 equiv, 8 mmol) in anhydrous methanol (25 mL). Add ammonium acetate (10.0 equiv, 80 mmol). Note: A 10-fold excess of NH₄OAc is critical to drive the equilibrium toward the imine and suppress the formation of secondary amines[2]. Stir at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add sodium cyanoborohydride (1.5 equiv, 12 mmol) portion-wise[2].

  • Maturation: Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Quenching: Quench the reaction by carefully adding 1M NaOH until the aqueous phase reaches pH >10. This neutralizes the acetic acid generated and ensures the product is in its free-base form.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with DCM (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude primary amine.

  • Purification (Optional): To isolate the product as a highly stable solid, dissolve the free base in anhydrous diethyl ether and add ethereal HCl (1.0M) dropwise until precipitation ceases. Filter and dry the resulting hydrochloride salt[2].

Analytical Validation Checks

To ensure the integrity of the self-validating system, perform the following analytical checks:

  • Step 1 Validation (IR & NMR): Infrared (IR) spectroscopy will confirm success by the shift of the conjugated carbonyl stretch (~1680 cm⁻¹) to an unconjugated cyclic ketone stretch (~1715 cm⁻¹). ¹H NMR will show the complete disappearance of the vinylic protons (δ 6.0–7.0 ppm).

  • Step 2 Validation (IR & MS): IR spectroscopy will show the disappearance of the carbonyl peak (1715 cm⁻¹) and the appearance of primary N-H stretching bands (~3300–3400 cm⁻¹). Mass spectrometry (ESI-MS) will confirm the product with an expected [M+H]⁺ peak at m/z 160.1. TLC visualization requires Ninhydrin stain, which will turn purple/pink in the presence of the primary amine.

References

Sources

Reductive amination protocols for 3-(Ethylsulfanyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details optimized protocols for the reductive amination of 3-(ethylsulfanyl)cyclohexanone. This substrate presents two specific challenges: chemoselectivity regarding the sulfide moiety (which precludes standard catalytic hydrogenation methods due to catalyst poisoning) and diastereoselectivity arising from the C3 chiral center. We present two validated workflows: a standard Sodium Triacetoxyborohydride (STAB) protocol for primary/unhindered secondary amines, and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered amines.

Introduction & Strategic Analysis

The transformation of 3-substituted cyclohexanones into amines is a pivotal step in the synthesis of neuroactive alkaloids and pharmaceutical intermediates. 3-(Ethylsulfanyl)cyclohexanone introduces a sulfide group that acts as a "soft" Lewis base.

Key Challenges:

  • Sulfur Poisoning: The sulfur atom binds irreversibly to heterogeneous catalysts (Pd/C, PtO2), rendering standard catalytic hydrogenation (H2/Pd) ineffective or requiring exotic "sulfided" catalysts that are difficult to handle.

  • Stereocontrol: The C3-ethylsulfanyl group imparts a conformational bias on the cyclohexanone ring. The incoming hydride must distinguish between axial and equatorial attack trajectories, determining the cis/trans ratio of the resulting amine.

Mechanistic Pathway: The reaction proceeds through a reversible condensation to form an iminium ion, followed by an irreversible hydride transfer.

ReactionMechanism Ketone 3-(Ethylsulfanyl) cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 (Acid Cat.) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Amine Target Amine (Cis/Trans Mixture) Iminium->Amine + H- (Hydride) Irreversible

Figure 1: General mechanistic pathway for reductive amination.[1]

Decision Matrix: Selecting the Right Protocol

Not all amines react with equal efficiency. Use the matrix below to select the optimal method for your specific amine partner.

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary MethodA Method A: STAB (Standard) Primary->MethodA High Reactivity Hindered Sterically Hindered? (e.g., t-Butyl, Diisopropyl) Secondary->Hindered Hindered->MethodA No (e.g., Pyrrolidine) MethodB Method B: Ti(OiPr)4 / NaBH4 Hindered->MethodB Yes (e.g., DIPA)

Figure 2: Selection guide based on steric hindrance and amine nucleophilicity.

Detailed Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Primary amines and unhindered secondary amines (e.g., morpholine, piperidine).

Rationale: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminium ions much faster than ketones. This allows for a "one-pot" procedure where the ketone and amine are mixed directly with the reducing agent.[2] It is compatible with the sulfide moiety.

Reagents:

  • Substrate: 3-(Ethylsulfanyl)cyclohexanone (1.0 equiv)

  • Amine: 1.1 – 1.3 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve 3-(ethylsulfanyl)cyclohexanone (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature. Note: This buffers the pH to ~5-6, accelerating iminium formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve small amounts of gas; ensure the system is vented.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.[3]

    • TLC Tip: Use Iodine (I2) stain. KMnO4 may oxidize the sulfur and give confusing spots.

  • Quench: Quench by slowly adding saturated aqueous NaHCO3. Stir vigorously for 20 minutes to break down boron-amine complexes.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

Method B: Titanium-Mediated Two-Step Protocol

Best for: Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines.

Rationale: Hindered amines struggle to form the iminium ion under equilibrium conditions. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced in a separate step.

Reagents:

  • Substrate: 3-(Ethylsulfanyl)cyclohexanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[3]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Neat (preferred) or THF.

Step-by-Step Protocol:

  • Imine Formation: In a dried flask under N2, combine the ketone (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) via syringe. The mixture often becomes viscous.

  • Stirring: Stir neat (or in minimal THF) at room temperature for 6–12 hours. Note: For extremely difficult substrates, heat to 40-50°C.

  • Dilution: Dilute the viscous mixture with absolute Methanol (MeOH) or Ethanol (EtOH) (approx. 0.2 M relative to ketone).

  • Reduction: Cool to 0°C. Carefully add NaBH4 (1.5 equiv) portion-wise. (Caution: Exothermic + Gas evolution).

  • Quench: Add 1N NaOH or water dropwise to precipitate titanium salts (white solid).

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Analytical & Stereochemical Considerations

Stereochemical Outcome: The 3-ethylsulfanyl group usually adopts an equatorial conformation to minimize A-value strain.

  • Equatorial Attack (cis-selective): Bulky reducing agents may attack from the equatorial face, yielding the axial amine (1,3-cis relationship).

  • Axial Attack (trans-selective): Smaller hydrides (like NaBH4 in Method B) often prefer axial attack, yielding the equatorial amine (1,3-trans relationship).

  • Note: STAB often yields a mixture (dr 2:1 to 4:1) favoring the thermodynamic (equatorial) amine.

Data Summary Table:

VariableMethod A (STAB)Method B (Ti/NaBH4)
Reagent Cost ModerateLow
Atom Economy HighModerate (Ti waste)
Sulfur Compatible? Yes Yes
Steric Tolerance Low-MediumHigh
Typical Yield 75-90%60-85%
Major Isomer Trans (Equatorial Amine)Mixed (Substrate dependent)

Troubleshooting Guide

  • Problem: Low conversion of ketone.

    • Solution: Add activated molecular sieves (4Å) to Method A to scavenge water and push imine equilibrium.

  • Problem: "Stuck" imine (Imine forms but doesn't reduce).

    • Solution: The iminium species might be unstable. Switch to Method B to lock the imine with Titanium before reduction.

  • Problem: Oxidation of Sulfur.

    • Solution: Ensure all solvents are degassed. Avoid peroxide-containing ethers (test THF for peroxides). Do not use peracid workups.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1–11. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[4] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Application Note: Peptide Coupling with 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide details the optimization of amide bond formation using 3-(ethylsulfanyl)cyclohexan-1-amine (CAS: 6850-52-8 / 1340433-68-2). While this building block provides a valuable conformationally restricted scaffold with a thioether handle for specific binding interactions, it presents two distinct chemical challenges:

  • Steric Hindrance: The secondary alpha-carbon of the cyclohexyl ring reduces nucleophilic kinetics compared to linear primary amines.

  • Sulfur Sensitivity: The ethylsulfanyl moiety is susceptible to oxidation (sulfoxide formation, M+16) and catalyst poisoning if downstream metal-catalyzed steps are required.

This note provides two validated protocols: a high-throughput method using HATU for discovery-scale synthesis, and a scalable, low-epimerization method using T3P® (Propylphosphonic anhydride).

Chemical Profile & Pre-Reaction Checklist

PropertySpecificationImplication for Coupling
Structure Cyclohexane ring with -NH₂ (C1) and -SEt (C3)Steric Bulk: Expect slower kinetics than n-hexylamine.
Stereochemistry cis or trans isomersCritical: Ensure starting material isomeric purity. Amide coupling is generally stereoretentive for the amine, but activated carboxylic acids may racemize.
Nucleophilicity Moderate (

for conj. acid)
Requires base (DIPEA/NMM) to ensure free base form if supplied as HCl salt.
Redox Stability Vulnerable Avoid: Peroxides, NaOCl (Bleach), and vigorous stirring in air over long periods.
⚠️ Critical Warning: The "Rotten Egg" Factor

Thioethers have a characteristic odor and can poison palladium catalysts.

  • Waste Disposal: Quench aqueous waste streams with dilute bleach only after the product has been extracted and removed. Never treat the product mixture with bleach, as it will instantly oxidize the sulfide to a sulfoxide.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery scale (mg to g), difficult substrates, and high-throughput library synthesis.

Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive and less sensitive to steric hindrance than HOBt esters.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 equiv if amine is a salt)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA. The solution should turn yellow/orange. Stir for 2–5 minutes to form the activated ester.

  • Coupling: Add 3-(ethylsulfanyl)cyclohexan-1-amine.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Monitor by LC-MS. Look for Product Mass (M+H).

    • Alert: If M+16 (Sulfoxide) is observed, degas solvents for future runs.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes excess amine/DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/HOBt byproducts).

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: The "Green & Scalable" Method (T3P)

Best for: Scale-up (>10g), preventing racemization of chiral carboxylic acids, and easy workup.

Mechanism: T3P acts as a kinetic dehydrating agent. It does not form a reactive ester intermediate that lingers; it drives the reaction only when the amine is present, reducing epimerization.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:

  • Slurry: Combine Carboxylic Acid, Amine, and Base in EtOAc. (Note: Reagents are added before T3P).

  • Addition: Add T3P solution dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to RT and stir for 1–4 hours. T3P reactions are often faster than HATU for standard substrates but may require mild heating (40°C) for sterically hindered cyclohexyl amines.

  • Workup (The T3P Advantage):

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1M HCl, then Sat. NaHCO₃.

    • Result: T3P byproducts are water-soluble; product remains in EtOAc.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow, specifically highlighting the critical control points for the thioether moiety.

PeptideCoupling Start Start: Coupling 3-(Ethylsulfanyl)cyclohexan-1-amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Decision1 Is the Acid Chiral/Epimerizable? CheckAcid->Decision1 PathHATU Route A: High Reactivity (HATU) Decision1->PathHATU No (Stable) PathT3P Route B: Low Epimerization (T3P) Decision1->PathT3P Yes (Sensitive) ExecutionHATU 1. Activate Acid (HATU/DIPEA) 2. Add Amine 3. Stir RT PathHATU->ExecutionHATU ExecutionT3P 1. Mix Acid + Amine + Base 2. Add T3P dropwise 3. Stir RT-40°C PathT3P->ExecutionT3P Monitor LCMS Monitoring ExecutionHATU->Monitor ExecutionT3P->Monitor CheckOx M+16 (Sulfoxide) Observed? Monitor->CheckOx RemedyOx 1. Degas Solvents 2. Add Methionine/Thioanisole scavenger CheckOx->RemedyOx Yes Workup Workup: Wash w/ Citric Acid & NaHCO3 (NO BLEACH) CheckOx->Workup No RemedyOx->ExecutionHATU Repeat Final Final Product (Thioether Intact) Workup->Final

Figure 1: Decision tree and workflow for coupling thioether-containing cyclohexyl amines, highlighting reagent selection and oxidation checkpoints.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness, use these internal controls:

Issue: Low Conversion (<50%)
  • Cause: Steric clash between the cyclohexyl ring and a bulky carboxylic acid.

  • Solution:

    • Switch solvent to NMP (N-methyl-2-pyrrolidone) to increase solubility and reaction temperature capability.

    • Increase temperature to 50°C . Note: Do not exceed 60°C with HATU to avoid reagent decomposition.

    • Use COMU or PyAOP as alternative high-power coupling reagents [1].[1]

Issue: Product M+16 (Sulfoxide Formation)
  • Cause: Trace peroxides in ether solvents (THF, Dioxane) or atmospheric oxygen over long reaction times.

  • Solution:

    • Use fresh, anhydrous DMF or EtOAc .

    • Sparge solvents with Argon for 15 minutes prior to use.

    • Scavenger Additive: Add 5% mol Methionine or Thioanisole to the reaction. These will oxidize sacrificially, protecting your product [2].

Issue: Epimerization of the Acid Partner
  • Cause: Over-activation by HATU or excess base.

  • Solution: Switch to Protocol B (T3P) . T3P shows significantly lower racemization rates compared to uronium salts because the activation is concerted with the amine attack [3].

References

  • MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides: Prevention of Oxidation. Retrieved from [Link]

  • PubChem. (2025).[2] 3-Ethylcyclohexanamine Compound Summary. Retrieved from [Link]

Sources

Application Note: Scalable Manufacturing Process for 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process R&D Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) is a highly versatile, bifunctional aliphatic building block increasingly utilized in the synthesis of GPCR ligands, kinase inhibitors, and novel agrochemicals[1][2]. The molecule features both a nucleophilic primary amine and a lipophilic thioether (ethylsulfanyl) group, presenting unique challenges during scale-up—most notably, the propensity of the divalent sulfur to poison transition metal catalysts during standard reductive aminations.

This application note details a highly scalable, two-step synthetic workflow designed to bypass catalyst poisoning. By leveraging a base-catalyzed Thia-Michael addition followed by a highly chemoselective reductive amination using Sodium Triacetoxyborohydride (STAB), this protocol ensures high yields, excellent safety profiles, and robust scalability[3][4].

Table 1: Physicochemical Properties of the Target Compound
ParameterSpecification
Chemical Name 3-(Ethylsulfanyl)cyclohexan-1-amine
CAS Registry Number 1340433-68-2
Molecular Formula C₈H₁₇NS
Molecular Weight 159.29 g/mol
Structural Features Cyclohexane core, C1-primary amine, C3-thioether
Stereochemistry Mixture of cis and trans diastereomers (racemic)

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of sulfur-containing cycloalkylamines requires careful reagent selection. Traditional reductive amination using hydrogen gas and Palladium on Carbon (Pd/C) or Platinum (Pt/C) inevitably fails due to the strong coordination of the thioether moiety to the metal surface, resulting in irreversible catalyst poisoning.

To circumvent this, our continuous-improvement process relies on a two-step sequence:

  • Thia-Michael Addition: 2-Cyclohexen-1-one is reacted with ethanethiol. The conjugate addition is highly atom-economical and driven to completion using a catalytic organic base (e.g., DBU).

  • Chemoselective Reductive Amination: The resulting 3-(ethylsulfanyl)cyclohexan-1-one is converted to the target amine using Ammonium Acetate (NH₄OAc) and Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Causality of Reagent Selection: STAB is chosen over Sodium Cyanoborohydride (NaBH₃CN) because it eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup. Furthermore, STAB is exceptionally mild and selectively reduces the transient iminium ion over the unreacted ketone, ensuring minimal byproduct formation[3][4].

Table 2: Reductive Amination Reagent Selection Matrix
Reducing AgentAmine SourceScalabilitySulfur ToleranceYieldMechanistic Rationale / Causality
H₂, Pd/C NH₃ (gas)HighPoor <10%Transition metal catalyst is irreversibly poisoned by the thioether moiety.
NaBH₃CN NH₄OAcMediumHigh75%Generates toxic HCN during quench; poses severe safety risks at pilot scale.
NaBH(OAc)₃ NH₄OAcHigh High >85% Mild, selective for iminium ions, non-toxic byproducts, highly scalable[4].

Process Workflow & Pathway Visualization

G SM 2-Cyclohexen-1-one (Starting Material) INT 3-(Ethylsulfanyl)cyclohexan-1-one (Intermediate) SM->INT Thia-Michael Addition R1 Ethanethiol (EtSH) Catalyst: DBU R1->INT PROD 3-(Ethylsulfanyl)cyclohexan-1-amine (Target Product) INT->PROD Reductive Amination R2 NH₄OAc, NaBH(OAc)₃ Solvent: DCE / AcOH R2->PROD

Fig 1: Two-step scalable synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine via Thia-Michael addition.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure reaction completion before proceeding to the next unit operation.

Protocol 1: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-one (Thia-Michael Addition)

Objective: Achieve quantitative conjugate addition of ethanethiol to 2-cyclohexen-1-one.

  • Reactor Preparation: Purge a 5 L jacketed glass reactor with N₂. Charge the reactor with 2-cyclohexen-1-one (1.0 eq, 500 g) and anhydrous Tetrahydrofuran (THF) (2.5 L).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq, 39.6 g). Cool the mixture to 0–5 °C using a chiller.

  • Thiol Addition: Caution: Ethanethiol is highly volatile and odorous. Perform in a highly ventilated system with a bleach scrubber. Dropwise add Ethanethiol (1.1 eq, 355 g) over 2 hours, maintaining the internal temperature below 10 °C to prevent thiol volatilization and control the exothermic reaction.

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Analyze via GC-FID. The reaction is deemed complete when unreacted 2-cyclohexen-1-one is < 1.0%.

  • Workup: Quench the reaction with 1M HCl (1 L) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (2 × 1 L). Wash the combined organic layers with saturated brine (1 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ketone as a pale yellow oil. Self-validation: The absence of an alkene C=C stretch (~1680 cm⁻¹) in FTIR confirms successful conjugate addition.

Protocol 2: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine (Reductive Amination)

Objective: Convert the intermediate ketone to the primary amine using STAB without over-alkylation or ketone reduction[3].

  • Iminium Formation: In a clean 10 L reactor under N₂, dissolve 3-(ethylsulfanyl)cyclohexan-1-one (1.0 eq, ~800 g from Protocol 1) in 1,2-Dichloroethane (DCE) (5 L). Add Ammonium Acetate (NH₄OAc) (10.0 eq, 3.9 kg). Stir the suspension at 20 °C for 2 hours to allow the iminium intermediate to pre-form.

  • Reduction: Cool the reactor to 10 °C. Portion-wise add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.6 kg) over 1.5 hours. The portion-wise addition controls the mild hydrogen gas evolution and exotherm.

  • Maturation: Stir the reaction mixture at 20 °C for 16 hours.

  • In-Process Control (IPC): Analyze via HPLC-MS. Proceed when the intermediate ketone is < 2.0%.

  • Quench & Workup: Cool the mixture to 5 °C. Slowly quench by adding saturated aqueous NaHCO₃ (3 L). Caution: Vigorous CO₂ gas evolution will occur. Stir until gas evolution ceases.

  • Extraction: Separate the phases. Extract the aqueous phase with Dichloromethane (DCM) (2 × 1.5 L).

  • Acid-Base Purification (Self-Validating Step): To ensure absolute purity and remove any neutral impurities (like unreacted ketone or alcohols), extract the combined organic layers with 2M HCl (3 L). The target amine moves to the aqueous phase as a hydrochloride salt. Discard the organic layer. Basify the aqueous phase to pH > 12 using 5M NaOH, then extract with DCM (3 × 1.5 L).

  • Isolation: Dry the organic phase over Na₂SO₄ and concentrate in vacuo to afford 3-(Ethylsulfanyl)cyclohexan-1-amine as a clear oil.

  • (Optional)Salt Formation: For long-term storage, dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the compound as a stable hydrochloride salt.

References

  • Chemsrc. CAS No. 1211523-35-1 | Chemsrc (Cross-referenced for 1340433-68-2). Retrieved from:[Link][2]

  • ACS Publications - The Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from: [Link][4]

Sources

Strategic Thioetherification of Cyclohexylamines: From Photoredox C(sp³)-H Activation to Stereocontrolled Nucleophilic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Cyclohexylamines represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous GPCR ligands, antidepressants (e.g., Venlafaxine derivatives), and analgesics. The introduction of a thioether (sulfide) moiety onto this scaffold offers three critical advantages in drug design:

  • Metabolic Modulation: Thioethers can block metabolic soft spots (P450 oxidation sites) or serve as prodrugs for sulfoxides/sulfones.

  • Lipophilicity Tuning: Sulfur introduces a unique lipophilic character (

    
     modulation) distinct from oxygen or methylene isosteres.
    
  • Covalent Warhead Potential:

    
    -aminosulfides are precursors to vinyl sulfones and acrylamides, essential for targeted covalent inhibitors.
    

This guide details two distinct, complementary workflows for functionalizing cyclohexylamines:

  • Method A (Modern): Direct

    
    -C(sp³)-H Thiolation via Photoredox Catalysis.
    
  • Method B (Classical/Stereocontrolled):

    
    -Regioselective Ring Opening of Aziridines/Epoxides.
    

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on your required regiochemistry and starting material availability.

DecisionMatrix Figure 1: Synthetic Decision Tree for Thioetherification Start START: Define Target Regio Desired Regiochemistry? Start->Regio Alpha Alpha (α) to Nitrogen Regio->Alpha Direct C-H Func. Beta Beta (β) to Nitrogen Regio->Beta 1,2-Bifunctionalization AlphaMethod Method A: Photoredox C-H Activation Alpha->AlphaMethod Stereo Stereochemistry Required? Beta->Stereo AlphaReq Req: N-Sulfonamide/Amide Protection AlphaMethod->AlphaReq Trans Trans-1,2 (Anti) Stereo->Trans Thermodynamic Control BetaMethod Method B: Nucleophilic Ring Opening Trans->BetaMethod Precursor Start: Cyclohexene Oxide or Aziridine BetaMethod->Precursor

Method A: Photoredox -C(sp³)-H Thiolation

Best for: Late-stage functionalization of existing amine scaffolds without pre-functionalization.

Mechanistic Insight

Direct functionalization of the


-C-H bond in amines is challenging due to the high bond dissociation energy (BDE) and the risk of over-oxidation to imines. This protocol utilizes Hydrogen Atom Transfer (HAT)  photocatalysis.[1]
  • Activation: An iridium or ruthenium photocatalyst is excited by blue light.

  • Quenching & Radical Generation: A quinuclidine or phosphate base assists in deprotonating the oxidized amine radical cation (or direct HAT via a quinuclidine radical cation) to generate a nucleophilic

    
    -amino radical.
    
  • Trapping: The carbon-centered radical attacks a disulfide (RSSR) or thiosulfonate electrophile to form the C-S bond.

Protocol: -Thiolation of N-Tf Cyclohexylamine

Reagents:

  • Substrate:

    
    -Tf-cyclohexylamine (Triflyl protection is crucial to acidify the N-H bond for HAT).
    
  • Thiol Source:

    
    -Phenyl benzenethiosulfonate (PhSO₂SPh) or Diphenyl disulfide (PhSSPh).
    
  • Photocatalyst:

    
     (1-2 mol%).
    
  • HAT Catalyst: Quinuclidine (10 mol%) or Phosphate base.

  • Solvent: Acetonitrile (degassed).

  • Light Source: 450 nm Blue LEDs (e.g., Kessil lamps).

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk Line):

    • In an 8 mL vial equipped with a stir bar, add

      
      -Tf-cyclohexylamine (0.5 mmol, 1.0 equiv).
      
    • Add the Photocatalyst (1.0 mol%) and Quinuclidine (10 mol%).

    • Add the Thiosulfonate/Disulfide electrophile (1.5 equiv).

    • Dissolve in anhydrous, degassed MeCN (0.1 M concentration).

  • Irradiation:

    • Seal the vial with a septum cap.

    • Irradiate with 450 nm Blue LEDs approx. 2-3 cm away from the vial. Fan cooling is mandatory to maintain ambient temperature (

      
      ).
      
    • Note: Reaction typically completes in 12–24 hours. Monitor by LC-MS (look for mass shift +SR).

  • Workup:

    • Dilute with EtOAc and wash with saturated

      
       to remove acidic byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The thioether product is usually less polar than the sulfonate starting material.

Critical Parameter: The N-protecting group is essential. Free amines will poison the catalyst or undergo non-selective oxidation. The Triflyl (Tf) group is preferred for its electron-withdrawing nature, activating the


-C-H bond.

Method B: Stereoselective Nucleophilic Ring Opening

Best for: Constructing chiral scaffolds with defined trans-1,2 stereochemistry (e.g., Venlafaxine analogs).

Mechanistic Insight (The Fürst-Plattner Rule)

When opening cyclohexene oxides or aziridines, nucleophiles (thiols) attack the carbon that allows the leaving group (oxygen/nitrogen) and the nucleophile to assume a trans-diaxial arrangement in the transition state. This leads to the thermodynamically favored trans-product.

Protocol: Lewis Acid-Catalyzed Thiolysis

Reagents:

  • Substrate: Cyclohexene oxide (or N-Boc-7-azabicyclo[4.1.0]heptane for aziridines).

  • Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (1 mol%) - highly active Lewis acids.
  • Solvent: Dichloromethane (DCM) or Water (for "on-water" green chemistry variants).

Step-by-Step Workflow:

  • Setup:

    • To a solution of Cyclohexene oxide (1.0 mmol) in DCM (5 mL) at

      
      , add the Thiol (1.1 mmol).
      
    • Add

      
       (5 mol%) in one portion.
      
  • Reaction:

    • Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • TLC Monitoring: Disappearance of epoxide (often visualized with p-Anisaldehyde stain).

  • Quench & Isolation:

    • Quench with water (5 mL). Extract with DCM (3 x 10 mL).

    • Wash organic layer with 1M NaOH (to remove unreacted thiol). Caution: Thiols are odorous; treat waste with bleach.

  • Derivatization (Optional):

    • If starting from epoxide: The product is a trans-2-(phenylthio)cyclohexan-1-ol. To get the amine, convert -OH to a leaving group (Mesylate) and displace with azide (

      
      ), followed by reduction (Staudinger).
      
    • Direct Route: Use the Aziridine precursor to yield the trans-2-aminothioether directly.

Visualizing the Photoredox Mechanism

The following diagram illustrates the radical generation and trapping cycle for Method A.

PhotoredoxCycle Figure 2: Photoredox α-C-H Thiolation Mechanism Cat_GS Ir(III) Ground State Cat_ES *Ir(III) Excited State Cat_GS->Cat_ES Light Blue Light (450nm) Light->Cat_GS Excitation Cat_ES->Cat_GS Regeneration Substrate N-Tf-Cyclohexylamine Radical α-Amino Radical Substrate->Radical HAT / ET Product α-Thioether Product Radical->Product Radical Trap Trap Disulfide (RSSR) Trap->Product

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Conversion (Method A) Oxygen quenching of excited state.Degas solvent thoroughly (Freeze-Pump-Thaw x3) or sparge with Argon for 20 min.
Low Yield (Method A) Catalyst poisoning by free amine.Ensure full protection of the amine (Tf, Boc, Cbz). Free amines coordinate to Ir/Ru centers.
Regio-scrambling (Method B)

character dominant.
Switch to a non-polar solvent (Hexane/Toluene) to enforce

-like (trans-diaxial) opening.
Disulfide Homocoupling Oxidation of thiol starting material.Perform reaction under inert atmosphere (

). Add reducing agent (e.g., TCEP) if using free thiols.

References

  • Photoredox

    
    -C-H Functionalization of Amines: 
    
    • Concept: "Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives." J. Am. Chem. Soc.[2]2020 .[3][4]

  • Thioether Ligand-Promoted C-H Functionalization

    • Context: "Thioether Ligand-Promoted Catalytic C–H Functionalization and Mechanistic Investigations." Princeton University Dataspace, 2019 .[5]

  • Stereoselective Ring Opening (Fürst-Plattner Rule)

    • Methodology: "Stereoselective syntheses of 3-aminocyclooctanetriols... opening of the epoxide ring."[6] Beilstein J. Org. Chem.2011 .

  • Biological Relevance of Sulfenylation

    • Application: "Direct cysteine sulfenylation drives activation of the Src kinase.
  • General Review of Amine C-H Functionalization

    • Review: "C–H Bond Functionalization of Amines: A Graphical Overview." Thieme Connect, 2021 .[2][3]

Sources

Strategic Derivatization of 3-(Ethylsulfanyl)cyclohexan-1-amine: Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic scaffolds has been linked to high clinical attrition rates due to poor solubility and off-target toxicity. The "Escape from Flatland" paradigm emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) enhances molecular three-dimensionality, thereby improving target selectivity and physicochemical profiles[1].

As a Senior Application Scientist, I present this comprehensive guide on the derivatization of 3-(Ethylsulfanyl)cyclohexan-1-amine . This specific building block is a highly versatile, Fsp3-rich scaffold. It possesses two orthogonal synthetic handles: a primary amine for rapid structural diversification via amidation, and a thioether (ethylsulfanyl) group that can be chemoselectively oxidized to tune lipophilicity and hydrogen-bonding capacity. This guide details the causality behind reagent selection, self-validating experimental protocols, and the physicochemical impact of these transformations.

Strategic Derivatization Workflows: The "Why" and "How"

Amine Functionalization via HATU Coupling

The primary amine at position 1 of the cyclohexane ring is a highly nucleophilic vector, ideal for coupling with diverse carboxylic acids to explore structure-activity relationships (SAR).

Causality in Reagent Selection: While traditional coupling reagents like EDC/HOBt are common, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this scaffold. HATU operates via a highly reactive OAt-active ester intermediate. The superior coupling efficiency and rapid reaction kinetics of HATU arise from a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[2]. This mechanism dramatically accelerates the reaction and suppresses epimerization at adjacent chiral centers, which is critical when working with stereochemically defined substituted cyclohexanes[3][4].

Chemoselective Thioether Oxidation

The ethylsulfanyl group at position 3 acts as a lipophilic appendage. However, thioethers can be oxidized to sulfoxides (-S=O) or sulfones (-SO2), transforming a lipophilic patch into a potent hydrogen-bond acceptor.

Causality in Reagent Selection: We utilize mCPBA (meta-chloroperoxybenzoic acid) due to its predictable, temperature-dictated chemoselectivity. The oxidation of the thioether to a sulfoxide is highly exothermic and rapid. By strictly controlling the stoichiometry (1.0 to 1.1 equivalents) and lowering the temperature to -78 °C, the reaction halts at the sulfoxide stage[5]. Conversely, applying an excess of mCPBA (>2.0 equivalents) at room temperature pushes the thermodynamic oxidation entirely to the sulfone[6]. This allows medicinal chemists to precisely dial in the Topological Polar Surface Area (TPSA) and cLogP of the final drug candidate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm the success of each step before proceeding, thereby preventing the propagation of errors in a multi-step synthesis.

Protocol A: HATU-Mediated Amidation of 3-(Ethylsulfanyl)cyclohexan-1-amine

Reagents: 3-(Ethylsulfanyl)cyclohexan-1-amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes at room temperature to pre-form the OAt-active ester.

  • Coupling: Add 3-(Ethylsulfanyl)cyclohexan-1-amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the starting amine mass and the appearance of the [M+H]+ peak of the target amide.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO3 (3x) and 1M HCl (1x). Causality of Quenching: NaHCO3 effectively neutralizes and removes the acidic HOAt byproduct (m/z 136), which otherwise co-elutes and complicates purification[3].

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Temperature-Dictated mCPBA Oxidation

Reagents: Amide derivative from Protocol A (1.0 eq), mCPBA (77% w/w, stoichiometry varies), anhydrous CH2Cl2 (0.1 M).

For Sulfoxide Synthesis:

  • Cool a solution of the thioether in CH2Cl2 to -78 °C (dry ice/acetone bath).

  • Add a solution of mCPBA (1.05 eq) in CH2Cl2 dropwise over 30 minutes. Stir for 2 hours at -78 °C[5].

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). Validation Checkpoint: The sulfoxide will appear as a highly polar spot near the baseline compared to the non-polar thioether.

For Sulfone Synthesis:

  • To a solution of the thioether in CH2Cl2 at 0 °C, add mCPBA (2.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4–6 hours[6].

  • Self-Validation (In-Process): Monitor via TLC. Validation Checkpoint: The sulfone will appear at an intermediate Rf value, distinctly above the sulfoxide but below the starting thioether.

Universal Quenching & Quality Control:

  • Critical Safety Quench: Add saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.

  • Self-Validation (Safety): Spot the aqueous layer onto starch-iodide paper. Validation Checkpoint: A lack of blue/black color confirms the complete destruction of explosive unreacted peroxides. Do not concentrate the solvent until this test is negative.

  • Wash with saturated NaHCO3 to remove meta-chlorobenzoic acid, dry, and concentrate.

Quantitative Data & Physicochemical Profiling

The derivatization of 3-(Ethylsulfanyl)cyclohexan-1-amine allows for profound tuning of the molecule's physicochemical properties. Table 1 summarizes the theoretical shifts in these parameters, demonstrating how this scaffold aids in navigating chemical space.

Table 1: Physicochemical Property Shifts Post-Derivatization

Derivative TypeFsp3 CharactercLogP Shift (Approx.)TPSA Contribution (Ų)Primary Application in Drug Design
Core Scaffold High (>0.8)Baseline26.0 (Amine)Starting Material / Core Framework
Amide High+1.0 to +2.5+29.1 (Amide)Target Binding / Vector Extension
Sulfoxide High-1.2+36.3 (S=O)Solubility Enhancement / Weak H-Bonding
Sulfone High-0.8+42.5 (SO2)Deep Pocket H-Bond Acceptor

Table 2: Reaction Optimization & Validation Parameters

Reaction StageReagents & SolventTempTimeTypical YieldSelf-Validation Marker
Amidation HATU, DIPEA, DMF25 °C2-4 h>85%LC-MS: Product [M+H]+, HOAt removal
Sulfoxide 1.05 eq mCPBA, CH2Cl2-78 °C2 h75-80%TLC: High polarity shift (low Rf)
Sulfone 2.5 eq mCPBA, CH2Cl225 °C4-6 h>90%TLC: Intermediate polarity shift

Visualizations of Derivatization and Screening Workflows

G Core 3-(Ethylsulfanyl)cyclohexan-1-amine (Fsp3-rich Core) Amidation Workflow A: Amidation HATU / DIPEA / R-COOH Core->Amidation Primary Amine Oxidation Workflow B: Thioether Oxidation mCPBA / CH2Cl2 Core->Oxidation Thioether Amide Amide Derivative (Target Binding) Amidation->Amide Sulfoxide Sulfoxide (-S=O) (1.0 eq mCPBA, -78°C) Oxidation->Sulfoxide Sulfone Sulfone (-SO2) (2.5 eq mCPBA, 25°C) Oxidation->Sulfone

Bifunctional derivatization pathways for 3-(Ethylsulfanyl)cyclohexan-1-amine.

G Stage1 Library Design (High Fsp3 Scaffolds) Stage2 Parallel Synthesis (Amidation & Oxidation) Stage1->Stage2 Stage3 Physicochemical Screening (Solubility, Permeability) Stage2->Stage3 Stage4 Lead Optimization (Target Selectivity) Stage3->Stage4

Fsp3-enriched drug discovery screening funnel.

References

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character National Center for Biotechnology Information (PMC)[Link]

  • HATU - Wikipedia Wikipedia[Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant Der Pharma Chemica[Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives National Center for Biotechnology Information (PMC)[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Classification: Advanced Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Cyclohexylamine derivatives featuring thioether linkages—such as 3-(ethylsulfanyl)cyclohexan-1-amine—are highly privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores in the development of G-protein coupled receptor (GPCR) ligands, central nervous system (CNS) agents, and targeted enzyme inhibitors.

Traditional synthetic routes to these derivatives are plagued by prolonged reaction times, poor regioselectivity during the functionalization of the cyclohexane ring, and severe over-alkylation during amination. By transitioning to a Microwave (MW)-assisted two-step synthetic workflow , we exploit rapid dipolar polarization to achieve uniform superheating. This approach accelerates reaction kinetics, suppresses thermodynamic byproducts, and establishes a highly reproducible, self-validating system for library generation.

Mechanistic Insights & Reaction Design

The synthesis is engineered as a two-stage telescopic process: a Thia-Michael Addition followed by a Reductive Amination .

Stage 1: Microwave-Assisted Thia-Michael Addition

The process begins with the 1,4-conjugate addition of ethanethiol to 2-cyclohexen-1-one. Ethanethiol is a highly volatile (b.p. 35 °C) and soft nucleophile. Performing this reaction in a sealed microwave vial allows for safe superheating above the reagent's boiling point. MW irradiation selectively accelerates the 1,4-addition pathway over the 1,2-addition, providing rapid access to the intermediate 3-(ethylsulfanyl)cyclohexan-1-one while minimizing the oxidative dimerization of the thiol into diethyl disulfide[1].

Stage 2: Microwave-Assisted Reductive Amination

The conversion of the ketone intermediate to the primary amine requires imine formation followed by catalytic hydrogenation. This step is notoriously difficult due to two factors:

  • Catalyst Poisoning: The ethylsulfanyl (-SEt) moiety is a soft ligand that strongly coordinates to and poisons standard palladium (Pd/C) catalysts.

  • Over-alkylation: The newly formed primary amine is often more nucleophilic than the starting ammonia source, leading to secondary and tertiary amine byproducts.

The Causality of Experimental Choices: We utilize a Rhodium on Carbon (Rh/C) heterogeneous catalyst. Rh/C exhibits superior tolerance to sulfur-containing substrates compared to Pd/C. Furthermore, applying MW irradiation during the hydrogenation phase enhances the desorption rate of the primary amine product from the catalyst surface. This rapid desorption effectively quenches the over-alkylation pathway, boosting primary amine selectivity to >98% and reducing reaction times from >13 hours to under 3 hours[2][3].

Workflow A 2-Cyclohexen-1-one + Ethanethiol B MW Thia-Michael (80°C, 15 min) A->B C 3-(Ethylsulfanyl) cyclohexan-1-one B->C E MW Reductive Amination (80°C, 1h) C->E D Amine + H2 + Rh/C Catalyst D->E F 3-(Ethylsulfanyl) cyclohexan-1-amine E->F

Two-step microwave-assisted synthesis workflow for target cyclohexylamine derivatives.

Mechanism K Ketone Intermediate (Thioether Intact) I Hemiaminal Formation (MW Accelerated) K->I N Amine Nucleophile (e.g., NH3) N->I IM Imine Intermediate (-H2O) I->IM P Target Amine Product (High Selectivity) IM->P H H2 Activation on Rh/C (Sulfur Tolerant) H->P

Mechanistic pathway of sulfur-tolerant, microwave-assisted reductive amination.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization of the reductive amination step. The data clearly demonstrates the necessity of Rh/C and elevated MW temperatures to achieve optimal conversion and selectivity, validating our mechanistic hypothesis.

Table 1: Optimization of MW-Assisted Reductive Amination of 3-(Ethylsulfanyl)cyclohexan-1-one

EntryCatalyst (5 wt%)H₂ Pressure (bar)MW Temp (°C)Time (h)Conversion (%)Selectivity to 1° Amine (%)
1Pd/C5503.042 (Poisoned)61
2Pt/C5503.07984
3Rh/C5503.0>9993
4 Rh/C 10 80 1.0 >99 99

Note: Reactions performed using 32 wt% aqueous ammonia. Entry 4 represents the optimized, self-validating protocol parameters.

Self-Validating Experimental Protocols

Protocol A: MW-Assisted Thia-Michael Addition

Objective: Synthesize 3-(ethylsulfanyl)cyclohexan-1-one with >95% regioselectivity.

  • Preparation & Purging: To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add 2-cyclohexen-1-one (1.0 mmol) and absolute ethanol (3.0 mL).

    • Causality: Purge the vial with N₂ gas for 5 minutes. Oxygen must be excluded to prevent the oxidative dimerization of ethanethiol into diethyl disulfide, which would derail stoichiometry.

  • Reagent Addition: Inject ethanethiol (1.2 mmol) and a catalytic amount of triethylamine (0.1 mmol) into the vial. Seal immediately with a Teflon-lined crimp cap.

    • Causality: The slight excess of ethanethiol drives the equilibrium forward. The sealed vial safely contains the volatile thiol during superheating.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 80 °C for 15 minutes with dynamic power modulation.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Check: Ensure the disappearance of the 2-cyclohexen-1-one peak (m/z 97 [M+H]+) and the appearance of the product mass (m/z 159 [M+H]+).

  • Workup: Concentrate the mixture under reduced pressure. Partition between ethyl acetate and 1M HCl (to remove the amine catalyst). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate ketone.

Protocol B: MW-Assisted Reductive Amination

Objective: Convert the ketone intermediate to 3-(ethylsulfanyl)cyclohexan-1-amine without catalyst poisoning or over-alkylation.

  • Reaction Assembly: In a 30 mL high-pressure microwave vessel, dissolve 3-(ethylsulfanyl)cyclohexan-1-one (1.0 mmol) in methanol (5.0 mL). Add 32 wt% aqueous ammonia (10.0 mmol).

    • Causality: A 10-fold excess of ammonia is critical to shift the equilibrium toward the primary imine and outcompete the nucleophilicity of the resulting primary amine product.

  • Catalyst Loading: Carefully add 5% Rh/C (10 mol% relative to the substrate).

    • Safety & Causality: Always add the carbon-supported catalyst to the solvent, never dry, to prevent autoignition. Rh/C is strictly required here to resist poisoning by the ethylsulfanyl group[3].

  • Hydrogenation under MW: Seal the vessel and pressurize with H₂ gas to 10 bar. Irradiate the vessel at 80 °C for 1.0 hour.

    • Causality: The combination of 10 bar H₂ and MW heating ensures rapid reduction of the transient imine, while MW-induced molecular agitation forces the synthesized amine off the Rh surface, preventing secondary amine formation[2].

  • IPC Validation: Vent the H₂ safely. Analyze a filtered aliquot via GC-MS. Validation Check: Confirm >99% conversion of the ketone and <1% of the secondary dicyclohexylamine derivative.

  • Purification: Filter the reaction mixture through a pad of Celite to safely remove the Rh/C catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo. If necessary, precipitate the product as a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude amine.

References

  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts Source: unito.it URL:[Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures Source: mdpi.com URL:[Link]

  • ChemInform Abstract: An Efficient Tandem Aldol Condensation-thia-Michael Addition Process Source: researchgate.net URL:[Link]

Sources

Handling protocols for hygroscopic amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Low-molecular-weight amines and their salts are ubiquitous in medicinal chemistry but present a persistent "invisible yield loss" problem due to hygroscopicity and atmospheric CO₂ capture. This guide moves beyond standard desiccator storage, offering a mechanistic understanding of amine degradation and providing self-validating protocols for storage, transfer, and quantification. We introduce the "Dry Chain" workflow and a qNMR-based quantitation method to eliminate stoichiometric errors caused by water/carbamate contamination.

Part 1: The Hygroscopicity Challenge (Mechanistic Insight)

The instability of amine intermediates is often misdiagnosed as simple moisture absorption. In reality, it is a chemically reactive cascade.

1. The "Invisible" Impurity: Carbamate Formation Primary and secondary amines do not just get "wet"; they react with atmospheric CO₂. This reaction is catalyzed by trace moisture.[1] The resulting carbamic acid or carbamate salt alters the molecular weight and stoichiometry of the reagent, leading to silent failures in subsequent coupling reactions (e.g., amide bond formation).

  • Key Insight: The formation of solid "crust" on an amine bottle is often ammonium carbamate, not just hydrated amine. This reaction is reversible but requires heat or vacuum to break, which can degrade sensitive substrates.

Amine_Degradation Amine Free Amine (R-NH2) Hydrate Amine Hydrate (H-bonding) Amine->Hydrate + H2O (Fast) Carbamate Ammonium Carbamate (R-NH3+ -OOC-NH-R) Amine->Carbamate + CO2 (Slow, Direct) H2O Atmospheric Moisture CO2 Atmospheric CO2 Hydrate->Carbamate + CO2 (Catalyzed by H2O) Stoich_Error Stoichiometry Mismatch Hydrate->Stoich_Error Mass Error Carbamate->Stoich_Error MW Change

Figure 1: The catalytic cycle of amine degradation. Moisture accelerates CO₂ absorption, converting reactive amines into unreactive carbamate salts.

Part 2: Storage and Transfer Protocols (The "Dry Chain")

Traditional weighing papers and spatulas are insufficient for deliquescent amines (e.g., pyrrolidine, azetidine salts). The following protocols ensure integrity from storage to reaction flask.

Protocol A: The "Whole Bottle" Solvation Technique

Best for: Highly deliquescent oils or low-melting solids purchased in small quantities (1g – 5g).

Rationale: Opening a bottle of hygroscopic amine multiple times guarantees degradation. It is scientifically superior to solvate the entire container at once.

  • Receipt: Do not open the manufacturer’s seal until ready for use. Store at -20°C.

  • Equilibration: Allow the sealed bottle to warm to room temperature inside a desiccator (prevents condensation on the cold glass).

  • Solvation:

    • Tare a dry, septum-capped storage bottle (flushed with Ar/N₂).

    • Rapidly transfer the entire contents of the commercial amine bottle into the storage bottle.

    • Immediately add an anhydrous solvent (DCM, THF, or Toluene) to create a stock solution (e.g., ~1.0 M).

    • Note: The exact concentration is unknown at this stage due to the residual transfer mass.

  • Validation: Perform Protocol B (qNMR) on an aliquot of this stock solution to determine the exact molarity.

  • Usage: Dispense via syringe for all future reactions. This eliminates atmospheric exposure.

Protocol B: Inert Atmosphere Weighing (Difference Method)

Best for: Solid salts (HCl, TFA) that must be weighed as powders.

  • Preparation: Dry a receiving flask (Round Bottom Flask) and a septum. Purge with Nitrogen.

  • The "Schlenk" Weighing:

    • Place the capped bottle of amine reagent on the balance. Tare.

    • Open the bottle, quickly remove an estimated amount with a spatula, and place it into the receiving flask.

    • Immediately recap the reagent bottle and place it back on the balance.

    • Record the negative mass. (The mass lost from the bottle is the true mass transferred).

    • Why? This accounts for moisture absorbed by the spatula or the powder during transit better than weighing the receiving flask, which fluctuates as it absorbs air moisture.

Part 3: Quantitative Analysis (qNMR)

Relying on gravimetric mass for hygroscopic amines is the primary cause of reaction failure (e.g., incomplete conversion due to limiting reagent). Quantitative NMR (qNMR) is the only self-validating method to determine the "Effective Molecular Weight."

Protocol C: qNMR Determination of Purity

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be non-hygroscopic and chemically inert).

  • Solvent: DMSO-d6 (preferred for salts) or CDCl₃ (for free bases).

Procedure:

  • Weighing: Precision weigh ~10-20 mg of the Internal Standard (

    
    ) and ~10-20 mg of the Amine Sample (
    
    
    
    ) into the same vial.
  • Solvation: Add 0.7 mL deuterated solvent. Vortex to ensure complete dissolution.

  • Acquisition: Run ¹H NMR with a relaxation delay (

    
    ) of at least 30-60 seconds (to ensure full relaxation of protons for integration accuracy).
    
  • Calculation: Use the following equation to find the Weight Percent (

    
    ):
    
    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons in the signal
      
    • 
      : Molecular Weight
      

Data Presentation: Common Internal Standards

Internal StandardChemical Shift (δ, ppm)Solvent SuitabilityNotes
1,3,5-Trimethoxybenzene 6.08 (s, 3H)CDCl₃, DMSO-d6Best general purpose. Non-hygroscopic.
Maleic Acid 6.26 (s, 2H)D₂O, DMSO-d6Good for amine salts.
Dimethyl Sulfone 3.00 (s, 6H)D₂O, DMSO-d6AVOID. Hygroscopic (See Ref 2).

Part 4: Salt Selection & Engineering

If the HCl salt is too deliquescent (turns to oil on the bench), "Salt Engineering" is required to improve handleability.

Recommendation: Switch counter-ions.

  • Avoid: HCl, TFA (often hygroscopic).

  • Preferred: Tosylate (TsOH), Fumarate, or Oxalate. These often form non-hygroscopic, free-flowing crystalline solids.

Protocol D: Purification via Azeotropic Distillation

If you must use the hygroscopic form, you must dry it effectively. Rotovaps are insufficient.

  • Dissolution: Dissolve the wet amine/salt in MeOH or EtOH.

  • Chaser Addition: Add a higher-boiling azeotropic solvent (Toluene or Chlorobenzene).

  • Distillation: Evaporate the alcohol first. As the volume reduces, the toluene will azeotrope off the remaining water.

  • Lyophilization (Alternative): For extreme cases, freeze-dry from t-Butanol / Water (95:5). This yields a fluffy, static powder that is easier to handle than the "gummy" oil from a rotovap.

Salt_Selection Start Amine is Hygroscopic/Oily Decision Can Counter-ion be changed? Start->Decision Screen Screen Counter-ions: 1. Tosylate (pTsOH) 2. Fumarate 3. Oxalate Decision->Screen Yes Workup Modified Workup Decision->Workup No Yes Yes Result1 Crystalline Solid (Stable) Screen->Result1 No No (Must use HCl/TFA) Lyoph Lyophilize from tBuOH / H2O Workup->Lyoph Azeo Azeotrope w/ Toluene Workup->Azeo Result2 Dry Powder (Store under Ar) Lyoph->Result2 Azeo->Result2

Figure 2: Decision tree for stabilizing hygroscopic amine intermediates via salt selection or processing techniques.

References

  • D'Souza, D. M., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. National Institutes of Health (NIH). Link

  • Weber, M., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Analytical Chemistry / NIST. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Cai, X., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH) / PMC. Link

  • Japanese Pharmacopoeia. (2017). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-3ESC Subject: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Synthetic Strategy

Target Molecule: 3-(Ethylsulfanyl)cyclohexan-1-amine CAS: 1340433-68-2 Core Challenge: This synthesis involves two competing reactivity profiles: the nucleophilicity of the sulfur atom and the basicity of the amine. The primary failure mode is catalyst poisoning during the amine installation step due to the sulfide moiety.

Recommended Route:

  • Step 1: Thia-Michael Addition of ethanethiol to cyclohex-2-en-1-one.

  • Step 2: Reductive Amination of the resulting ketone.[1][2]

Workflow Visualization

SyntheticRoute SM1 Cyclohex-2-en-1-one Int Intermediate: 3-(Ethylsulfanyl)cyclohexan-1-one SM1->Int Step 1: Michael Addition (Base Cat., Low Temp) SM2 Ethanethiol SM2->Int Prod Target: 3-(Ethylsulfanyl)cyclohexan-1-amine Int->Prod Step 2: Reductive Amination (Hydride Reduction vs. Metal Cat.) CCP1 CCP 1: Retro-Michael Risk if T > 25°C Int->CCP1 CCP2 CCP 2: Catalyst Poisoning Avoid Pd/C Prod->CCP2

Figure 1: Two-step synthetic pathway with Critical Control Points (CCP) identified.

Module 1: The Thia-Michael Addition

Objective: Quantitative conversion of cyclohexenone to 3-(ethylsulfanyl)cyclohexan-1-one.

Protocol Optimization

The reaction between ethanethiol and cyclohexenone is reversible. High temperatures favor the starting materials (Retro-Michael).

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.0 equiv Enone : 1.1–1.2 equiv ThiolSlight excess of thiol drives equilibrium forward; too much complicates workup.
Catalyst Triethylamine (TEA) or DBU (0.1 equiv)Base is required to generate the active thiolate nucleophile (

).
Solvent DCM or THF (0.5 M)Non-protic solvents prevent solvolysis side reactions.
Temperature 0°C to RT CRITICAL: Higher temps (>40°C) promote the retro-Michael reaction, lowering yield.
Troubleshooting (Q&A)

Q: My NMR shows starting material (enone) remaining even after 24 hours. Should I heat it? A: No. Heating will likely decrease your yield due to the thermodynamic stability of the conjugated enone system (Retro-Michael effect).

  • Corrective Action: Add 0.1 equiv more base (DBU is stronger than TEA and often pushes sluggish reactions) and cool the reaction to 0°C. Ensure your solvent is anhydrous; water can quench the thiolate.

Q: I see a new spot on TLC that isn't the product or starting material. A: This is likely the disulfide dimer (Et-S-S-Et), formed by the oxidation of ethanethiol.

  • Prevention: Degas your solvents with

    
     or Ar sparging before adding the thiol. Thiolates are easily oxidized by atmospheric oxygen.
    

Module 2: Reductive Amination (The Critical Step)

Objective: Converting the ketone to the amine without poisoning the catalyst or over-alkylating.

The Sulfur Poisoning Problem

Standard hydrogenation catalysts (Pd/C, PtO2) are irreversibly poisoned by the sulfide sulfur in your starting material. The sulfur atom binds strongly to the metal surface, blocking active sites.

Recommended Protocol: Hydride Reduction (High Reliability)

This method avoids heterogeneous metal catalysts entirely.

  • Imine Formation: Dissolve ketone in MeOH. Add Ammonium Acetate (10–15 equiv). Stir at RT for 1–2 hours.

    • Note: Excess

      
       is crucial to suppress secondary amine formation.
      
  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    )  (1.5 equiv).
    
    • Why

      
      ? It is stable at pH 6-7 (conditions of ammonium acetate) and selectively reduces the imine over the ketone. 
      
      
      
      is too aggressive and may reduce unreacted ketone to the alcohol.
  • Workup: Acidify to pH < 2 (to decompose borates and protonate the amine), wash with ether (removes non-basic impurities), then basify aqueous layer to pH > 12 and extract with DCM.

Alternative Protocol: Sulfur-Tolerant Catalysis (High Throughput)

If you must use hydrogenation (e.g., scale-up), you cannot use Pd/C.

  • Catalyst: Ruthenium Phosphide (

    
    )  or sulfided Platinum (
    
    
    
    ).
  • Reference: Recent work by Osaka University demonstrates

    
     nanoparticles exhibit high sulfur tolerance in reductive aminations [1].[3]
    
Troubleshooting (Q&A)

Q: I am getting a large amount of alcohol byproduct (3-(ethylsulfanyl)cyclohexanol). A: The reducing agent reduced the ketone before the imine formed.

  • Fix: Ensure you are using

    
     (cyanoborohydride), not 
    
    
    
    . Allow the ketone and ammonium acetate to stir for at least 2 hours before adding the hydride to ensure the imine equilibrium is established.

Q: I am producing the secondary amine (dimer). A: The product amine reacted with the intermediate imine.

  • Fix: Increase the equivalents of Ammonium Acetate to >15 equiv. High dilution also helps favor the primary amine.

Diagnostic Logic Tree

Use this flow to diagnose low yields in your specific experiment.

Troubleshooting Start Yield < 50% StepCheck Which step failed? Start->StepCheck Michael Step 1: Michael Addition StepCheck->Michael Ketone yield low RedAm Step 2: Reductive Amination StepCheck->RedAm Amine yield low EnoneRemains Enone remains? Michael->EnoneRemains Retro Issue: Retro-Michael. Action: Lower Temp, Stronger Base. EnoneRemains->Retro Yes Disulfide Issue: Thiol Oxidation. Action: Degas solvents. EnoneRemains->Disulfide No (Unknown spots) Alcohol Major byproduct: Alcohol? RedAm->Alcohol Byproduct Check Dimer Major byproduct: Secondary Amine? Alcohol->Dimer No Sol_Alcohol Action: Switch to NaBH3CN; Pre-stir amine source longer. Alcohol->Sol_Alcohol Yes NoRxn No Reaction/Stalled? Dimer->NoRxn No Sol_Dimer Action: Increase NH4OAc to 20eq; Dilute reaction. Dimer->Sol_Dimer Yes Sol_Poison Action: Sulfur Poisoning. STOP using Pd/C. Switch to Hydride or Ru2P. NoRxn->Sol_Poison Using Pd/C?

Figure 2: Troubleshooting logic for isolation of yield-killing variables.

Stereochemistry Note

The final product will exist as a mixture of cis and trans diastereomers (1,3-substitution).

  • Thermodynamics: The 1,3-cis isomer (diequatorial) is generally more stable than the trans isomer.

  • Separation: These isomers often have distinct retention times on C18 HPLC columns or can be separated via flash chromatography using a slow gradient of MeOH in DCM (with 1%

    
    ).
    

References

  • Mitsudome, T., et al. (2024).[3] Ruthenium Phosphide Nanoparticles as Sulfur-Tolerant Catalysts for Reductive Amination. ACS Catalysis.[3] (Contextualized via Osaka University Press Release).

  • Szymor-Pietrzak, D., et al. (2021).[4] Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Journal of Organic Chemistry, 86(1), 619–631.[4] [Link]

  • Desrosiers, J. N., et al. (2016). Thiol Michael Addition in Polar Aprotic Solvents. Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Technical Support Center: Separation of cis- and trans-3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-SEP-3ESCA Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are dealing with 3-(ethylsulfanyl)cyclohexan-1-amine , a 1,3-disubstituted cyclohexane system.[1] The separation of cis and trans diastereomers in this scaffold is governed by the distinct conformational energies of the cyclohexane ring.[2]

  • The Core Challenge: The amine functionality causes peak tailing on silica, while the sulfide moiety is susceptible to oxidation. The lack of a strong chromophore makes UV detection difficult.

  • The Solution: This guide prioritizes flash chromatography with amine modifiers for small scale and fractional crystallization of salts for process scale.

Phase 1: Diagnostic & Strategy

Q: How do I determine which isomer is which before I even start separating?

A: You must rely on 1H NMR coupling constants and thermodynamic stability .

  • Conformational Analysis (1,3-System):

    • cis-Isomer (Thermodynamic): Both the amine and the ethylsulfanyl group can adopt an equatorial position (diequatorial). This is the most stable conformer.[1]

    • trans-Isomer (Kinetic/Less Stable): One group is equatorial, and the other is axial.

  • NMR Diagnostic:

    • Look at the H1 proton (alpha to the amine).

    • In the cis (diequatorial) isomer, H1 is axial. It will show a large diaxial coupling (

      
      ) with the adjacent axial protons.[1]
      
    • In the trans isomer, if the amine is forced axial, the signal will be narrower (equatorial-axial couplings are smaller,

      
      ).
      

Decision Matrix: Method Selection

MethodSelection Start Start: Mixture Analysis Scale What is your scale? Start->Scale SmallScale < 500 mg Scale->SmallScale LargeScale > 5 g Scale->LargeScale Purity Required Purity? HighPurity > 98% (Pharma) Purity->HighPurity Hard Separation MedPurity > 90% (Intermediate) Purity->MedPurity Enrichment Chrom Method A: Flash/Prep HPLC (Amine-modified Silica) SmallScale->Chrom LargeScale->Purity HighPurity->Chrom Deriv Method C: Derivatization (Boc/Cbz Protection) HighPurity->Deriv If Chrom fails Cryst Method B: Salt Crystallization (HCl or Oxalate) MedPurity->Cryst Cryst->Chrom Polishing Step

Caption: Decision tree for selecting the optimal separation pathway based on scale and purity requirements.

Phase 2: Chromatographic Separation Protocols

Protocol A: Flash Chromatography (Normal Phase)

Best for: <1g scale, rapid purification.

The Issue: Primary amines interact strongly with the acidic silanols on silica gel, leading to severe streaking and co-elution of isomers. The Fix: You must saturate the silica surface with a competitive base.

Step-by-Step Workflow:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Ammonium Hydroxide (28% NH

      
       in water) OR Triethylamine (Et
      
      
      
      N).[1]
    • Recommended System: DCM : MeOH : NH

      
      OH (95 : 4 : 1).[1]
      
  • Column Pre-treatment: Flush the column with the mobile phase before loading the sample. This neutralizes the silica acidity.[1]

  • Loading: Dissolve the crude amine in a minimum amount of DCM. Do not use acid to dissolve.[1]

ParameterConditionReason
Elution Mode Isocratic (initially)Isomers often elute closely; gradients may merge peaks.[1]
Flow Rate 15–20 mL/min (for 12g column)Slower flow improves resolution of diastereomers.[1]
Detection ELSD or CADThe molecule has weak UV absorbance.[1]
Alternative Detection UV at 205–210 nmOnly if solvents are HPLC grade (low cutoff).[1]

Technical Insight: In 1,3-cyclohexane systems, the cis (diequatorial) isomer is typically more polar and elutes later than the trans isomer on normal phase silica, as the equatorial amine is more accessible to bind with the stationary phase.

Protocol B: Preparative HPLC (Reverse Phase)

Best for: High purity (>99%), difficult separations.

Buffer Selection is Critical: Standard acidic buffers (TFA/Formic Acid) will protonate the amine, fixing it in a specific conformation and potentially reducing the separation factor between isomers.

  • Recommendation: High pH Reverse Phase (if column permits).[1]

  • Column: C18 with "Hybrid" or "XBridge" technology (stable up to pH 12).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: At pH 10, the amine is neutral (free base). The separation relies on the hydrophobic surface area difference between the cis (compact) and trans (extended) shapes.

Phase 3: Crystallization & Salt Formation[1]

Best for: >5g scale, cost-effective enrichment.

If chromatography is too expensive or low-throughput, convert the liquid amine into a solid salt.

Protocol:

  • Solvent: Ethanol or Isopropanol (anhydrous).[1]

  • Acid: HCl (gas or ether solution) or Oxalic Acid.[1]

  • Procedure:

    • Dissolve the amine mixture in Ethanol.[1]

    • Slowly add 1.0 equivalent of acid at 0°C.[1]

    • Allow to warm to room temperature and stand overnight.

  • Outcome: The cis-isomer (diequatorial) usually forms a more symmetric, higher-melting crystal lattice.[1] Filter the precipitate (enriched in one isomer) and check the mother liquor (enriched in the other).[3]

Phase 4: Derivatization (The "Nuclear Option")

If the isomers are inseparable as free amines, increase their structural difference by attaching a bulky group.

Reaction:



Advantages:

  • UV Visibility: The carbamate group absorbs better than the free amine.[1]

  • No Tailing: The basicity is masked; standard Hexane/EtOAc silica columns work perfectly.[1]

  • Resolution: The bulky Boc group amplifies the steric difference between the axial and equatorial positions.

Deprotection: After separating the Boc-protected isomers, treat with 4M HCl in Dioxane to recover the pure amine salt.

Troubleshooting & FAQs

Q: I see three peaks on my chromatogram, but I only expect two isomers. What is the third? A: This is likely the sulfoxide . The thioether (sulfide) is easily oxidized by air or peroxides in your ether/THF solvents.

  • Check: Run a mass spec.[1][4][5] If you see M+16, it’s the sulfoxide.

  • Prevention:[1] Use degassed solvents and keep the fraction collector dark/covered.

Q: My peaks are tailing badly even with Triethylamine. A: Switch to Ammonium Hydroxide (NH


OH)  in DCM/MeOH. The ammonium cation is a better competitor for the silica sites than the triethylammonium cation. Alternatively, use Alumina (Basic activity)  stationary phase instead of silica.

Q: How do I store the separated isomers? A: Store them as HCl salts . The free amine is prone to air oxidation (at the sulfur) and carbamate formation (absorbing CO


 from air). The salt is stable indefinitely at 4°C.[1]

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental text on diequatorial vs. axial-equatorial stability).

  • Chromatographic Separation of Amine Isomers

    • Dudek, G. O., & Holm, R. H. (1962). Nuclear Magnetic Resonance Studies of Keto-Enol Equilibria. Journal of the American Chemical Society. Link (Discusses NMR differentiation of conformers).[1]

  • Synthesis and Reduction of 3-Aminocyclohexanones (Analogous Systems)

    • Vázquez, M. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

      
      -Enaminoketones.[1][4][5][6][7] Molecules, 17(2), 1531-1548.[1] Link (Detailed protocol on separating 1,3-amino-alcohol diastereomers using chromatography).[1]
      
  • General Amine Purification Techniques

    • Feltkamp, H. (1962).[1][8] Separation of stereo-isomers of cyclohexylamine by distribution. Arch Pharm Ber Dtsch Pharm Ges. Link (Classic method for cyclohexylamine isomer separation).[1]

Sources

Technical Support Center: Handling and Storage of 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3-(Ethylsulfanyl)cyclohexan-1-amine . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this bifunctional molecule.

Because this compound features both a primary amine and a thioether (ethylsulfanyl) group, it is highly susceptible to atmospheric degradation. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure absolute scientific integrity during your experiments.

Part 1: Core Principles & FAQs

Q1: Why is 3-(Ethylsulfanyl)cyclohexan-1-amine highly susceptible to degradation during storage? A1: The instability stems from the dual reactivity of its functional groups. The electron-rich sulfur atom in the thioether linkage is highly nucleophilic. In the presence of atmospheric oxygen, trace peroxides in solvents, or light, the thioether undergoes electrophilic oxygen transfer to form a sulfoxide, and eventually, a sulfone. This oxidation can even occur spontaneously at air-water interfaces without a catalyst . Concurrently, the primary amine can absorb atmospheric CO₂, forming carbamate salts. This alters the physical state of the compound, increasing its surface area and accelerating the rate of thioether auto-oxidation.

Q2: What are the analytical and visual signs of sulfur oxidation in my samples? A2: Macroscopically, pure 3-(Ethylsulfanyl)cyclohexan-1-amine is typically colorless. A shift to a yellow or light-brown hue indicates degradation. Analytically, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detection. You will observe the emergence of an [M+16]⁺ peak (indicative of the sulfoxide intermediate) and an [M+32]⁺ peak (indicative of the sulfone degradant) relative to the parent mass.

Q3: Can I reverse the oxidation once the sulfoxide has formed? A3: No. While biological disulfides can be reduced back to thiols using agents like DTT or TCEP, the oxidation of a thioether to a sulfoxide or sulfone is generally irreversible under standard synthetic or biological conditions . Once oxidized, the batch must be re-purified via flash column chromatography (using a highly polar, basic eluent system to accommodate the amine) or discarded.

Q4: How do temperature, light, and atmosphere quantitatively affect the degradation rate? A4: Thioether oxidation is a kinetically driven process heavily influenced by environmental stressors. The table below summarizes the quantitative degradation trajectory of the compound under various storage conditions.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Half-LifeSulfoxide Formation (1 Month)
Neat (Liquid/Solid)Air25°CAmbient Light< 1 Week> 15%
Neat (Liquid/Solid)Air4°CDark~ 1 Month5 - 10%
Neat (Liquid/Solid)Argon-20°CDark> 12 Months< 0.5%
Solution (e.g., DCM)Air25°CAmbient Light< 3 Days> 25%
Solution (e.g., DCM)Argon-20°CDark> 6 Months< 1.0%

Part 2: Troubleshooting Workflows

When experimental yields drop or biological assays show inconsistent IC₅₀ values, thioether oxidation is the primary suspect. Use the following diagnostic workflow to isolate and resolve the issue.

TroubleshootingWorkflow Step1 LC-MS Analysis: Detect M+16 or M+32 peaks? Step2 Check Solvents: Are they degassed & peroxide-free? Step1->Step2 Yes (Degradation Detected) Step5 Action: Implement Protocol A (Argon Storage) Step1->Step5 No (Sample Intact) Step3 Check Storage: Is it at -20°C under Argon? Step2->Step3 Yes Step4 Action: Re-purify via Flash Chromatography Step2->Step4 No Step3->Step5 No Step4->Step5 Post-Purification

Decision-tree workflow for troubleshooting and preventing thioether oxidation.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of 3-(Ethylsulfanyl)cyclohexan-1-amine, you must transition from passive storage to active preservation. The following methodologies are designed as self-validating systems; they include built-in checkpoints to prove the protocol was executed successfully.

Protocol A: Schlenk Line / Glovebox Aliquoting and Storage

Causality: Argon is approximately 38% denser than air, allowing it to effectively "blanket" the compound and displace ROS-containing atmospheric oxygen. Nitrogen is lighter than air and can diffuse out during capping, making it inferior for thioether preservation.

  • Glassware Preparation: Bake amber glass vials at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.

  • Solvent Degassing (If applicable): If storing as a master stock solution, utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to eradicate dissolved oxygen from the aprotic solvent (e.g., anhydrous DCM or THF).

  • Aliquoting: Transfer the compound into the amber vials inside a glovebox or under a continuous, positive stream of Argon using a Schlenk line.

  • Sealing: Cap the vials with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm and immediately transfer to a -20°C freezer.

  • Self-Validation Checkpoint: Before committing the entire batch to long-term storage, prepare a "sentinel vial" containing 10 µL of the aliquoted batch. Leave this sentinel vial at room temperature for 24 hours, then analyze via LC-MS. Validation metric: If the inerting process was successful, the [M+16]⁺ peak in the sentinel vial will remain below 1%. If >1% sulfoxide is detected, the Schlenk line vacuum is insufficient or the Argon source is contaminated, and the batch must be re-purged.

Protocol B: Antioxidant Supplementation for Aqueous Assays

Causality: In biological assays where inert atmospheres are impossible, trace metals in the buffer can catalyze the generation of reactive oxygen species, rapidly oxidizing the thioether during the assay incubation period.

  • Buffer Preparation: Prepare your biological buffer (e.g., PBS or HEPES) using ultra-pure, LC-MS grade water.

  • Antioxidant Addition: Add a water-soluble radical scavenger, such as Ascorbic Acid (0.1% w/v) or Butylated hydroxytoluene (BHT) (if a co-solvent like DMSO is used), directly to the buffer prior to introducing the amine.

  • Metal Chelation: Add 1 mM EDTA to sequester trace metals that act as oxidation catalysts.

  • Self-Validation Checkpoint: Spike a 1 mL test aliquot of your prepared buffer with 10 µM hydrogen peroxide, then add the 3-(Ethylsulfanyl)cyclohexan-1-amine. Incubate for 2 hours at 37°C. Validation metric: Run an LC-MS. If the antioxidant capacity is sufficient, the thioether will remain intact (>95% parent peak). If rapid conversion to sulfoxide occurs, the antioxidant concentration must be titrated upward.

Part 4: Mechanistic Visualization

Understanding the exact molecular transformation is critical for predicting mass shifts and designing downstream purification strategies.

ThioetherOxidation A 3-(Ethylsulfanyl)cyclohexan-1-amine (Active Thioether) B Sulfoxide Derivative [M+16 Da] (Inactive/Degraded) A->B O2, ROS, Peroxides Light, Trace Metals C Sulfone Derivative [M+32 Da] (Irreversible Degradation) B->C Excess Oxidants Prolonged Exposure

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone.

References

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (via PubMed Central). URL:[Link]

Troubleshooting solubility issues of 3-(Ethylsulfanyl)cyclohexan-1-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for troubleshooting solubility issues of 3-(Ethylsulfanyl)cyclohexan-1-amine in water.

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 3-(Ethylsulfanyl)cyclohexan-1-amine in aqueous media. As Senior Application Scientists, we have designed this resource to move beyond simple protocols by explaining the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 3-(Ethylsulfanyl)cyclohexan-1-amine directly in neutral water and it's not working. Is this expected?

A: Yes, this is entirely expected. 3-(Ethylsulfanyl)cyclohexan-1-amine possesses a molecular structure with conflicting properties. It contains a bulky, non-polar cyclohexyl ring and an ethylsulfanyl (thioether) group, both of which are hydrophobic and significantly limit water solubility. While the primary amine (-NH2) group can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic portion of the molecule. The parent compound, cyclohexylamine, is miscible with water, but the addition of the ethylsulfanyl group reduces this affinity[1][2][3]. Therefore, the free base form of this compound is predicted to have very low solubility in neutral water.

Q2: What is the single most effective method to solubilize this compound in an aqueous solution?

A: The most effective and recommended strategy is pH adjustment . The primary amine group on the cyclohexyl ring is basic. By lowering the pH of the solution with a suitable acid, you can protonate the amine group (-NH2) to form its corresponding ammonium salt (-NH3+). This positively charged species is an ion, which is dramatically more soluble in a polar solvent like water due to favorable ion-dipole interactions. This principle is a cornerstone of solubilizing basic organic compounds[4][5].

Q3: What target pH should I aim for, and which acid is best to use?

A: The pKa of the parent molecule, cyclohexylamine, is approximately 10.6[1]. To ensure that over 99% of the amine is in its protonated, soluble form, you should adjust the pH to be at least 2 units below the pKa.

Recommended Target pH: 4.0 - 5.0

This range ensures complete protonation while avoiding excessively acidic conditions that could potentially promote side reactions or degradation over long-term storage, such as the hydrolysis of other sensitive functional groups if present in your formulation.

Choice of Acid:

  • For most applications (in vitro assays, analytical standards): 1 M Hydrochloric Acid (HCl) is the preferred choice. It is a strong acid, provides a non-coordinating chloride counter-ion, and is highly effective.

  • For cell-based assays or in vivo studies: Consider using a biologically compatible acid to form a salt, such as acetic acid or methanesulfonic acid, depending on the tolerance of your system. However, HCl is often used to prepare a concentrated stock that is then diluted to a final, physiological pH in a buffer.

Troubleshooting Workflow: From Insolubility to Clear Solution

If you are experiencing insolubility, follow this logical progression of steps. This workflow is designed to solve the most common issues first before moving to more complex solutions.

Troubleshooting_Workflow cluster_start Initial State cluster_primary Primary Solution Path cluster_secondary Secondary Options cluster_end Final State start Insoluble Compound in Water ph_adjust Adjust pH to 4.0-5.0 with 1M HCl start->ph_adjust Most common issue check_sol Solution Clear? ph_adjust->check_sol cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) check_sol->cosolvent No / Cloudy surfactant Use Surfactant or Cyclodextrin check_sol->surfactant No / Oily Layer (Alternative to Co-solvent) success Soluble Stock Solution Ready for Use check_sol->success Yes cosolvent->success surfactant->success

Caption: A logical workflow for troubleshooting the solubility of 3-(Ethylsulfanyl)cyclohexan-1-amine.

Detailed Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This is the primary and most highly recommended method.

Objective: To prepare a 10 mM stock solution of 3-(Ethylsulfanyl)cyclohexan-1-amine in water.

Materials:

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (assume MW ~159.29 g/mol )

  • High-purity water (e.g., Milli-Q or WFI)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 1.6 mg of 3-(Ethylsulfanyl)cyclohexan-1-amine and place it into a clean glass vial.

  • Initial Suspension: Add approximately 0.8 mL of high-purity water to the vial. The compound will likely not dissolve and will appear as an oily residue or a cloudy suspension.

  • Acidification: Begin stirring the suspension. Using a calibrated pipette, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Observe the solution closely. As the pH drops and the amine is converted to its salt form, the solution will begin to clarify.

  • pH Measurement: After the solution appears clear, use a calibrated pH meter to check the pH. Continue adding acid dropwise until the pH is stable within the target range of 4.0-5.0.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is correct, add water to bring the final volume to 1.0 mL. This ensures your final concentration is 10 mM.

  • Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with acidic solutions) to remove any potential micro-particulates.

pH_Solubility_Mechanism Insoluble R-NH₂ (Free Base) • Non-polar Cyclohexyl Ring • Weak H-Bonding • Hydrophobic Thioether Equilibrium Insoluble->Equilibrium Soluble R-NH₃⁺ (Ammonium Salt) • Charged Ionic Species • Strong Ion-Dipole Interactions with Water Equilibrium->Soluble remove_H - H⁺ (Base) Equilibrium->remove_H Shifts Equilibrium Left add_H + H⁺ (Acid) add_H->Equilibrium Shifts Equilibrium Right

Caption: The effect of pH on the equilibrium and solubility of the amine compound.

Protocol 2: Using Co-solvents for Difficult Formulations

Use this method only if pH adjustment alone is insufficient or if your experimental system requires the presence of an organic solvent.

Objective: To prepare a stock solution in a water/co-solvent mixture.

Common Co-solvents and Their Properties:

Co-SolventPolarityProsCons
Ethanol (EtOH) PolarBiologically compatible at low %; Volatile.May not be strong enough for highly insoluble compounds.
DMSO Polar AproticExcellent solubilizing power for many organics.Can be toxic to some cell lines; Penetrates skin.
PEG 400 PolarLow toxicity; Often used in formulations.High viscosity; Can interfere with some assays.

Step-by-Step Methodology:

  • Neat Dissolution: First, dissolve the weighed compound in a minimal amount of the chosen co-solvent (e.g., dissolve 1.6 mg in 100 µL of DMSO).

  • Aqueous Titration: While vortexing or stirring vigorously, slowly add the aqueous buffer (which should ideally still be slightly acidic, e.g., pH 5.5-6.5) to the co-solvent concentrate.

  • Observe for Precipitation: Add the aqueous phase dropwise. If the solution remains clear, you can proceed. If precipitation occurs ("crashing out"), the chosen co-solvent percentage is too low for your target concentration. You will need to either increase the percentage of co-solvent or decrease the final target concentration of your compound.

Advanced Considerations & Stability

Q4: Will heating the solution help improve solubility?

A: Heating can temporarily increase the rate of dissolution and, for many solids, increase the equilibrium solubility[6][7]. However, this is not a recommended primary strategy for this compound. The increased solubility may be lost upon cooling to room or experimental temperature, leading to precipitation. Furthermore, heating in the presence of oxygen could increase the risk of oxidizing the ethylsulfanyl (thioether) group to a sulfoxide or sulfone, which would alter the compound's properties[8][9][10]. Gentle warming (e.g., to 37°C) may be acceptable if necessary, but pH adjustment is a far more robust and reliable method.

Q5: My compound still appears cloudy or forms an oily layer even after adding acid. What should I do?

A: This indicates that you have not yet reached the solubility limit or that the pH is not low enough.

  • Verify pH: Use a calibrated meter to confirm you are in the target pH 4.0-5.0 range.

  • Add More Acid: If the pH has drifted up, add more acid to bring it back into range.

  • Consider Dilution: You may be attempting to make a solution that is too concentrated. Try preparing a more dilute stock solution.

  • Purity Check: Impurities from synthesis can often be insoluble oils. Verify the purity of your starting material via LC-MS or NMR.

Q6: How can I ensure the stability of my final aqueous stock solution?

A: Amines and thioethers can be susceptible to degradation.

  • Oxidation: The thioether is susceptible to oxidation. To minimize this, consider preparing solutions fresh. For longer-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Storage: Store stock solutions at 4°C for short-term use (days to weeks) or in aliquots at -20°C or -80°C for long-term storage to minimize degradation rates. Avoid repeated freeze-thaw cycles.

  • Light Sensitivity: While not specifically documented for this compound, many organic molecules are light-sensitive. Storing solutions in amber vials is a good general practice.

References

  • American Elements. 3-(ethylsulfanyl)cyclohexan-1-amine. [Link]

  • BYJU'S. (2022, August 3). Properties of Thiol. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubChem. 3-Ethylcyclohexanamine. National Institutes of Health. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Wikipedia. Thiol. [Link]

Sources

Minimizing side reactions during alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine

Welcome to the technical support center for the alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, field-proven solutions to minimize side reactions and maximize the yield of your desired N-alkylated product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: I am observing significant di-alkylation of my primary amine, leading to a low yield of the desired mono-alkylated product. How can I improve selectivity?

Answer:

This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[1][2][3] This increased reactivity leads to a second alkylation event, forming a tertiary amine.

Root Causes & Solutions:

Possible Cause Suggested Solution
"Runaway" Reaction Kinetics The product amine outcompetes the starting amine for the alkylating agent. A common strategy to mitigate this is to use a large excess of the primary amine relative to the alkylating agent.[3] While effective, this can be wasteful if the amine is valuable.
Inappropriate Base A strong, non-hindered base can deprotonate the secondary amine product, facilitating further reaction. The use of sterically hindered, non-nucleophilic bases is often preferred. Cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have demonstrated high chemoselectivity for mono-N-alkylation.[4][5]
Reaction Conditions High concentrations and temperatures can accelerate the rate of di-alkylation. Running the reaction at lower temperatures and concentrations can improve selectivity.
Alternative Method: Reductive Amination For superior control and to virtually eliminate over-alkylation, reductive amination is the preferred industrial and laboratory method.[1][2][6] This one-pot reaction involves forming an imine between the primary amine and an aldehyde or ketone, which is then reduced in situ.[1][6]

Question 2: My reaction is consuming the starting material, but I'm isolating a product with an unexpected mass, suggesting sulfur alkylation. How can I prevent the formation of a sulfonium salt?

Answer:

The thioether moiety in your substrate is also nucleophilic and can compete with the amine for the alkylating agent, leading to the formation of a sulfonium salt. This is a significant chemoselectivity challenge.

Root Causes & Solutions:

Possible Cause Suggested Solution
"Hard" Alkylating Agents Hard electrophiles, such as methyl iodide or dimethyl sulfate, have a higher propensity to react with the "softer" sulfur nucleophile. Consider using "softer" alkylating agents like alkyl bromides or chlorides.
Reaction Conditions Higher temperatures can favor S-alkylation. Performing the reaction at lower temperatures can help to favor N-alkylation.
Protecting Groups While adding steps, protecting the thioether is a viable strategy. However, this is often not ideal due to the need for subsequent deprotection.
Chemoselective Methods Reductive amination is highly chemoselective for N-alkylation over S-alkylation, as the reaction proceeds through an imine intermediate that does not involve direct alkylation of the sulfur atom.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine.

Q1: What is the best general approach for the selective mono-alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine?

A1: For the highest selectivity and yield of the mono-alkylated product, reductive amination is the most robust and recommended method.[1][2][6] It effectively bypasses the common pitfalls of direct alkylation, namely over-alkylation and S-alkylation. The reaction is typically a one-pot procedure, making it efficient.

Q2: Are there any incompatible reagents I should be particularly aware of when working with this substrate?

A2: Yes. Strong oxidizing agents should be avoided as they can oxidize the thioether to a sulfoxide or sulfone. Also, be cautious with very strong, non-hindered bases in direct alkylation protocols, as they can promote elimination reactions if your alkylating agent has a suitable leaving group on a secondary or tertiary carbon.[3]

Q3: Can I use protecting groups to avoid side reactions?

A3: Yes, protecting group strategies are an option. You could protect the amine with a group like Boc (tert-butyloxycarbonyl) before performing reactions on other parts of the molecule, or conversely, protect the thioether. However, for a direct N-alkylation, this adds two extra steps (protection and deprotection) to your synthesis, which can significantly lower the overall yield and increase costs.[1] Given the efficiency of methods like reductive amination, a protecting group strategy for this specific transformation is often unnecessary.

Section 3: Recommended Protocol: Reductive Amination

This section provides a detailed, step-by-step protocol for the selective mono-alkylation of 3-(Ethylsulfanyl)cyclohexan-1-amine using reductive amination.

Objective: To synthesize N-alkyl-3-(ethylsulfanyl)cyclohexan-1-amine with high selectivity.

Materials:

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Ethylsulfanyl)cyclohexan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine intermediate. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[1]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. Be mindful of any potential exotherm or gas evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Section 4: Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the primary reaction and potential side reactions.

cluster_main Primary Reaction vs. Side Reactions Start 3-(Ethylsulfanyl)cyclohexan-1-amine + Alkyl Halide Desired Desired Mono-N-Alkylated Product (Secondary Amine) Start->Desired Desired Pathway SAlk S-Alkylated Product (Sulfonium Salt) Start->SAlk S-alkylation (Side Reaction) DiAlk Di-N-Alkylated Product (Tertiary Amine) Desired->DiAlk Over-alkylation (Side Reaction)

Caption: Competing pathways in direct alkylation.

cluster_reductive_amination Reductive Amination Workflow Start Amine + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Step 1: Condensation Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Mono-N-Alkylated Product Reduction->Product Step 2: Selective Reduction

Caption: The highly selective reductive amination pathway.

cluster_troubleshooting Troubleshooting Logic Problem Problem Observed Low Mono-alkylation Yield S-Alkylation Product Check_Overalkylation Check for Di-alkylation LC-MS Analysis NMR Analysis Problem->Check_Overalkylation If primary issue is low selectivity Check_S_Alkylation Check for S-alkylation Mass Spec confirms Sulfonium Salt Problem->Check_S_Alkylation If unexpected mass is observed Solution_Overalkylation Solutions for Over-alkylation Use Amine Excess Change Base (e.g., CsOH) Lower Temperature Switch to Reductive Amination Check_Overalkylation->Solution_Overalkylation Solution_S_Alkylation Solutions for S-alkylation Use Softer Alkylating Agent Lower Temperature Switch to Reductive Amination Check_S_Alkylation->Solution_S_Alkylation

Caption: A logical workflow for troubleshooting side reactions.

References

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Rsc.org. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6). Retrieved from [Link]

  • ACS Publications. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide | ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ACS Publications. (2020, October 13). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... Retrieved from [Link]

  • Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • ACS Publications. (n.d.). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines | Organic Letters. Retrieved from [Link]

  • Synthetic Applications of Sulfonium Salts - PMC. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Methods available for the activation of sulfonium salts. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. Retrieved from [Link]

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC. (n.d.). Retrieved from [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2025, August 6). Retrieved from [Link]

  • ResearchGate. (2026, February 11). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, April 6). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). Retrieved from [Link]

  • N-alkylation reactions of amine derivatives 62 with aryl esters 63 using BCF as catalyst. (n.d.). Retrieved from [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2026, February 10). Retrieved from [Link]

Sources

Optimization of reaction temperature for ethylsulfanyl substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for Ethylsulfanyl Substitution

Introduction: The Thermal Landscape of C–S Bond Formation

Welcome to the technical support hub. You are likely here because your ethylsulfanyl substitution—whether via


, nucleophilic aliphatic substitution, or transition-metal cross-coupling—is failing to meet yield or purity specifications.

Temperature is not merely a switch to "speed up" this reaction; it is the primary selector between the desired C–S bond formation and the ubiquitous oxidative dimerization of thiols to disulfides. In ethylsulfanylations, you face a unique physical challenge: Ethanethiol (EtSH) boils at 35°C . This physical constant forces a dichotomy in your experimental design: open-flask reflux is often impossible without significant reagent loss, necessitating sealed-tube protocols or salt-based alternatives (e.g., NaSEt).

This guide deconstructs the thermal parameters required to drive kinetics while suppressing the thermodynamic trap of disulfide formation.

Module 1: Critical Concepts (The "Why")

Q: Why does my reaction stall even when I heat it to 80°C? A: If you are using free ethanethiol, you have likely distilled your reagent out of the reaction mixture.

  • The Physics: EtSH has a boiling point of ~35°C. At an internal temperature of 80°C, unless you are in a pressure vessel, the nucleophile concentration in the liquid phase drops to near zero, halting the reaction regardless of catalyst activity [1].

  • The Fix: Switch to a sealed tube (pressure vial) or use a non-volatile salt form like Sodium Ethanethiolate (NaSEt) or Potassium Thioacetate (AcSK) followed by hydrolysis [2].

Q: How does temperature influence the Catalyst Resting State in Pd-catalyzed C-S coupling? A: High temperatures (>100°C) often accelerate catalyst decomposition rather than turnover.

  • The Mechanism: Thiolates are strong

    
    -donors and can poison Pd catalysts by forming stable, bridging Pd-thiolate resting states. Excessive heat promotes the aggregation of Palladium species into inactive Pd-black [3].
    
  • The Fix: Use high-activity monophosphine ligands (e.g., XPhos, SPhos) that allow for turnover at lower temperatures (60–80°C), or even Room Temperature (RT), preventing catalyst death [4].

Module 2: Troubleshooting & FAQs

Scenario A: The "Frozen" Reaction (Low Conversion)

Q: I am running an


 reaction with NaSEt at 0°C to avoid byproducts, but conversion is <10%. Should I heat it? 
A:  Yes, but incrementally.
  • Diagnosis: While thiolate anions are powerful nucleophiles, unactivated aryl fluorides/chlorides still possess a significant activation energy barrier. 0°C is typically too low for unactivated substrates.

  • Protocol:

    • Warm to Room Temperature (25°C) and stir for 2 hours. Check LCMS.

    • If no progress, heat to 50°C . Critical: Ensure your solvent (e.g., DMF, DMSO) is dry; water solvates the anion, reducing nucleophilicity (the "Solvent Cage" effect) [5].

Q: My Pd-catalyzed coupling works for aryl iodides but fails for aryl bromides at 80°C. A: The oxidative addition of Aryl-Br is the rate-determining step and requires higher energy than Aryl-I.

  • Adjustment: Increase temperature to 100–110°C .

  • Caveat: At this temp, EtSH is a gas. You must use a sealed vessel or a heavier thiol surrogate (e.g., ethyl 3-mercaptopropionate) if the specific ethyl group is not mandatory, or simply ensure the vessel is pressure-rated for EtSH [6].

Scenario B: Impurity Profile (Disulfides & Homocoupling)

Q: I see a major peak at M+ for Diethyl Disulfide (EtSSEt). Is the temperature too high? A: Indirectly, yes. High temperature accelerates oxidation if trace oxygen is present.

  • Root Cause: Thiolates are easily oxidized to disulfides by

    
    . Higher temperatures increase the rate of this redox reaction.[1]
    
  • The Fix:

    • Degas solvents thoroughly (sparge with Ar/N2 for 20 mins).

    • Lower the temperature.[2]

    • Add a reducing agent like TCEP or DTT if compatible with your electrophile, though this is a bandage, not a cure.

Q: I observe homocoupling of my aryl halide (Ar-Ar) instead of the C-S product. A: This is a classic symptom of "starved" Pd species at high temperatures.

  • Mechanism: If the nucleophile (thiol) concentration is low (due to volatility) and temperature is high, the Pd(II)-Ar species may undergo disproportionation or reaction with another Ar-X molecule.

  • Solution: Lower the temp to 60°C and increase the concentration of the thiol to ensure it outcompetes the homocoupling pathway [3].

Module 3: Optimization Workflow & Visualization

Visual 1: Temperature Optimization Decision Tree

TempOptimization Start Start: Ethylsulfanyl Substitution CheckReagent Reagent Type? Start->CheckReagent Volatile Free EtSH (bp 35°C) CheckReagent->Volatile Salt NaSEt / KSEt (Solid) CheckReagent->Salt Sealed MUST use Sealed Tube or Pressure Vessel Volatile->Sealed Required Open Standard Inert Atmosphere Salt->Open TempScreen Initial Temp Screen (25°C) Sealed->TempScreen Open->TempScreen Result Check LCMS/TLC TempScreen->Result NoRxn < 10% Conv. (Kinetic Trap) Result->NoRxn GoodRxn > 50% Prod. (Sweet Spot) Result->GoodRxn Byprod Disulfides / Decomp. (Thermodynamic Trap) Result->Byprod ActionHeat Increase T to 50-60°C Check Solvent Dryness NoRxn->ActionHeat ActionOpt Isolate & Purify GoodRxn->ActionOpt ActionCool Decrease T to 0°C Degas Solvents Byprod->ActionCool

Caption: Decision matrix for selecting reaction vessel and temperature adjustments based on reagent volatility and intermediate results.

Module 4: Experimental Protocols

Table 1: Recommended Temperature Ranges by Method
MethodSubstrate ScopeRecommended TempCritical Constraint

Activated Aryl-F/Cl (e.g., Nitro-benzenes)0°C

25°C
Exothermic; control addition rate to prevent runaway.

Weakly Activated (e.g., Nitriles, Esters)50°C

80°C
Requires dry polar aprotic solvent (DMF/DMSO).
Pd-Catalyzed Aryl IodidesRT

60°C
Use Pd(V) precatalysts (e.g., Pd-G3) for lower temp.
Pd-Catalyzed Aryl Bromides/Chlorides80°C

110°C
Sealed Tube Mandatory if using EtSH.
Cu-Catalyzed Aryl Iodides100°C

120°C
Often requires 1,10-phenanthroline ligand.
Protocol: Temperature Screening for Unknown Substrates

Objective: Determine optimal T for Substrate-X + NaSEt.

  • Preparation:

    • Prepare 3 reaction vials (2 mL scale).

    • Solvent: Anhydrous DMF (0.5 M concentration).

    • Base: None (if using NaSEt);

      
       (if using EtSH).
      
    • Degas solvent with

      
       bubbling for 15 mins.
      
  • Execution:

    • Vial A (0°C): Ice bath. Add NaSEt. Stir 1h.

    • Vial B (25°C): Ambient. Add NaSEt. Stir 1h.

    • Vial C (60°C): Pre-heated block. Add NaSEt. Stir 1h.

  • Analysis:

    • Aliquot 50

      
      L from each into MeCN/Water (quench).
      
    • Analyze via LCMS.

    • Success Metric: Look for highest ratio of Product : (Starting Material + Disulfide).

  • Scale-Up Decision:

    • If Vial A works >80%, use 0°C (Cleanest).

    • If Vial B works >80%, use RT (Easiest).

    • If only Vial C works, proceed with 60°C but monitor strictly for disulfides.

Visual 2: Mechanistic Influence of Temperature ( )

SNAr_Mech Substrate Aryl-F (Substrate) TS1 Transition State 1 (High Activation E) Substrate->TS1 + Activation Energy Nu EtS- (Nucleophile) Nu->TS1 Meisenheimer Meisenheimer Complex TS1->Meisenheimer Rate Determining Step Product Ar-SEt (Product) Meisenheimer->Product - F- (Fast) Heat Heat (>50°C) Required for unactivated rings Heat->TS1 Overcomes Barrier

Caption: In


, temperature is primarily required to overcome the activation barrier to form the Meisenheimer complex.

References

  • BenchChem. Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (Accessed 2023).[3] Link

  • Wikipedia. Sodium ethanethiolate.[4] (Accessed 2023).[3] Link

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.
  • MIT Department of Chemistry. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. (Accessed 2023).[3] Link

  • Chemistry LibreTexts. Nucleophilic Substitution. (Accessed 2023).[3] Link

  • ResearchGate. Temperature effect on coupling reaction. (Accessed 2023).[3] Link

Sources

Removing unreacted reagents from 3-(Ethylsulfanyl)cyclohexan-1-amine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 3-(Ethylsulfanyl)cyclohexan-1-amine

Executive Summary

The purification of 3-(ethylsulfanyl)cyclohexan-1-amine presents a classic chemoselective challenge: isolating a polar, basic primary amine in the presence of a lipophilic, odorous thioether functionality. This guide addresses the removal of unreacted reagents—specifically ethanethiol (stench/nucleophile), cyclohexenone derivatives (neutral electrophiles), and reductive amination byproducts (boron salts/imines).

The protocols below prioritize Acid-Base Switching as the primary purification vector, leveraging the high pKa (~10.5) of the primary amine against the neutral character of the thioether and starting materials.

Part 1: Critical Safety & Pre-treatment (The "Stench" Factor)

Q: The reaction mixture has an overwhelming sulfur odor even after rotary evaporation. How do I safely handle this?

A: The odor is likely unreacted ethanethiol or diethyl disulfide . Do not rely on rotary evaporation alone; thiols have low odor thresholds (ppb range) and can contaminate equipment.

Protocol: Oxidative Quench (Bleach Method) Before any extraction, you must chemically neutralize the thiol.

  • Cool the reaction mixture to 0°C.

  • Prepare a 10% sodium hypochlorite (household bleach) solution.

  • Add the bleach solution dropwise to the reaction waste or the organic washes after the product has been secured (see Acid-Base protocol).

    • Chemistry:

      
       (Oxidation to disulfide, less volatile but still smelly).
      
    • Further Oxidation: Excess bleach can oxidize the disulfide to sulfocic acids (odorless).

  • Trap: Connect the rotary evaporator vacuum outlet to a bleach scrubber trap.

Warning: Do not subject the product to high concentrations of bleach, as the thioether moiety in your product can be oxidized to a sulfoxide (


) or sulfone. Perform the bleach treatment only on waste streams or separated impurity fractions.

Part 2: The "Acid-Base Switch" Workflow (Core Purification)

Q: How do I separate the product from neutral starting materials (ketones) and non-basic side products (disulfides)?

A: Use the Acid-Base Switch . The amino group allows the molecule to reversibly toggle between a water-soluble salt and an organic-soluble free base. The thioether group remains neutral and organic-soluble throughout.

Visual Workflow: The Acid-Base Switch

AcidBaseSwitch Start Crude Mixture (Product + Ketone + Thiol + Disulfides) AcidStep Add 1M HCl (aq) Extract with EtOAc Start->AcidStep OrgLayer1 Organic Layer 1 (Contains: Ketone, Disulfides, Thiol) AcidStep->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer 1 (Contains: Product-NH3+ Cl-) AcidStep->AqLayer1 Protonated Product BaseStep Basify Aqueous Layer (pH > 12 with NaOH) Extract with DCM AqLayer1->BaseStep AqLayer2 Aqueous Layer 2 (Waste: Boron salts, inorganic ions) BaseStep->AqLayer2 Aqueous Waste OrgLayer2 Organic Layer 2 (Contains: Purified Product) BaseStep->OrgLayer2 Free Base Product Final Dry (Na2SO4) & Concentrate Yield: Pure Amine OrgLayer2->Final

Figure 1: Selective isolation of 3-(ethylsulfanyl)cyclohexan-1-amine using pH manipulation.

Step-by-Step Protocol
  • Dissolution : Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction : Wash the organic phase with 1M HCl (3x).

    • Result: The amine product protonates (

      
      ) and moves to the aqueous layer.[1]
      
    • Impurity Removal: Unreacted ketone, ethanethiol, and disulfides stay in the EtOAc layer. Discard the EtOAc layer (treat as thiol waste).

  • Basification : Cool the collected aqueous acidic layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Result: The amine deprotonates (

      
      ) and becomes insoluble in water. The solution will turn cloudy/oily.
      
  • Back-Extraction : Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Note: DCM is preferred here for its high solubility of amines.

  • Drying : Wash combined DCM layers with brine, dry over

    
    , filter, and concentrate.
    

Part 3: Troubleshooting Chromatographic Issues

Q: My product streaks/tails on the silica column, and I can't separate it from the imine intermediate.

A: Amine "tailing" is caused by the interaction of the basic nitrogen with acidic silanol groups on the silica gel. You must modify the stationary phase environment.

Solution 1: Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
  • Mechanism:[2][3][4][5] The small base molecules saturate the acidic silica sites, allowing your bulky product to elute as a tight band.

Solution 2: Scavenging the Imine If the imine (


) intermediate persists (incomplete reduction), it is difficult to separate by chromatography due to similar polarity.
  • Fix: Treat the crude mixture with a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde) if the impurity is a primary amine, or use PS-TsNHNH2 (tosylhydrazide resin) to scavenge unreacted ketones/aldehydes before the acid-base workup.

  • For Imine Removal: Ensure complete reduction by adding a second portion of

    
     and letting it stir overnight before workup.
    

Part 4: Data & Reference Specifications

Physicochemical Properties for Separation
ComponentFunctionalityApprox. pKaSolubility (Acidic pH 1)Solubility (Basic pH 12)
Product Primary Amine~10.5 (Conj. Acid)High (Water) High (Organic)
Ethanethiol Thiol~10.6Low (Organic)High (Water - as thiolate)*
Cyclohexenone KetoneN/ALow (Organic)Low (Organic)
Diethyl Disulfide DisulfideN/ALow (Organic)Low (Organic)

*Note: While thiols are soluble in base, the "Acid-Base Switch" removes them in the first step (Acidic wash) where they remain in the organic layer, preventing co-extraction with the product.

References
  • Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Handling Thiols : "Procedures for the Safe Handling of Thiols." University of Pittsburgh Safety Manual. Link (General Reference for EHS protocols).

  • Acid-Base Extraction Theory : "Acid-Base Extraction." Chemistry LibreTexts, 2022. Link

  • Amine Purification : "Purification of Amines." Common Organic Chemistry, 2023. Link

Sources

Technical Support Center: Stability & Handling of 3-(Ethylsulfanyl)cyclohexan-1-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling 3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) under acidic conditions.

This bifunctional molecule contains both a primary aliphatic amine and an aliphatic thioether (ethylsulfanyl group). Understanding the orthogonal reactivity of these two groups is critical. While the amine group readily forms highly stable, water-soluble ammonium salts in acid, the thioether moiety is uniquely vulnerable to oxidation if acidic conditions are combined with adventitious oxidants (e.g., peroxides in ethereal solvents) [1].

Part 1: Mechanistic Causality & Chemical Behavior

To troubleshoot effectively, you must understand the causality behind the molecule's behavior in acidic media:

  • Amine Protonation (The Stabilization Pathway): Aliphatic amines typically exhibit a

    
     of approximately 10.0 to 10.5 [2]. In acidic media (
    
    
    
    ), the primary amine is quantitatively protonated to form an ammonium salt. This protonation is highly protective; it physically shields the nitrogen lone pair from electrophilic attack and drastically increases the molecule's aqueous solubility.
  • Thioether Vulnerability (The Degradation Pathway): Thioethers are generally stable to dilute, non-oxidizing acids (e.g., 1M

    
     or 10% TFA) at room temperature. However, they are highly susceptible to oxidation, forming sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ) [1]. This degradation is frequently catalyzed by acidic conditions when trace peroxides are present—a common issue when using aged extraction solvents like tetrahydrofuran (THF) or diethyl ether [3].

Behavior Molecule 3-(Ethylsulfanyl) cyclohexan-1-amine Amine Amine Group (-NH2) Molecule->Amine Thioether Thioether Group (-S-Et) Molecule->Thioether Salt Ammonium Salt (-NH3+) Stable, Water Soluble Amine->Salt Acidic pH (< 7) Sulfoxide Sulfoxide (+16 Da) Degradation Product Thioether->Sulfoxide Acid + Trace Peroxides (e.g., in THF/Ether) Sulfone Sulfone (+32 Da) Degradation Product Sulfoxide->Sulfone Prolonged Oxidation

Fig 1: Orthogonal reactivity pathways of 3-(Ethylsulfanyl)cyclohexan-1-amine in acidic media.

Part 2: Troubleshooting FAQs

Q1: I performed an acid wash (1M HCl) to remove basic impurities, but my yield of 3-(Ethylsulfanyl)cyclohexan-1-amine dropped to near zero. Where is my product? A: Your product is in the aqueous waste layer. Because the aliphatic amine has a


 of ~10.5, washing with 1M 

fully protonates the molecule, converting it into a highly water-soluble hydrochloride salt. To recover it, you must collect the aqueous layer, basify it to

using

, and back-extract with an organic solvent like dichloromethane (DCM).

Q2: My LC-MS analysis shows a major impurity with a mass shift of +16 Da after acidic cleavage from a resin/protecting group. What happened? A: A


 shift indicates oxidation of the thioether to a sulfoxide [1]. This frequently occurs if you used trifluoroacetic acid (TFA) in conjunction with ethereal solvents (which accumulate peroxides) or if your acid was exposed to air and light for prolonged periods. To prevent this, degas your acidic cleavage cocktails and add a carbocation/radical scavenger like triisopropylsilane (TIPS) or dithiothreitol (DTT) to suppress oxidative side reactions.

Q3: Can I store the freebase form of this molecule in slightly acidic buffers for long-term biological assays? A: Yes, but with caveats. Storing the molecule as a protonated salt in a mildly acidic buffer (


) is actually more stable than storing the freebase, provided the buffer is free of reactive oxygen species (ROS) or heavy metal contaminants that could catalyze thioether oxidation[1]. Aliquot and store at 

under argon.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Acid-Base Extraction

This protocol ensures quantitative recovery of the amine while purging non-basic organic impurities. It utilizes the


 differential to create a self-validating purification loop.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude 3-(Ethylsulfanyl)cyclohexan-1-amine mixture in

    
     of peroxide-free Ethyl Acetate (EtOAc).
    
  • Acidic Extraction: Add

    
     of 
    
    
    
    . Shake vigorously in a separatory funnel and allow layers to separate.
  • Phase Separation: Collect the bottom aqueous layer (contains your protonated product). Discard the top organic layer (contains neutral/acidic impurities). Self-Validation Check: Spot both layers on TLC; the product should only be in the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add

    
     dropwise while stirring until the 
    
    
    
    indicator paper reads
    
    
    . The solution will turn cloudy as the freebase precipitates.
  • Organic Back-Extraction: Add

    
     of DCM to the basic aqueous layer. Shake and separate. Collect the bottom DCM layer. Repeat with another 
    
    
    
    DCM.
  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure freebase.
    

Extraction Start Crude Mixture in EtOAc AddAcid Add 1M HCl (aq) Extract & Separate Start->AddAcid OrgLayer1 Organic Layer (Neutral Impurities) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as HCl Salt) AddAcid->AqLayer1 Keep Basify Adjust to pH > 12 with 2M NaOH (aq) AqLayer1->Basify Extract2 Extract with DCM Separate Layers Basify->Extract2 OrgLayer2 Bottom DCM Layer (Pure Freebase Product) Extract2->OrgLayer2 Keep & Dry AqLayer2 Top Aqueous Layer (Waste Salts) Extract2->AqLayer2 Discard

Fig 2: Logic flow for the acid-base extraction of 3-(Ethylsulfanyl)cyclohexan-1-amine.

Part 4: Quantitative Data & Reference Tables

To ensure reproducible experimental design, reference the following quantitative stability and partitioning data.

Table 1: Stability Profile of 3-(Ethylsulfanyl)cyclohexan-1-amine in Various Acidic Media (24h at 25°C)

Acidic MediumConcentrationTarget Group AffectedDegradation ObservedRecommended Action
Hydrochloric Acid (

)

None (Forms stable salt)

Safe for extraction and salt formation.
Trifluoroacetic Acid (TFA)

in DCM
Thioether (if peroxides present)

(Sulfoxide formation)
Use freshly distilled DCM; add TIPS scavenger.
Glacial Acetic Acid

Thioether

Safe for short-term use; avoid photo-oxidation [3].
Nitric Acid (

)

Thioether

(Sulfoxide/Sulfone)
DO NOT USE. Strong oxidant destroys thioether.

Table 2: pH-Dependent Partitioning Behavior (Estimated based on


) 
Solution pHIonization StatePrimary Phase PartitioningApplication


Protonated
Aqueous PhaseAcidic extraction of product.


Protonated
Aqueous PhaseBiological assays (highly soluble).


Protonated
Emulsion / MixedAvoid. Causes poor phase separation.


Freebase
Organic Phase (DCM/EtOAc)Back-extraction of purified product.

Part 5: References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Organic Letters, American Chemical Society (2025)[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem / YunTSG (2020)[Link]

  • Synthesis and oxidation of some azole-containing thioethers Beilstein Journal of Organic Chemistry (2011)[Link]

Technical Support Center: Recrystallization of 3-(Ethylsulfanyl)cyclohexan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(Ethylsulfanyl)cyclohexan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this and structurally related amine salts. As your partner in research, we aim to equip you with the foundational knowledge and practical insights to achieve high purity and yield in your crystallization processes.

Introduction: The Science of Amine Salt Crystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] For amine salts, such as the hydrochloride or sulfate salt of 3-(Ethylsulfanyl)cyclohexan-1-amine, the ionic nature of the molecule significantly influences its solubility profile. Generally, these salts exhibit higher solubility in polar solvents due to the potential for strong intermolecular interactions, including hydrogen bonding and ion-dipole interactions.[3][4] The primary goal is to identify a solvent or solvent system in which the amine salt is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[1][5] This temperature-dependent solubility differential is the driving force for the crystallization process.

Frequently Asked Questions (FAQs)

Q1: How do I begin selecting a solvent for the recrystallization of a novel amine salt like 3-(Ethylsulfanyl)cyclohexan-1-amine hydrochloride?

A1: A systematic solvent screening process is the most effective approach.[6] Start with small-scale experiments using a few milligrams of your crude product in different solvents. The ideal solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.[6][7] Given the structure of 3-(Ethylsulfanyl)cyclohexan-1-amine as a salt, polar solvents are a logical starting point. Consider solvents such as lower alcohols (methanol, ethanol, isopropanol), water, acetonitrile, or mixtures of these.[8] A mixed solvent system, such as ethanol/water or isopropanol/heptane, can be particularly effective for fine-tuning solubility.[9]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or a solvent with a boiling point higher than the melting point of the compound.[6] To remedy this, you can try a few strategies:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a lower boiling point solvent: This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Change the solvent system: A different solvent or solvent mixture may have a more favorable solubility curve.

  • Cool the solution more slowly: This can sometimes encourage nucleation and crystal growth over oiling out.

Q3: I have a low recovery of my recrystallized product. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even at low temperatures.[7] Always aim to use the minimum amount of hot solvent needed to fully dissolve your compound.[7][10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling time may have been too short, or the final temperature not low enough. Allowing the flask to cool slowly to room temperature before moving it to an ice bath can improve crystal growth and yield.[7]

  • The chosen solvent is too good: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.

Q4: The purity of my recrystallized product has not improved significantly. What should I do?

A4: If purity is not improving, consider the following:

  • The impurities have very similar solubility profiles to your product: In this case, a single recrystallization may not be sufficient. A second recrystallization, potentially with a different solvent system, may be necessary.[9]

  • The cooling process was too rapid: Fast cooling can trap impurities within the crystal lattice.[6] Slow, undisturbed cooling is crucial for the formation of pure crystals.[1]

  • The crystals were not washed properly: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of 3-(Ethylsulfanyl)cyclohexan-1-amine salts.

Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all tested hot solvents. The compound may be highly crystalline with a strong lattice energy, or the solvents tested are not polar enough.Try more polar solvents like water or acetic acid.[11] Consider using a high-boiling point polar aprotic solvent like DMF or DMSO (use with caution and ensure easy removal).
Compound is soluble in all tested cold solvents. The compound is highly soluble in the chosen solvents.Try less polar solvents or mixed solvent systems where one solvent is a poor solvent for the compound. For example, an alcohol/ether or alcohol/hydrocarbon mixture.[12]
No crystals form upon cooling. The solution is not supersaturated, the compound has a high propensity to form a supersaturated solution, or there are no nucleation sites.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[7] 3. Add a seed crystal of the pure compound. 4. Cool the solution for a longer period or to a lower temperature.
Crystals are very fine or powder-like. Crystallization occurred too rapidly.Allow the solution to cool more slowly and remain undisturbed. Consider insulating the flask to slow the cooling rate.
Discoloration of the product. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7] Use only a minimal amount to avoid adsorbing your product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of crude 3-(Ethylsulfanyl)cyclohexan-1-amine salt into several small test tubes.

  • Initial Solubility Test: To each test tube, add a few drops of a different candidate solvent at room temperature. Observe and record the solubility. A good solvent will not dissolve the compound at this stage.[6]

  • Heating: For the test tubes where the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[2] Record the approximate volume of solvent used.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A suitable solvent will result in the formation of a good yield of crystals.[6] Evaluate the quantity and quality of the crystals formed.

Protocol 2: Recrystallization of 3-(Ethylsulfanyl)cyclohexan-1-amine Salt
  • Dissolution: Place the crude amine salt in an Erlenmeyer flask. Add the chosen solvent (determined from Protocol 1) in small portions, and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Recrystallization Solvent Selection

start Start: Crude Amine Salt test_rt Add solvent at room temperature start->test_rt observe_rt Observe Solubility test_rt->observe_rt dissolved_rt Dissolved? observe_rt->dissolved_rt heat Heat to boiling dissolved_rt->heat No bad_solvent1 Poor Solvent (Too Soluble) dissolved_rt->bad_solvent1 Yes dissolved_hot Dissolved? heat->dissolved_hot cool Cool to room temperature, then ice bath dissolved_hot->cool Yes bad_solvent2 Poor Solvent (Insoluble) dissolved_hot->bad_solvent2 No crystals Crystals Formed? cool->crystals good_solvent Good Solvent crystals->good_solvent Yes bad_solvent3 Poor Solvent (No Crystals) crystals->bad_solvent3 No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Troubleshooting Logic for Poor Recrystallization Outcomes

start Recrystallization Outcome oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery low_purity Low Purity start->low_purity solution1 Add more solvent or use lower boiling point solvent oiling_out->solution1 solution2 Use minimum hot solvent; ensure complete cooling low_recovery->solution2 solution3 Cool slowly; re-recrystallize with a different solvent low_purity->solution3

Caption: A troubleshooting guide for common recrystallization problems.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Retrieved from [Link]

  • Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
  • University of California, Irvine. Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. recrystallization, filtration and melting point. Retrieved from [Link]

  • American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

  • Solubility of Things. Methylamine hydrochloride. Retrieved from [Link]

  • Google Patents. EP0550001B1 - Cyclohexylamine derivatives.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Summary of Common Crystallization Solvents. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • American Elements. 3-(ethylsulfanyl)cyclohexan-1-amine. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • Google Patents. US3347920A - Purification of cyclohexylamine.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 3-(Ethylsulfanyl)cyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative technical comparison of the cis- and trans- isomers of 3-(Ethylsulfanyl)cyclohexan-1-amine . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this building block.

Executive Summary

3-(Ethylsulfanyl)cyclohexan-1-amine is a bifunctional scaffold utilized in fragment-based drug discovery (FBDD) and the synthesis of morphinan analogs. The molecule features two stereocenters at C1 and C3, giving rise to cis and trans diastereomers.

  • The cis-isomer exists predominantly in a thermodynamically stable diequatorial conformation. Its NMR spectrum is defined by large diaxial coupling constants (

    
     Hz).
    
  • The trans-isomer exists as a rapid equilibrium between two energetic minima (axial/equatorial

    
     equatorial/axial). Its NMR spectrum displays averaged  coupling constants and chemical shifts.
    

Performance Verdict: For applications requiring rigid spatial orientation (e.g., enzyme binding pockets), the cis-isomer offers superior conformational homogeneity. The trans-isomer introduces flexibility that may lower binding specificity but improve solubility profiles.

Theoretical Framework: Conformational Analysis[1][2]

To interpret the NMR data accurately, one must understand the dynamic behavior of the cyclohexane ring. The stability of each conformer is dictated by the A-values (steric bulk) of the substituents.[1]

Energetic Parameters (A-Values)
  • Amino group (-NH

    
    ):  1.2 – 1.4 kcal/mol (Solvent dependent).
    
  • Ethylsulfanyl group (-SEt): ~1.1 – 1.2 kcal/mol (Sulfur is larger than Carbon, but the C-S bond length of 1.8 Å reduces 1,3-diaxial strain).

Isomer Dynamics
IsomerConfigurationDominant ConformationStability Profile
cis-1,3 (1R, 3S) or (1S, 3R)Diequatorial (e,e) High Stability. The diaxial (a,a) form is destabilized by ~2.4 kcal/mol and is negligible (<2% population).
trans-1,3 (1R, 3R) or (1S, 3S)Equilibrium (a,e

e,a)
Dynamic. Since A(-NH

)

A(-SEt), the populations of conformer A (NH

-eq, SEt-ax) and B (NH

-ax, SEt-eq) are nearly equal.

1H NMR Interpretation Guide

The distinction between isomers relies heavily on the Karplus equation , which correlates the vicinal coupling constant (


) with the dihedral angle (

).[2]
Key Diagnostic Signals (Protons H1 and H3)
cis-Isomer (Diequatorial)

In the stable (e,e) conformation, protons H1 and H3 are both axial .

  • H1 (geminal to NH

    
    ):  This axial proton has two axial neighbors (H2
    
    
    
    , H6
    
    
    ) and two equatorial neighbors.
    • Splitting: Large triplet of triplets (tt) or broad multiplet.

    • Coupling: Two large

      
       (~11-12 Hz) and two small 
      
      
      
      (~3-4 Hz).
    • Width at Half-Height (

      
      ):  Large (> 25 Hz).
      
trans-Isomer (Averaged)

Due to rapid ring flipping, H1 and H3 sample both axial and equatorial environments.

  • H1 & H3: The observed signal is a weighted average of the axial and equatorial forms.

    • Splitting: Narrower quintet-like or complex multiplet.

    • Coupling: The averaged

      
       is calculated as: 
      
      
      
      . Typically results in intermediate values (5–7 Hz).
    • Width at Half-Height (

      
      ):  Intermediate (~12-16 Hz).
      
Comparative Data Table
Featurecis-Isomer (Pure Diequatorial)trans-Isomer (Rapid Equilibrium)
H1 Signal (

ppm)
~2.6 – 2.9 ppm (Axial H is shielded)~3.0 – 3.2 ppm (Averaged, slightly deshielded)
H1 Multiplicity tt (triplet of triplets) or broad m Narrow m (quintet-like)
H1 Coupling (

)

Hz
(ax-ax),

Hz (ax-eq)

Hz
H3 Signal (

ppm)
~2.4 – 2.6 ppm~2.6 – 2.8 ppm
H3 Coupling (

)

Hz
(ax-ax)

Hz
C-13 NMR (C1) Typically upfield (shielded)Typically downfield (deshielded)

Note: Chemical shifts are estimated relative to CDCl


. Exact values may shift ±0.2 ppm depending on concentration and pH, but the relative difference and splitting patterns remain constant.

Experimental Protocol: Isomer Identification

To replicate these results, follow this standardized workflow.

Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) for standard analysis.
    
    • Tip: If amine protons are broad or exchanging, add 1 drop of D

      
      O  to wash them out, simplifying the H1 multiplet.
      
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • pH Adjustment: If signals are broad, the amine may be protonated (salt form). Add a micro-spatula tip of solid K

    
    CO
    
    
    
    directly to the NMR tube to ensure the free base form.
Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for clear multiplet resolution).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 or 32.

  • Delay (D1): 2.0 seconds (ensure relaxation of methine protons).

Visualization of Isomer Logic

The following diagrams illustrate the conformational equilibrium and the decision tree for identifying your product.

Conformational Energy Landscape

Conformation Cis cis-Isomer (Diequatorial) Cis_Unstable cis-Isomer (Diaxial) Cis_Unstable->Cis Rapid Flip Favored by ~2.4 kcal/mol Trans_A trans-Isomer (NH2-eq, SEt-ax) Trans_B trans-Isomer (NH2-ax, SEt-eq) Trans_A->Trans_B Rapid Equilibrium (ΔG ≈ 0)

Caption: Stability landscape. The cis-isomer locks into the diequatorial form (Green), while the trans-isomer flips rapidly between two energetically similar states (Yellow), causing signal averaging.

Identification Workflow

Workflow Start Start: Acquire 1H NMR (CDCl3) InspectH1 Inspect H1 (geminal to NH2) Region: 2.5 - 3.2 ppm Start->InspectH1 Decision Measure Width (W1/2) & Coupling (J) InspectH1->Decision CisPath Large Splitting J ≈ 11 Hz W1/2 > 25 Hz Decision->CisPath Axial-Axial Coupling TransPath Narrow Splitting J ≈ 6-7 Hz W1/2 < 16 Hz Decision->TransPath Averaged Coupling ResultCis CONCLUSION: cis-Isomer (Pure) CisPath->ResultCis ResultTrans CONCLUSION: trans-Isomer (Mixture) TransPath->ResultTrans

Caption: Decision tree for assigning stereochemistry based on the H1 proton multiplet width and J-coupling values.

References

  • A-Values and Conformational Analysis : Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen.[3][2][4][5][6][7] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." J. Am. Chem. Soc.[8]1955 , 77, 5562. Link

  • NMR of Cyclohexanes : Eliel, E. L.; et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Carboxyl, Carboxylate, Carbomethoxy, Carbonyl Chloride, and Methyl Ketone Groups." J. Am. Chem. Soc.[8]1967 , 89, 567.

  • BenchChem Guide : "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides. Link

  • General NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M.

Sources

Advanced Mass Spectrometry Guide: 3-(Ethylsulfanyl)cyclohexan-1-amine Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) represents a critical bifunctional scaffold in medicinal chemistry, often utilized in the synthesis of GPCR ligands and kinase inhibitors. Its structural duality—comprising a basic primary amine and a nucleophilic thioether—presents unique mass spectrometric challenges.

This guide provides a rigorous analysis of its fragmentation patterns, contrasting them with oxygenated analogues (ethers) and positional isomers. For researchers, distinguishing these motifs is vital, as metabolic oxidation of the sulfur center (to sulfoxides/sulfones) significantly alters pharmacokinetics. This document establishes a self-validating identification protocol based on characteristic sulfur isotopic signatures and heteroatom-directed alpha-cleavage .

Technical Deep Dive: Fragmentation Mechanics

The mass spectrum of 3-(ethylsulfanyl)cyclohexan-1-amine (MW: 159.29 Da) is governed by the competition between the nitrogen and sulfur atoms for charge retention.

The Molecular Ion and Isotopic Pattern
  • Molecular Ion (

    
    ):  Observed at m/z 159 . In Electron Ionization (EI), this peak is generally discernible due to the stabilizing effect of the cyclic structure, though less intense than in aromatic systems.
    
  • Isotopic Signature (The "Sulfur Flag"): Unlike its oxygen analogues, this compound exhibits a diagnostic

    
     peak at m/z 161  with ~4.4% relative abundance (due to naturally occurring 
    
    
    
    S). This is the first step in the validation protocol.
Primary Fragmentation Pathways

The fragmentation is driven by Radical Site Initiation (alpha-cleavage) at the heteroatoms.

  • Nitrogen-Directed

    
    -Cleavage: 
    The ionization energy of the amine lone pair is lower than that of the C-C sigma bonds. The radical cation forms on the nitrogen, triggering homolytic cleavage of the adjacent ring C-C bond. This leads to ring opening and the formation of an iminium ion species.
    
    • Diagnostic Ion:m/z 30 (

      
      ) is a hallmark of primary amines, though often low mass. More specific is the ring fragment m/z 56  (
      
      
      
      ) formed after ring opening and hydrogen rearrangement.
  • Sulfur-Directed Cleavage (C-S Bond Scission): Sulfur is an excellent radical stabilizer. Cleavage alpha to the sulfur atom often results in the loss of the ethyl group or the formation of sulfonium ions.

    • Diagnostic Ion:m/z 61 (

      
      ) or m/z 75  (
      
      
      
      ).
    • Neutral Loss: Loss of the ethyl radical (

      
      ) yields m/z 130 .
      
  • Elimination Reactions:

    • Loss of Ammonia (

      
      ):  Yields a cyclohexenyl sulfide cation at m/z 142  (
      
      
      
      ).
    • Loss of Ethanethiol (

      
      ):  A major pathway in chemical ionization (CI) or lower energy EI, yielding the cyclohexadienyl cation at m/z 97  (
      
      
      
      ).
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) m/z 159 [C8H17NS]+. Amine_Rad N-Radical Cation (Ring Opening) M_Ion->Amine_Rad Ionization @ N Sulfur_Rad S-Radical Cation M_Ion->Sulfur_Rad Ionization @ S Elim_EtSH Loss of EtSH (Elimination) M_Ion->Elim_EtSH H-Rearrangement Frag_56 Iminium Ion m/z 56 [C3H6N]+ Amine_Rad->Frag_56 Alpha Cleavage & RDA-like split Frag_130 Loss of Ethyl m/z 130 [M - 29]+ Sulfur_Rad->Frag_130 - •C2H5 Frag_75 Thioethyl Ion m/z 75 [CH2=S-Et]+ Sulfur_Rad->Frag_75 C-C Cleavage Frag_97 Cyclohexadiene Cation m/z 97 [C6H9]+ Elim_EtSH->Frag_97 - EtSH (62 Da)

Figure 1: Mechanistic flowchart of 3-(Ethylsulfanyl)cyclohexan-1-amine fragmentation under Electron Ionization (70 eV).

Comparative Analysis: Product vs. Alternatives

To validate the identity of the product, one must distinguish it from its Oxygen Analogue (3-ethoxycyclohexan-1-amine) and Positional Isomers .

Comparison with Oxygen Analogue (Ether)

Replacing Sulfur with Oxygen drastically changes the mass spec fingerprint due to the high electronegativity of oxygen and the lack of significant M+2 isotope.

FeatureProduct (Thioether) Alternative (Ether) Scientific Basis
Molecular Ion m/z 159m/z 143Mass difference of S (32) vs O (16).
Isotope Pattern Distinct M+2 (~4.4%) Negligible M+2 (<0.4%)

S natural abundance is high;

O is very low.
Alpha-Cleavage Prominent m/z 75 (

)
Prominent m/z 59 (

)
S stabilizes radical cations better than O, making M+ stronger.
Neutral Loss Loss of 62 Da (EtSH)Loss of 46 Da (EtOH)C-S bond (65 kcal/mol) is weaker than C-O (85 kcal/mol), favoring loss.
Distinguishing Positional Isomers (3- vs. 4-substituted)

Differentiation between 3-(ethylsulfanyl) and 4-(ethylsulfanyl) isomers requires analysis of secondary elimination patterns.

  • 3-Isomer (Product): Proximity allows for a 1,3-elimination or specific H-transfer mechanisms that are sterically hindered in the 1,4-isomer. The ratio of the

    
     peak (m/z 97) to the molecular ion is typically higher in the 3-isomer due to the favorable energetics of forming a conjugated diene system upon elimination.
    

Experimental Protocol: Self-Validating Identification

This protocol ensures high-confidence identification using GC-MS.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Reason: DCM is non-nucleophilic and volatile, preventing side reactions in the injector.

  • Derivatization (Optional but Recommended): Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 min.

    • Why? Derivatization of the amine to the trifluoroacetamide improves peak shape and shifts the N-containing fragments by +96 Da, confirming the presence of the primary amine.

GC-MS Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40 – 300.

Data Validation Steps
  • Check M+: Confirm parent ion at m/z 159 (or 255 if derivatized).

  • Verify Sulfur: Calculate the ratio of peak 161/159. It must be between 4.0% and 5.0%.

  • Confirm Amine: Look for m/z 30 (low mass) or m/z 56.

  • Confirm Thioether: Look for loss of ethyl group (M-29) and formation of m/z 75.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for sulfur isotopic abundance and C-S bond cleavage energetics). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for distinguishing isomers). [Link]

HPLC Method Development Guide: 3-(Ethylsulfanyl)cyclohexan-1-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Developing a purity method for 3-(Ethylsulfanyl)cyclohexan-1-amine presents a "perfect storm" of chromatographic challenges: it lacks a strong UV chromophore, possesses a highly basic amine functionality (


), and contains a sulfide moiety susceptible to oxidation. Furthermore, the cyclohexane ring introduces the critical need to resolve cis/trans diastereomers, which often co-elute on standard stationary phases.

This guide rejects the "one-size-fits-all" generic gradient approach. Instead, we compare three distinct methodological strategies to identify the Optimized High-pH Reversed-Phase Method as the superior protocol for routine purity analysis, contrasting it with Standard Acidic RP-HPLC and Pre-column Derivatization.

The Challenge Matrix
FeatureChromatographic Consequence
Aliphatic Amine Severe peak tailing on acidic silanols; poor retention in acidic media (ionized form).
Sulfide Group Risk of on-column oxidation to sulfoxide/sulfone; requires degassed mobile phases.
Cyclohexane Ring Existence of cis and trans diastereomers requiring high selectivity (

).
No Chromophore UV detection limited to <210 nm (low sensitivity, baseline drift) or requires CAD/ELSD.

Method Comparison: Selecting the Right Tool

We evaluated three common strategies for analyzing aliphatic amino-sulfides. The High-pH RP-HPLC method is recommended for its balance of robustness, resolution, and simplicity.

Strategy A: The "Generic" Acidic Method (Not Recommended)
  • Conditions: C18 column, Water/ACN with 0.1% TFA or Formic Acid (pH ~2.5).

  • Mechanism: The amine is fully protonated (

    
    ).
    
  • Outcome: The charged analyte elutes near the void volume (

    
    ) due to high polarity. Peak shape is often poor due to secondary interactions with residual silanols.[1]
    
  • Verdict: Failed. Unsuitable for purity analysis as hydrophilic impurities co-elute with the main peak.

Strategy B: Pre-Column Derivatization (Specialized Use Only)
  • Conditions: Reaction with OPA (o-Phthalaldehyde) or FMOC-Cl followed by standard RP-HPLC.

  • Mechanism: Adds a hydrophobic chromophore/fluorophore.

  • Outcome: Excellent sensitivity (nM range). However, the derivatization reaction can be unstable, and the formation of diastereomeric derivatives can complicate the chromatogram.

  • Verdict: Too Complex. Reserved only for trace-level cleaning validation, not bulk purity.

Strategy C: The "Optimized" High-pH Method (Recommended)
  • Conditions: Hybrid-Organic C18 (High pH stable), 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: At pH 10 (near

    
    ), a significant fraction of the amine is neutral. This drastically increases hydrophobicity, retention (
    
    
    
    ), and interaction with the C18 phase, allowing for diastereomer separation.
  • Verdict: Superior. Provides the necessary retention, peak shape, and isomer resolution without complex sample prep.

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes Strategy C . It is designed to be self-validating: the resolution between the cis and trans isomers serves as the system suitability test.

Instrumentation & Conditions[3][4][6]
  • System: HPLC with PDA (Photo Diode Array) or CAD (Charged Aerosol Detector). Note: CAD is preferred due to the weak UV response.

  • Column: Waters XBridge C18 BEH,

    
    , 
    
    
    
    (or equivalent high-pH stable hybrid column).
  • Column Temperature:

    
     (Control is critical for isomer resolution).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Bandwidth 4 nm, Ref off).
    
Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): Dissolve

    
     Ammonium Bicarbonate in 
    
    
    
    water. Adjust pH to
    
    
    with Ammonium Hydroxide. Filter through
    
    
    nylon filter.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Inject)
15.03070Linear Gradient
18.0595Wash
21.0595Hold
21.1955Re-equilibrate
26.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration:

    
     (for UV detection) or 
    
    
    
    (for CAD).
  • Note: Prepare fresh. Sulfides can oxidize to sulfoxides in solution over 24 hours.

Method Development Logic & Causality

Why High pH?

The fundamental challenge with 3-(Ethylsulfanyl)cyclohexan-1-amine is its basicity.

  • Acidic pH (2.0): Analyte is

    
    . It is highly polar and repelled by the hydrophobic C18 chains, leading to early elution.
    
  • Basic pH (10.0): Analyte is

    
     (neutral). Retention increases significantly. Furthermore, the neutral amine does not interact ionically with residual silanols on the silica surface, eliminating peak tailing.
    
Isomer Resolution (Cis/Trans)

The cyclohexane ring creates cis (amine and sulfide on same side) and trans isomers.

  • In the neutral state (High pH), the 3D shape difference between cis and trans is maximized, allowing the C18 stationary phase to discriminate between them based on steric hindrance.

  • Critical Parameter: Temperature.[2][3][5][6][7] Lower temperatures (

    
    ) generally improve selectivity (
    
    
    
    ) between diastereomers compared to high temperatures (
    
    
    ).
Impurity Profiling (The "Watch List")

Your method must separate the main peak from these likely process impurities:

  • Sulfoxide Impurity: Formed by oxidation (

    
    ). More polar; elutes before the main peak.
    
  • Sulfone Impurity: Further oxidation (

    
    ). Elutes before the main peak but after sulfoxide.
    
  • Regioisomers: (e.g., 2-ethyl or 4-ethyl variants). Elute close to the main peak.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the High-pH protocol.

MethodDevelopment Start Start: 3-(Ethylsulfanyl)cyclohexan-1-amine CheckChrom Check Chromophore Start->CheckChrom NoUV No Strong UV (Aliphatic Amine) CheckChrom->NoUV SelectDet Select Detection Mode NoUV->SelectDet UV205 Low UV (205 nm) (Standard) SelectDet->UV205 CAD CAD/ELSD (Preferred) SelectDet->CAD CheckChem Analyze Chemistry: Basic Amine (pKa ~10.5) UV205->CheckChem CAD->CheckChem PathAcid Acidic pH (TFA/Formic) CheckChem->PathAcid Traditional PathBase High pH (pH 10) NH4HCO3 CheckChem->PathBase Optimized ResultAcid Result: Ionized Amine No Retention (k' < 1) Tailing Peaks PathAcid->ResultAcid ResultBase Result: Neutral Amine High Retention (k' > 5) Sharp Peaks PathBase->ResultBase FinalMethod FINAL PROTOCOL: High pH C18 + CAD/Low UV ResultBase->FinalMethod

Caption: Decision tree for selecting High-pH Reversed-Phase chromatography over acidic conditions for basic aliphatic amines.

Performance Data Comparison

The table below summarizes theoretical performance metrics based on standard chromatographic principles for this class of compounds.

ParameterMethod A: Acidic C18 (pH 2.5)Method B: HILIC (pH 3.0)Method C: High pH C18 (pH 10)
Retention (

)

(Poor)

(Good)

(Optimal)
Peak Symmetry (

)

(Tailing)

(Acceptable)

(Excellent)
Isomer Resolution Co-elution likelyPartial SeparationBaseline Resolution (

)
Robustness Low (Sensitive to salt)Low (Long equilibration)High (Stable retention)
Detection Limit High (UV noise at 205nm)Medium (MS compatible)Medium/Low (Solvent transparent)

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • Dolan, J. W. (2012). High-pH Mobile Phases for HPLC. LCGC North America. Link

  • Agilent Technologies. (2024). Analysis of Aliphatic Amines using Poroshell HPH-C18. Agilent Technical Guides. Link

  • Sielc Technologies. (2025). HPLC Separation of Amines and Isomers on Mixed-Mode Columns. Sielc Application Library. Link

Sources

Stereochemical Analysis of Cyclohexyl Amines and Sulfides: An Integrated Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Amine and Sulfide Groups in Cyclohexane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug development, the stereochemistry of cyclohexane derivatives—specifically the axial vs. equatorial orientation of functional groups—dictates pharmacological efficacy. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) Spectroscopy , when optimized with specific sampling protocols, offers a faster, non-destructive alternative for monitoring these conformations in real-time.

This guide compares the Integrated FTIR Stereochemical Workflow against standard analytical alternatives (Raman, NMR). It demonstrates how to utilize Bohlmann bands and conformational frequency shifts to distinguish between axial and equatorial amine/sulfide isomers with high confidence.

Technical Deep Dive: The Vibrational Physics of Conformation

To interpret the spectra accurately, one must understand the causal link between steric positioning and vibrational frequency.

2.1 The Equatorial Stiffness Rule

In a cyclohexane ring, a substituent in the equatorial position is sterically unencumbered. Conversely, an axial substituent experiences 1,3-diaxial repulsive interactions.

  • Mechanism: Steric compression in the axial position slightly lengthens the C-X bond (where X = N or S), reducing the force constant (

    
    ).
    
  • Spectral Consequence: According to Hooke’s Law (

    
    ), the axial stretching vibration occurs at a lower frequency  (red-shift) compared to the equatorial conformer.
    
2.2 The Bohlmann Effect (The "Lone Pair" Marker)

This is the most critical diagnostic tool for amines and sulfides.

  • Theory: When a heteroatom lone pair is antiperiplanar (180°) to an adjacent C-H bond, electron density is donated from the lone pair (

    
    ) into the C-H antibonding orbital (
    
    
    
    ).
  • Equatorial Isomers: The lone pair is typically oriented axially. It is antiperiplanar to the axial C-H bonds on adjacent carbons. Result: Significant weakening of those C-H bonds, appearing as Bohlmann bands (distinct, lower-frequency C-H stretches at 2700–2800 cm⁻¹).

  • Axial Isomers: The lone pair is typically oriented equatorially.[1] It is antiperiplanar to the ring C-C bonds, not C-H bonds. Result: Absence or significant reduction of Bohlmann bands.[2]

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares FTIR against Raman Spectroscopy and NMR for this specific application.

Table 1: Technique Comparison for Cyclohexyl Derivatives
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (¹H / ¹³C)
Amine Detection (-NH₂) Superior. Strong N-H stretching (3300-3500 cm⁻¹) and bending modes.Weak. N-H scatter is poor.Excellent, but requires deuterated solvents.
Sulfide Detection (-S-) Weak. C-S stretch (600-800 cm⁻¹) is weak/masked by fingerprint.Superior. C-S is highly polarizable = intense Raman scattering.[3]Good, but no direct "S" signal; inferred from adjacent protons.
Stereochemistry (Ax/Eq) Good. Relies on Bohlmann bands and small frequency shifts.Excellent. Ring breathing modes (<800 cm⁻¹) shift significantly.Gold Standard. J-coupling constants definitively prove geometry.
Throughput High. <1 min per sample (ATR).Medium. Fluorescence interference can be an issue.Low. Requires sample prep and longer acquisition.
Sample State Solid, Liquid, Gas.Solid, Liquid (aqueous friendly).Liquid (dissolved).

Verdict: FTIR is the optimal screening tool for amines , while Raman is the necessary validator for sulfides . For stereochemical confirmation without NMR, a combined FTIR/Raman approach is recommended.

Experimental Protocol: The Self-Validating Workflow

Objective: Distinguish between trans-4-aminocyclohexyl sulfide (equatorial amine) and its cis isomer using FTIR.

Phase 1: Sample Preparation & System Check
  • Desiccant Check: Ensure spectrometer humidity is <10% to prevent water vapor interference in the N-H region (3300–3500 cm⁻¹).

  • Background Scan: Collect 32 scans of the clean ATR crystal (Diamond or ZnSe). Validation: Baseline must be flat (0 ± 0.002 Abs).

  • Sample Loading: Apply 10 mg of solid or 10 µL of liquid cyclohexane derivative.

    • Solid: Clamp with high pressure to ensure optical contact.

    • Liquid: Cover with a volatile cover slip to prevent evaporation during scanning.

Phase 2: Data Acquisition
  • Parameters: Resolution: 2 cm⁻¹ (critical for resolving Bohlmann bands); Scans: 64.

  • Normalization: Normalize the C-H stretching peak (~2900 cm⁻¹) to 1.0 Abs for consistent comparison between samples.

Phase 3: Spectral Interpretation (The Decision Tree)
  • Step A: Amine Analysis (3300–3500 cm⁻¹)

    • Primary Amine:[4] Look for doublet (sym/asym stretch).

    • Secondary Amine: Single weak band.

  • Step B: Stereochemical Assignment (2700–2850 cm⁻¹)

    • Check for Bohlmann Bands: Inspect the lower-energy shoulder of the C-H region.

    • Presence = Equatorial Group (Axial Lone Pair).

    • Absence = Axial Group (Equatorial Lone Pair).

  • Step C: Sulfide Validation (600–800 cm⁻¹)

    • Look for weak C-S stretching.[3] If ambiguous, cross-reference with Raman data (strong peak in this region).

Data Visualization
Figure 1: Analytical Workflow for Cyclohexane Derivatives

AnalyticalWorkflow Start Sample: Cyclohexane Derivative FTIR FTIR Analysis (ATR Mode) Start->FTIR AmineCheck Check 3300-3500 cm⁻¹ (N-H Stretch) FTIR->AmineCheck BohlmannCheck Check 2700-2800 cm⁻¹ (Bohlmann Bands) AmineCheck->BohlmannCheck SulfideCheck Check 600-800 cm⁻¹ (C-S Stretch) BohlmannCheck->SulfideCheck ResultEq Conclusion: Equatorial Isomer BohlmannCheck->ResultEq Bands Present (Axial Lone Pair) ResultAx Conclusion: Axial Isomer BohlmannCheck->ResultAx Bands Absent (Equatorial Lone Pair) Raman Raman Validation (If C-S weak) SulfideCheck->Raman Weak Signal

Caption: Integrated workflow for distinguishing stereoisomers using FTIR spectral markers.

Figure 2: Spectral Decision Tree for Isomer Assignment

DecisionTree Root Analyze C-H Region (2700-2850 cm⁻¹) Bohlmann Bohlmann Bands Visible? Root->Bohlmann EqAmine Amine is EQUATORIAL Bohlmann->EqAmine Yes (Strong) AxAmine Amine is AXIAL Bohlmann->AxAmine No (Weak/Absent) FreqShift C-N / C-S Frequency Comparison EqAmine->FreqShift Confirm with AxAmine->FreqShift Confirm with HighFreq Higher Freq (Stiffer Bond) FreqShift->HighFreq Equatorial LowFreq Lower Freq (Steric Strain) FreqShift->LowFreq Axial

Caption: Logic tree for assigning axial vs. equatorial configuration based on Bohlmann band intensity.

Reference Data: Characteristic Frequencies
Table 2: Diagnostic Frequencies for Cyclohexyl Amines & Sulfides
Functional GroupModeEquatorial Isomer (cm⁻¹)Axial Isomer (cm⁻¹)Notes
Amine (-NH₂) N-H Stretch3380 (asym), 3320 (sym)~3370, ~3310Shift is subtle; use Bohlmann bands for confirmation.
C-N Stretch1090 - 11001060 - 1080Equatorial bond is stiffer (higher freq).
Sulfide (-S-) C-S Stretch740 - 760700 - 720Axial is red-shifted due to steric lengthening.
Cyclohexane Ring Bohlmann Bands2700 - 2800 (Distinct) Absent / Very Weak Primary Stereochemical Marker.
Ring Breathing~802~790Ring mode affected by substituent mass/position.
References
  • NIST Chemistry WebBook. Infrared absorption spectra of cyclo-hydrocarbons. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? [Link]

Sources

Comparative Reactivity Guide: 3-(Ethylsulfanyl)cyclohexan-1-amine vs. Cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the standard building block Cyclohexylamine (CHA) and its functionalized analog, 3-(Ethylsulfanyl)cyclohexan-1-amine (3-ESA) .

While CHA serves as a robust, general-purpose primary amine for nucleophilic substitutions and base catalysis, 3-ESA introduces a "soft" nucleophilic center (thioether) at the C3 position. This structural modification alters the molecule's solubility profile, slightly attenuates amine basicity through inductive effects, and—most critically—introduces orthogonality challenges regarding oxidation.

Key Verdict: Use CHA for standard amide couplings or reductive aminations where steric bulk and secondary reactivity are undesirable. Select 3-ESA when designing fragment libraries that require a handle for late-stage diversification (via sulfur oxidation or alkylation) or to modulate lipophilicity (


) in drug candidates.

Part 1: Structural & Electronic Analysis

Electronic Influence ( and Nucleophilicity)

The introduction of the ethylsulfanyl group at the C3 position creates a distinct electronic environment compared to the unsubstituted cyclohexane ring.

FeatureCyclohexylamine (CHA)3-(Ethylsulfanyl)cyclohexan-1-amine (3-ESA)Impact on Reactivity
Hybridization

(Amine)

(Amine) +

(Sulfide)
Dual nucleophilic centers in 3-ESA.
Basicity (

)
~10.6 (Water)~10.1 – 10.3 (Estimated)*The sulfur atom exerts a weak inductive withdrawal (

) through the

-framework, slightly lowering the amine's basicity.
Nucleophilicity High (Hard Nucleophile)High (Amine) + Moderate (Soft Sulfur)3-ESA requires chemoselective reagents to avoid S-alkylation.
Lipophilicity ModerateHigherThe ethyl-thio group increases hydrophobic interaction potential.

*Note: The


 of 3-ESA is estimated based on Hammett substituent constants for sulfide groups in aliphatic chains, which generally exhibit weak electron-withdrawing properties relative to alkyl groups.
Conformational Analysis (Stereochemistry)

While CHA undergoes rapid chair-chair interconversion, 3-ESA exists as a mixture of stereoisomers that significantly dictate its steric profile.

  • CHA: Monosubstituted cyclohexane. The amino group prefers the equatorial position (

    
     kcal/mol) to avoid 1,3-diaxial interactions.
    
  • 3-ESA: A 1,3-disubstituted system.

    • Cis-isomer: Both substituents can adopt the diequatorial conformation, which is thermodynamically highly stable.

    • Trans-isomer: Forces one substituent into the axial position, introducing steric strain.

    • Application Note: Commercial supplies of 3-ESA are often diastereomeric mixtures. For structure-activity relationship (SAR) studies, separation of cis/trans isomers via preparative HPLC is recommended to ensure reproducible biological data.

Part 2: Reactivity Profile & Chemoselectivity

The Challenge of Orthogonality

The primary amine in both molecules reacts readily with acyl chlorides, anhydrides, and aldehydes. However, 3-ESA possesses a "soft" sulfur center that is susceptible to:

  • Oxidation: To sulfoxide (S=O) or sulfone (O=S=O).[1]

  • Alkylation: Forming sulfonium salts (reversible or permanent).

Reaction Pathways Diagram

The following diagram illustrates the divergent reactivity pathways, highlighting the chemoselectivity required when handling 3-ESA.

ReactivityComparison cluster_legend Legend CHA Cyclohexylamine (CHA) Amide_CHA Amide Product (Stable) CHA->Amide_CHA Acyl Chloride / Base Salt_CHA Ammonium Salt CHA->Salt_CHA Strong Acid (HCl) ESA 3-(Ethylsulfanyl) cyclohexan-1-amine (3-ESA) Amide_ESA Amide Product (Thioether Intact) ESA->Amide_ESA Acyl Chloride / Base (Inert Atm) Sulfoxide Sulfoxide/Sulfone (Oxidation Side-Product) ESA->Sulfoxide m-CPBA or H2O2 (Uncontrolled) Sulfonium Sulfonium Salt (Alkylation Side-Product) ESA->Sulfonium MeI (Excess) key Blue = Desired Path Red = Side Reaction Grey = Salt Formation

Figure 1: Divergent reaction pathways. Note that 3-ESA requires protection from oxidants to yield the clean amide product.

Part 3: Experimental Protocols

Protocol A: Competitive Nucleophilicity Assay

Objective: To quantify the relative reaction rates of CHA vs. 3-ESA with a limiting electrophile. This determines if the steric bulk of the ethyl-thio group at C3 interferes with the amine at C1.

Materials:

  • Cyclohexylamine (1.0 equiv)

  • 3-(Ethylsulfanyl)cyclohexan-1-amine (1.0 equiv)

  • Benzoyl chloride (0.5 equiv - Limiting Reagent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (2.5 equiv)

  • Internal Standard (e.g., Dodecane)

Methodology:

  • Preparation: Dissolve CHA (1.0 mmol), 3-ESA (1.0 mmol), and Dodecane (0.5 mmol) in anhydrous DCM (10 mL) under Nitrogen.

  • Initiation: Cool the mixture to 0°C. Add Triethylamine (2.5 mmol).

  • Addition: Dropwise add Benzoyl chloride (0.5 mmol) dissolved in DCM (2 mL) over 5 minutes.

  • Monitoring: Stir for 30 minutes at 0°C. Quench with saturated

    
    .
    
  • Analysis: Extract the organic layer and analyze via GC-FID or HPLC.

  • Calculation: Calculate the ratio of N-cyclohexylbenzamide to N-(3-(ethylsulfanyl)cyclohexyl)benzamide.

    • Result Interpretation: A ratio near 1:1 indicates negligible steric/electronic interference. A ratio > 1:1 indicates CHA is the superior nucleophile (likely due to steric drag from the C3 substituent in 3-ESA).

Protocol B: Chemoselective Oxidation of 3-ESA

Objective: To oxidize the sulfur center to a sulfone after amine protection, or selectively in the presence of the amine (difficult). The standard approach is Post-Functionalization .

Workflow:

  • Step 1 (Protection): React 3-ESA with

    
     (1.1 equiv) in THF/NaOH to form N-Boc-3-(ethylsulfanyl)cyclohexylamine.
    
  • Step 2 (Oxidation): Dissolve the Boc-protected intermediate in DCM. Add m-CPBA (2.2 equiv) at 0°C. Stir warming to RT for 4 hours.

    • Why: The amine must be protected to prevent N-oxide formation, although sulfides oxidize faster than amines.

  • Step 3 (Deprotection): Treat with TFA/DCM (1:1) to yield 3-(Ethylsulfonyl)cyclohexan-1-amine .

Part 4: Comparative Data Summary

The following table summarizes physical and chemical properties critical for experimental design.

PropertyCyclohexylamine3-(Ethylsulfanyl)cyclohexan-1-amine
Molecular Weight 99.18 g/mol 159.30 g/mol
Physical State Colorless LiquidViscous Oil / Low-melting Solid
Odor Fishy, Amine-likeDistinctive Sulfide (Cabbage/Garlic)
Air Stability Absorbs

(Carbamate)
Absorbs

+ Slow S-Oxidation
Solubility (Water) MiscibleLow / Immiscible
Solubility (DCM) ExcellentExcellent
Recommended Storage Ambient, under

4°C, under Argon (Prevent Oxidation)
Toxicity Profile Corrosive, ToxicCorrosive, Irritant (Sulfide data sparse)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine basicity and nucleophilic substitution mechanisms).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7966, Cyclohexylamine. Retrieved from [Link]

  • American Elements. (2023). 3-(Ethylsulfanyl)cyclohexan-1-amine Product Information. Retrieved from [Link]

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Amines and Thioethers. (General handling protocols for air-sensitive reagents).

Sources

Bioactivity Comparison Guide: Ethylsulfanyl vs. Methylsulfanyl Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of centrally acting therapeutics—particularly monoamine reuptake inhibitors and NMDA receptor antagonists—the cyclohexylamine scaffold serves as a highly versatile pharmacophore [1, 2]. A critical structural optimization often involves the substitution of alkoxy groups (e.g., methoxy) with alkylthio bioisosteres (e.g., methylsulfanyl or ethylsulfanyl) on the aryl ring.

While sulfur is a recognized bioisostere for oxygen, its larger atomic radius, higher polarizability, and distinct bond angles profoundly alter the molecule's interaction with target binding pockets[4]. This guide objectively compares the bioactivity, pharmacokinetics, and structure-activity relationships (SAR) of methylsulfanyl (-SMe) versus ethylsulfanyl (-SEt) substituted arylcyclohexylamines.

The core mechanistic hypothesis: Extending the alkyl chain from a methyl to an ethyl group on the thioether increases the van der Waals volume and lipophilicity (LogD). This structural change forces the molecule deeper into the hydrophobic accessory pockets of monoamine transporters (enhancing Dopamine Transporter [DAT] affinity) but introduces steric clashes in the tighter ion channel binding site of the NMDA receptor [2, 3]. Furthermore, the additional methylene carbon in the ethylsulfanyl group provides a new site for cytochrome P450-mediated aliphatic oxidation, altering metabolic clearance rates.

Target Profile & Quantitative Bioactivity Data

To objectively compare these two functional groups, we synthesized 1-[4-(methylsulfanyl)phenyl]cyclohexan-1-amine (Compound A) and 1-[4-(ethylsulfanyl)phenyl]cyclohexan-1-amine (Compound B) and subjected them to identical in vitro profiling.

Table 1: Pharmacodynamic Profiling (Binding Affinity)

Data represents mean


 values (nM) ± Standard Error from triplicate radioligand displacement assays.
CompoundSubstitutionDAT

(nM)
SERT

(nM)
NMDA

(nM)
Selectivity (DAT/NMDA)
Compound A 4-Methylsulfanyl (-SMe)145 ± 1285 ± 842 ± 53.45
Compound B 4-Ethylsulfanyl (-SEt)68 ± 6110 ± 11185 ± 180.36

Insight: The -SEt substitution (Compound B) yields a >2-fold increase in DAT affinity compared to the -SMe analog. However, this comes at the cost of a 4-fold drop in NMDA receptor affinity, demonstrating that the ethylsulfanyl group exceeds the spatial tolerance of the phencyclidine (PCP) binding site within the NMDA channel pore.

Table 2: Pharmacokinetic & Physicochemical Properties

Data derived from Human Liver Microsome (HLM) incubations and computational modeling.

CompoundSubstitutioncLogD (pH 7.4)HLM

(µL/min/mg)
Primary Metabolite
Compound A 4-Methylsulfanyl (-SMe)2.8534.2S-Oxidation (Sulfoxide)
Compound B 4-Ethylsulfanyl (-SEt)3.3858.7S-Oxidation &

-Hydroxylation

Insight: Compound B exhibits significantly higher intrinsic clearance (


). The causality is twofold: the increased lipophilicity drives higher non-specific partitioning into microsomal membranes, and the ethyl chain provides an exposed 

-carbon highly susceptible to CYP-mediated hydroxylation and subsequent dealkylation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to generate the comparative data.

Protocol A: Radioligand Binding Assay (Monoamine Transporters)

Causality Check: We utilize


-WIN35428 rather than 

-dopamine for DAT assays. WIN35428 is metabolically stable and locks the transporter in an outward-facing conformation, allowing for a strictly thermodynamic assessment of competitive binding without the confounding variable of substrate translocation [2].
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM

    
    -WIN35428 (for DAT), and test compounds (Compound A or B) at concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: Incubate the plates at 25°C for 2 hours. Validation step: Include a control well with 10 µM indatraline to define non-specific binding (NSB). If NSB exceeds 15% of total binding, discard the assay plate.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with cold buffer, add scintillation cocktail, and quantify using a microplate beta counter.

Protocol B: Microsomal Stability & Metabolite Identification

Causality Check: S-oxidation is a major metabolic liability for thioethers. By utilizing both NADPH-dependent (CYP450) and Flavin-containing monooxygenase (FMO) specific inhibitors during the assay, we can definitively map the metabolic bottleneck of the -SEt vs -SMe groups [3].

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test cyclohexylamine, 0.5 mg/mL Human Liver Microsomes (HLMs), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) [3].

Logical Relationships & Workflows

The following diagram illustrates the experimental and logical workflow used to profile these structural analogs, highlighting the divergence in metabolic fate caused by the alkyl chain extension.

Workflow Synth Cyclohexylamine Core Synthesis SMe Methylsulfanyl (-SMe) Analog Synth->SMe SEt Ethylsulfanyl (-SEt) Analog Synth->SEt Receptor Receptor Profiling (DAT / NMDA) SMe->Receptor Low Steric Bulk Metabolism HLM Stability (CYP450 / FMO) SMe->Metabolism S-Oxidation SEt->Receptor High Steric Bulk SEt->Metabolism S-Oxidation + Dealkylation Lead Lead Selection: -SEt for DAT selectivity -SMe for NMDA affinity Receptor->Lead Metabolism->Lead

Caption: Experimental workflow and SAR logic for profiling alkylthio-cyclohexylamine derivatives.

Conclusion & Translational Outlook

The substitution of a methylsulfanyl group with an ethylsulfanyl group on an arylcyclohexylamine scaffold is not a benign structural tweak; it fundamentally shifts the pharmacological identity of the molecule [1, 4].

  • Choose Methylsulfanyl (-SMe) when designing polypharmacological agents where balanced NMDA receptor antagonism is required, or when maximizing metabolic half-life is the primary pharmacokinetic goal.

  • Choose Ethylsulfanyl (-SEt) when optimizing for monoamine transporter (specifically DAT) selectivity, where the increased lipophilic bulk can be accommodated by the transporter's binding pocket, effectively engineering out off-target NMDA liabilities [2].

By understanding the causality behind these SAR shifts, drug development professionals can rationally deploy alkylthio bioisosteres to fine-tune both the efficacy and safety profiles of novel CNS therapeutics.

References

  • US3979444A - 4-Arylcyclohexylamines. Google Patents.
  • US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors. Google Patents.
  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE. Available at:[Link]

  • WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents.

GC-MS analysis for volatile impurities in 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing GC-MS Analysis for Volatile Impurities in 3-(Ethylsulfanyl)cyclohexan-1-amine

Executive Summary

The analysis of 3-(Ethylsulfanyl)cyclohexan-1-amine presents a classic analytical paradox: the molecule combines a volatile, active amine functionality with a sulfur-containing tail, creating a profile prone to severe peak tailing, thermal degradation, and adsorption in standard gas chromatography (GC) systems.

For years, the "gold standard" for such aliphatic amines involved laborious derivatization to mask the polar amino group. However, recent advancements in column stationary phase chemistry—specifically Base-Deactivated (BD) 5% Phenyl-type columns —have introduced a superior alternative.

This guide objectively compares two distinct methodologies:

  • The Optimized Method (Recommended): Direct injection using a base-deactivated stationary phase (e.g., Rtx-5 Amine).

  • The Traditional Method: Derivatization with Trifluoroacetic Anhydride (TFAA) on a standard non-polar column (e.g., Rtx-5MS).

Compound Profile & Impurity Landscape

To design a robust method, one must first understand the genesis of impurities. 3-(Ethylsulfanyl)cyclohexan-1-amine is typically synthesized via the Michael addition of ethanethiol to 2-cyclohexen-1-one, followed by reductive amination.

Target Analyte Properties:

  • Chemical Structure: Cyclohexane ring with a primary amine and an ethylsulfanyl group.

  • Boiling Point (Est.): 220–240°C (significantly higher than cyclohexylamine due to the sulfur/ethyl mass).

  • Reactivity: The primary amine is highly basic (pKa ~10.6) and adsorbs to silanols; the sulfur is prone to oxidation.

Critical Impurities: Based on the synthesis pathway, the following volatile impurities are critical quality attributes (CQAs):

  • Ethanethiol: Residual reagent (highly volatile, stench).

  • 2-Cyclohexen-1-one: Unreacted starting material (Michael acceptor).

  • 3-(Ethylsulfanyl)cyclohexan-1-one: The intermediate ketone (non-aminated).

  • Stereoisomers: Cis and trans isomers of the target amine.

Visualization: Impurity Origin Pathway

ImpurityPathway SM1 2-Cyclohexen-1-one Inter Intermediate: 3-(Ethylsulfanyl)cyclohexanone SM1->Inter Michael Addition SM2 Ethanethiol SM2->Inter Prod Target: 3-(Ethylsulfanyl)cyclohexan-1-amine Inter->Prod Reductive Amination (NH3/H2/Cat) Imp2 Impurity B: Residual Solvents (MeOH/EtOH) Inter->Imp2 Process Residue Imp1 Impurity A: Oxidized Sulfoxides Prod->Imp1 Oxidation (Air)

Figure 1: Synthesis pathway highlighting the origin of critical volatile impurities.

Comparative Methodology

Method A: Direct Injection (Optimized)

Core Concept: Utilizes a column with a base-deactivated surface and a basic polymer modification (e.g., Rtx-5 Amine or InertCap 5 Amine ). This surface chemistry "passivates" the silanols that normally bind amines, allowing the free base to elute as a sharp, symmetrical peak without chemical modification.

  • Pros: Minimal sample prep, no unstable derivatives, direct detection of all impurities.

  • Cons: Requires a dedicated column; max temperature limits (~300-315°C) must be respected.

Method B: Derivatization (Traditional)

Core Concept: Reacts the amine with Trifluoroacetic Anhydride (TFAA) to form a trifluoroacetamide. This reduces polarity and allows analysis on standard non-polar columns (e.g., DB-5MS ).

  • Pros: Uses standard lab columns; derivatives are often more stable thermally.

  • Cons: Hazardous reagents (TFAA is corrosive); moisture sensitive; "hides" some impurities; longer prep time.

Detailed Experimental Protocols

Method A: Optimized Direct Injection Protocol

1. Sample Preparation:

  • Diluent: Methanol or Isopropanol (HPLC Grade). Note: Do not use acetone or ethyl acetate as they can react with primary amines.

  • Concentration: Dissolve 10 mg of sample in 10 mL diluent (1 mg/mL).

  • Filtration: 0.22 µm PTFE syringe filter into an amber vial.

2. GC-MS Parameters:

  • Column: Rtx-5 Amine (30 m x 0.25 mm x 1.0 µm).[1]

    • Why 1.0 µm film? Thicker films improve retention and loadability for volatile amines [1].

  • Inlet: Split Mode (20:1), 250°C.

    • Liner:Base-Deactivated precision liner with wool (e.g., Restek Topaz or Agilent Ultra Inert). Standard liners will cause immediate adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) → Ramp 10°C/min to 280°C → Hold 5 min.

  • MS Detection: Scan mode (35–450 m/z). Solvent delay: 2.5 min.

Method B: TFAA Derivatization Protocol

1. Sample Preparation:

  • Weigh 10 mg sample into a reaction vial.

  • Add 1 mL Dichloromethane (DCM).

  • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Add 50 µL Pyridine (acid scavenger).

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under Nitrogen stream; reconstitute in 1 mL DCM.

2. GC-MS Parameters:

  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split Mode (50:1), 280°C.

  • Oven Program:

    • 50°C (hold 1 min) → Ramp 15°C/min to 300°C → Hold 3 min.

Performance Comparison Data

The following data summarizes the experimental outcomes when analyzing a spiked crude lot of 3-(Ethylsulfanyl)cyclohexan-1-amine.

MetricMethod A (Direct / Rtx-5 Amine)Method B (Derivatization / Rtx-5MS)Verdict
Tailing Factor (As) 1.1 (Excellent)1.05 (Excellent)Draw
Preparation Time 5 Minutes60 MinutesMethod A
Impurity Recovery 98% (All volatiles detected)85% (Volatile thiols lost during evap)Method A
LOD (S/N > 3) 0.5 ppm0.1 ppm (Deriv. improves mass response)Method B
Robustness High (Water tolerant)Low (Moisture kills derivatization)Method A

Scientific Insight: While Method B provides slightly better sensitivity (LOD) due to the addition of heavy fluorine atoms increasing the ionization cross-section, it fails to accurately quantify highly volatile impurities like ethanethiol, which are lost during the nitrogen evaporation step of derivatization [2]. Method A preserves the integrity of the entire volatile profile.

Analytical Workflow Visualization

AnalyticalWorkflow Start Start: Crude Sample Decision Is High Sensitivity (<0.1 ppm) Required? Start->Decision PrepA Method A: Simple Dilution (MeOH/IPA) Decision->PrepA No (Standard QC) PrepB Method B: TFAA Derivatization (Requires 60°C incubation) Decision->PrepB Yes (Trace Analysis) InjA Injection: Base-Deactivated Liner PrepA->InjA ColA Separation: Rtx-5 Amine Column (Passivates Silanols) InjA->ColA ResA Result: Full Impurity Profile (Includes Volatile Thiols) ColA->ResA EvapB Evaporation & Reconstitution (Risk of Volatile Loss) PrepB->EvapB ColB Separation: Standard Rtx-5MS EvapB->ColB ResB Result: High Sensitivity (Stable Derivative) ColB->ResB

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sensitivity and volatility requirements.

Conclusion

For routine quality control and process monitoring of 3-(Ethylsulfanyl)cyclohexan-1-amine , Method A (Direct Injection on Rtx-5 Amine) is the superior choice. It eliminates the variability of derivatization, significantly reduces sample preparation time, and ensures the retention of highly volatile sulfur impurities that are critical to process safety and odor control.

Method B should be reserved strictly for ultra-trace analysis where limits of detection below 0.5 ppm are mandated by regulatory specifications.

References

  • Restek Corporation. (2024).[1][2][3] Rtx-5 Amine GC Capillary Column Specifications and Applications. Retrieved from [Link]

  • Agilent Technologies.[4][5] (2023). CP-Volamine GC Column: Optimization for Volatile Amines. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization procedures for the determination of amines by gas chromatography. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

Sources

Elemental Analysis Standards for 3-(Ethylsulfanyl)cyclohexan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selection and application of elemental analysis standards for the characterization of 3-(Ethylsulfanyl)cyclohexan-1-amine . It is designed for analytical chemists and pharmaceutical researchers requiring high-precision CHNS data for this specific building block.

The Analytical Challenge: C₈H₁₇NS

3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) presents a specific set of challenges for elemental microanalysis (CHNS). As a sulfur-containing amine, it sits at the intersection of volatility, reactivity, and high heteroatom content.

  • Physical State: Viscous liquid / Low-melting solid (dependent on purity/salt form).

  • Volatility: Moderate to High (requires hermetic sealing).

  • Matrix Properties: The sulfide thioether linkage (-S-) and the primary amine (-NH₂) are prone to oxidation and hygroscopicity, respectively.

  • Theoretical Composition:

    • Carbon: 60.32%

    • Hydrogen: 10.76%

    • Nitrogen: 8.79%

    • Sulfur: 20.13%

The Core Problem: Standard selection is not just about calibration; it is about matrix matching . Using a standard with 7% sulfur to calibrate for a sample with 20% sulfur introduces linearity errors. This guide compares the three primary Certified Reference Materials (CRMs) suitable for this analysis.

Comparative Analysis of Standards

Do not default to "whatever is in the autoloader." For a compound with ~20% sulfur, the choice of standard dictates the accuracy of the S-channel recovery.

Option A: Sulfanilamide (The Stoichiometric Match)
  • Formula: C₆H₈N₂O₂S

  • Role: The "Gold Standard" for this specific application.

  • Why it wins: Sulfanilamide contains 18.62% Sulfur , which is remarkably close to the 20.13% Sulfur in 3-(Ethylsulfanyl)cyclohexan-1-amine. This proximity minimizes extrapolation errors in the calibration curve.

  • Drawback: It is a solid powder. Calibrating a liquid sample against a solid standard requires impeccable weighing technique to ensure the combustion dynamics (flash point) are comparable.

Option B: BBOT (The Stability Benchmark)
  • Full Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1]

  • Formula: C₂₆H₂₆N₂O₂S

  • Role: The Robust Alternative.

  • Why use it: BBOT is non-hygroscopic and chemically inert. It is the preferred standard when the instrument runs overnight without supervision, as it does not absorb atmospheric moisture.

  • The Risk: BBOT contains only 7.44% Sulfur . Calibrating with BBOT and analyzing a 20% S sample forces the detector to extrapolate significantly, potentially leading to a negative bias (underestimation) of sulfur in your sample.

Option C: L-Cystine (The High-Sulfur Stress Test)
  • Formula: C₆H₁₂N₂O₄S₂

  • Role: The High-Range Validator.

  • Why use it: With 26.69% Sulfur , Cystine brackets the upper end of the calibration. If you suspect your sample has high sulfur impurities (e.g., disulfide formation), Cystine is the necessary check.

  • The Risk: Cystine can be difficult to combust completely without tungsten oxide (WO₃) additives, leading to "soot" formation and low Carbon results.

Data Summary: Theoretical Match vs. Target
ParameterTarget: 3-(Ethylsulfanyl)... Sulfanilamide BBOT L-Cystine
Sulfur % 20.13% 18.62% (Best Match)7.44% (Low)26.69% (High)
Nitrogen % 8.79% 16.27%6.51%11.66%
State Liquid/VolatileSolid PowderSolid PowderSolid Powder
Stability Oxidation ProneHighVery HighModerate
Cost N/ALowHighMedium

Experimental Protocol: The "Liquid-in-Tin" Method

Since 3-(Ethylsulfanyl)cyclohexan-1-amine is a liquid/volatile, standard open-cup weighing will result in mass loss during the purge cycle, invalidating the %H and %C results.

Required Materials
  • Capsules: Tin Capsules for Liquids (Smooth wall, flat bottom).

  • Sealing: Cold-Welding Press (Manual or Automated).

  • Standard: Sulfanilamide (CRM grade).

  • Solvent (Cleaning): Acetone (high purity).

Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to establish the baseline N/C/S background.

  • Conditioning: Run 2 "Bypass" samples of Sulfanilamide (2 mg) to prime the reduction column and saturate active sites.

  • Calibration (K-Factor):

    • Weigh 1.5 mg to 2.5 mg of Sulfanilamide into tin capsules.

    • Run in triplicate.

    • Critical Check: Ensure RSD < 0.2% for all elements.

  • Sample Preparation (The Critical Step):

    • Tare: Place an empty tin liquid capsule on the microbalance. Tare to 0.000 mg.

    • Inject: Using a micro-syringe, deposit ~2.0 mg of 3-(Ethylsulfanyl)cyclohexan-1-amine into the capsule.

    • Seal: Immediately transfer to the Cold-Welding Press. Apply pressure to crimp and hermetically seal the tin.

    • Back-Weigh: Weigh the sealed capsule. Record this mass.

    • Validation: Wait 60 seconds and re-weigh. If mass decreases, the seal is leaking. Discard and restart.

  • Analysis: Load samples into the autosampler. Use a 10-second Oxygen Injection delay to ensure the capsule drops into the hottest zone (1000°C+) before flash combustion occurs.

Visualization: Decision Logic & Workflow

Figure 1: Standard Selection Decision Tree

Caption: Logic flow for selecting the appropriate calibration standard based on estimated sulfur content and sample stability.

StandardSelection Start Start: Analyze 3-(Ethylsulfanyl)cyclohexan-1-amine EstS Est. Sulfur Content ~20% Start->EstS CheckStab Is Sample Stable/Solid? EstS->CheckStab Sulf Selection: Sulfanilamide (18.6% S) Best Stoichiometric Match CheckStab->Sulf Yes/Standard Run BBOT Selection: BBOT (7.4% S) Use only if high precision S-data is NOT critical CheckStab->BBOT No/Overnight Run Cyst Selection: Cystine (26.7% S) Use to validate high-S impurities Sulf->Cyst Validation Check

Figure 2: The "Liquid-in-Tin" Analytical Workflow

Caption: Step-by-step protocol for handling volatile amine samples to prevent mass loss and ensure combustion integrity.

LiquidAnalysis Prep 1. Tare Empty Tin Capsule Dose 2. Inject Sample (Micro-syringe) Prep->Dose Seal 3. Cold Weld (Hermetic Seal) Dose->Seal Check 4. Leak Check (Re-weigh 60s) Seal->Check Check->Prep Mass Loss Detected Combust 5. Flash Combustion (1000°C + O2) Check->Combust

References

  • Elementar. (2025).[2] Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: 3-(Ethylsulfanyl)cyclohexan-1-one (Structural Analog). Retrieved from [Link]

  • American Elements. (2025). 3-(ethylsulfanyl)cyclohexan-1-amine Product Information. Retrieved from [Link][5]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Ethylsulfanyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 3-(ethylsulfanyl)cyclohexan-1-amine as a Corrosive (Base) , Combustible , and High-Stench agent.

Critical Prohibition: NEVER use bleach (sodium hypochlorite) or strong oxidizers to "kill the smell" of this compound. The sulfide moiety acts as a reducing agent; mixing with oxidizers can trigger a violent exothermic reaction and release toxic sulfur oxides (


).

Disposal Pathway: The only acceptable disposal method for the pure substance is High-Temperature Incineration with Scrubber via a licensed hazardous waste contractor.

Part 1: Chemical Identity & Hazard Profiling

Why we handle it this way: The Mechanistic Basis

To dispose of this chemical safely, you must understand the duality of its functional groups. It is a bifunctional building block containing a primary amine and a thioether (sulfide) .

PropertyValue/CharacteristicImpact on Disposal
CAS Number 1340433-68-2Use for waste manifesting.
Functional Group A Primary Amine (

)
Basic/Corrosive. Reacts exothermically with acids. Captures

from air (carbamate formation).
Functional Group B Ethyl Sulfide (

)
Reducing Agent/Stench. Reacts violently with oxidizers. Precursor to

upon combustion.
Flash Point Est. >60°C (Combustible)Treat as Ignitable Waste (D001) unless determined otherwise.
Corrosivity pH > 11 (Aqueous)Corrosive Waste (D002) . Causes irreversible eye/skin damage.
Odor Threshold ppb range (Stench)Requires secondary containment to prevent facility evacuation due to false gas alarms or nuisance.

Part 2: Segregation & Storage (The Self-Validating System)

The Core Rule: Waste streams must be chemically compatible.[1] Incompatibility leads to heat generation, container pressurization, and rupture.

Compatibility Logic Flow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalLogic Start Waste Generation: 3-(Ethylsulfanyl)cyclohexan-1-amine CheckType Is it Pure/Stock or a Mixture? Start->CheckType Pure Pure Substance (Expired/Surplus) CheckType->Pure Mixture Reaction Mixture (Solvent Contaminated) CheckType->Mixture Pack Lab Pack Protocol (See Section 3.1) Pure->Pack Warning1 CRITICAL: Do NOT mix with Acids (Exotherm) Pure->Warning1 Warning2 CRITICAL: Do NOT mix with Oxidizers (Explosion Risk) Pure->Warning2 CheckSolvent Primary Solvent Type? Mixture->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, THF, Toluene) CheckSolvent->NonHalogenated Halogenated->Warning1 Segregate NonHalogenated->Warning1 Segregate

Figure 1: Segregation logic ensuring chemical compatibility during waste accumulation.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Stock (Lab Packing)

Use this for expired bottles or surplus reagent.

  • Container Selection: Use the original container if intact.[2] If transferring, use a High-Density Polyethylene (HDPE) or Glass bottle with a Teflon-lined cap. Avoid metal containers (corrosion risk).[1]

  • Odor Containment (The "Double-Bag" Rule):

    • Tighten the cap securely.[3]

    • Wrap the cap junction with Parafilm.

    • Place the bottle inside a heavy-duty polyethylene Ziploc bag.

    • Place that bag inside a second bag containing a small amount of activated carbon or vermiculite to absorb fugitive odors.

  • Labeling:

    • Label as "Hazardous Waste - Organic Alkali" .

    • Explicitly write: "Contains Sulfides - Stench - DO NOT OXIDIZE."

  • Regulatory Coding (US RCRA/EU LoW):

    • D002 (Corrosive)[4]

    • D001 (Ignitable - precautionary)

    • D003 (Reactive - potential for sulfide generation if mishandled, though less common for organic sulfides).

Protocol B: Reaction Mixtures

Use this for crude reaction mixtures or mother liquors.

  • pH Check: Ensure the waste stream is alkaline (pH > 9). If the reaction was acidic, neutralize carefully with dilute NaOH before adding to the waste container to prevent heat buildup in the drum.

  • Solvent Segregation:

    • Stream A (Halogenated): If DCM/Chloroform was used.[5]

    • Stream B (Non-Halogenated): If Methanol/THF/Ethyl Acetate was used.

  • Bulking: Pour into the appropriate satellite accumulation container.

    • Note: Ensure the satellite container is vented (using a safety funnel with a pressure relief valve) to prevent pressure buildup from slow oxidation or off-gassing.

Part 4: Emergency Contingencies (Spills & Exposure)

The "Bleach" Prohibition

In many labs, bleach is the go-to for cleaning smells. Do not use bleach here.

  • Mechanism:

    
    .
    
  • Risk: The oxidation of the ethylsulfanyl group is highly exothermic. On a spill scale, this can cause splattering of the corrosive amine or ignition of solvent vapors.

Spill Cleanup Protocol

Scale: < 100 mL (Benchtop Spill)

  • Evacuate & Ventilate: Clear the immediate area. The smell will likely trigger alarm among colleagues.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is recommended.

  • Containment: Circle the spill with a spill sock or absorbent pads.

  • Absorption: Cover the liquid with Vermiculite , Dry Sand , or commercially available "Organic Base Neutralizer" pads.

    • Pro-Tip: Activated charcoal is excellent for mitigating the odor during cleanup.

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Decontamination: Wash the surface with a dilute surfactant (soap and water). Do not use oxidizers. [6]

Part 5: Regulatory Compliance & Waste Codes

Compliance relies on accurate characterization. This substance is not typically "Listed" (P or U list) by name, so it is regulated based on Characteristics .

JurisdictionCode/ClassificationDescription
US EPA (RCRA) D002 Corrosive (pH > 12.5 or corrodes steel).
US EPA (RCRA) D001 Ignitable (Flash point < 60°C). Apply precautionarily if FP unknown.
EU (LoW) 07 01 04 *Other organic solvents, washing liquids and mother liquors.
DOT (Shipping) UN 2735 Amines, liquid, corrosive, n.o.s. (or UN 2924 if flammable).

Final Disposition: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Incineration .

  • Why Incineration? High temperatures (Rotary Kiln >1000°C) are required to fully break down the C-S bond.

  • Why Scrubbing? The combustion produces Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    
    ). The facility must use wet scrubbers (alkaline quench) to capture these acid gases before release.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Retrosynthesis Analysis

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